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  • Product: Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy-
  • CAS: 31383-66-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Mechanism of Action of Tenofovir in Viral DNA Replication

Abstract Tenofovir, an acyclic nucleoside phosphonate analog of adenosine monophosphate, represents a cornerstone in the management of retroviral infections, primarily Human Immunodeficiency Virus (HIV) and Hepatitis B V...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Tenofovir, an acyclic nucleoside phosphonate analog of adenosine monophosphate, represents a cornerstone in the management of retroviral infections, primarily Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV).[1][2][3] Its clinical utility is predicated on a highly specific mechanism of action targeting viral replication. This guide provides a detailed exploration of the molecular and cellular pharmacology of Tenofovir, from its administration as a prodrug to its ultimate action as a viral DNA chain terminator. We will dissect its intracellular activation, the kinetics of its interaction with viral polymerases, and the structural basis for its potent antiviral activity. Furthermore, this document will detail established experimental protocols for evaluating its efficacy and discuss the mechanisms by which viruses can develop resistance. This technical guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of Tenofovir's role in antiviral therapy.

Introduction: The Clinical Significance of a Nucleotide Analog

Tenofovir is a potent and widely prescribed antiretroviral agent.[4] It belongs to the class of Nucleotide Reverse Transcriptase Inhibitors (NRTIs).[5][6] Unlike its predecessors, the nucleoside analogs, Tenofovir is a nucleotide analog, meaning it already contains a phosphonate group.[4] This structural feature has significant implications for its activation and potency.

Due to poor oral bioavailability of the parent drug, Tenofovir is administered in one of two prodrug forms: Tenofovir Disoproxil Fumarate (TDF) or Tenofovir Alafenamide (TAF).[2][7] These prodrugs are designed to enhance absorption and ensure effective delivery of Tenofovir to target cells.[7][8] Once inside the cell, Tenofovir undergoes phosphorylation to its active diphosphate form, which then acts as a competitive inhibitor and chain terminator of viral DNA synthesis, a critical step in the lifecycle of retroviruses like HIV and hepadnaviruses like HBV.[9][10][11][12]

Chemical Architecture: Structure and Prodrug Strategies

The efficacy of Tenofovir is intrinsically linked to its chemical structure and the sophisticated prodrug strategies employed to deliver it.

Chemical Structure of Tenofovir

Tenofovir's chemical name is {[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methylphosphonic acid.[13] Its structure mimics that of deoxyadenosine monophosphate. The key distinctions are an acyclic side chain replacing the sugar moiety and a stable phosphonate group instead of a phosphate group. The phosphonate group is resistant to cleavage by cellular esterases, contributing to its longer intracellular half-life.

Chemical_Structures Figure 1. Chemical Structures cluster_Tenofovir Tenofovir cluster_TDF Tenofovir Disoproxil Fumarate (TDF) cluster_TAF Tenofovir Alafenamide (TAF) Tenofovir_img TDF_img TAF_img

Caption: Core structures of Tenofovir and its primary prodrugs, TDF and TAF.

Prodrug Formulations: TDF vs. TAF

The development of TDF and later TAF was a critical step in making Tenofovir a viable oral medication.

  • Tenofovir Disoproxil Fumarate (TDF): This was the first oral prodrug of Tenofovir.[6] TDF is converted to Tenofovir in the plasma.[14] This leads to relatively high circulating levels of Tenofovir, which has been associated with off-target effects, particularly renal and bone toxicity.[7][14]

  • Tenofovir Alafenamide (TAF): TAF is a newer prodrug designed for more efficient delivery of Tenofovir into target cells, such as lymphocytes.[1][7] TAF is more stable in plasma and is primarily metabolized intracellularly.[7][15] This targeted delivery mechanism allows for much lower doses (10 or 25 mg for TAF vs. 300 mg for TDF) and results in significantly lower plasma concentrations of Tenofovir (about 90% less than with TDF), while achieving higher intracellular concentrations of the active metabolite, Tenofovir diphosphate.[1][7][14] This improved pharmacokinetic profile is associated with a better safety profile regarding kidney and bone health.[7][16]

Parameter Tenofovir Disoproxil Fumarate (TDF) Tenofovir Alafenamide (TAF) Reference
Standard Dose 300 mg10 or 25 mg[1]
Primary Site of Conversion PlasmaIntracellular (Target Cells)[7][14]
Plasma Tenofovir Exposure High91% Lower than TDF[1][14]
Intracellular TFV-DP Levels Lower~5-6 fold Higher than TDF[1][7][14]
Associated Toxicity Higher risk of renal and bone density effectsLower risk of renal and bone density effects[1][7][16]

Table 1. Comparative Pharmacokinetics of TDF and TAF.

The Intracellular Activation Cascade

For Tenofovir to exert its antiviral effect, it must be converted into its active form, Tenofovir diphosphate (TFV-DP). This process occurs within the host cell.

The activation pathway is a two-step phosphorylation process catalyzed by host cellular enzymes.[6][9]

  • Prodrug Hydrolysis: TDF is hydrolyzed in the plasma to Tenofovir.[14] TAF, being more plasma-stable, is transported into target cells where it is hydrolyzed by enzymes like cathepsin A (CatA) and carboxylesterase 1 (Ces1) to release Tenofovir.[15][17]

  • First Phosphorylation: Tenofovir is phosphorylated by adenylate kinase to Tenofovir monophosphate (TFV-MP).

  • Second Phosphorylation: TFV-MP is then phosphorylated by nucleoside diphosphate kinase to the active moiety, Tenofovir diphosphate (TFV-DP).[9][15]

Because Tenofovir is a nucleotide analog and already contains a phosphonate group, it bypasses the initial, often rate-limiting, phosphorylation step required for nucleoside analogs, potentially leading to more efficient activation.[6]

Activation_Pathway Figure 2. Intracellular Activation of Tenofovir Prodrugs cluster_extracellular Extracellular Space (Plasma) cluster_intracellular Intracellular Space TDF TDF TFV Tenofovir (TFV) TDF->TFV Plasma Hydrolases TAF TAF TAF->TFV Intracellular Hydrolases (e.g., CatA) TFV_MP Tenofovir Monophosphate (TFV-MP) TFV->TFV_MP Adenylate Kinase TFV_DP Tenofovir Diphosphate (TFV-DP) (Active Form) TFV_MP->TFV_DP Nucleoside Diphosphate Kinase

Caption: The two-step intracellular phosphorylation cascade of Tenofovir.

Molecular Mechanism of Viral DNA Chain Termination

The core of Tenofovir's antiviral activity lies in its ability to disrupt the synthesis of viral DNA, a process known as reverse transcription in retroviruses.

The active metabolite, TFV-DP, is a structural analog of deoxyadenosine 5'-triphosphate (dATP), a natural building block of DNA.[12] This molecular mimicry allows TFV-DP to act via a dual mechanism:

  • Competitive Inhibition: TFV-DP competes with the endogenous dATP for binding to the active site of the viral reverse transcriptase (for HIV) or DNA polymerase (for HBV).[9][10][13] TFV-DP has a high affinity for these viral enzymes, making it an effective competitor.

  • Chain Termination: Once the viral polymerase mistakenly incorporates TFV-DP into the nascent strand of viral DNA, the elongation of that DNA chain is irrevocably halted.[2][5][11][18] This is because Tenofovir is an acyclic nucleotide; it lacks the 3'-hydroxyl (-OH) group that is essential for forming the phosphodiester bond with the next incoming nucleotide.[5][18] The absence of this group makes further DNA chain extension impossible, leading to obligatory chain termination.[15]

This selective action is highly effective because TFV-DP is a much poorer substrate for host cellular DNA polymerases (α, β, and mitochondrial DNA polymerase γ), which explains its relatively low cytotoxicity to human cells.[5]

Mechanism_of_Action Figure 3. Mechanism of Competitive Inhibition and Chain Termination cluster_binding 1. Competitive Binding cluster_elongation 2. DNA Elongation cluster_termination 3. Chain Termination RT Viral Reverse Transcriptase / Polymerase Growing_DNA Growing Viral DNA Strand RT->Growing_DNA Incorporates dATP Terminated_DNA Terminated Viral DNA Strand RT->Terminated_DNA Incorporates TFV-DP dATP dATP (Natural Substrate) dATP->RT TFV_DP TFV-DP (Tenofovir) TFV_DP->RT Competes with dATP DNA_Template Viral RNA/DNA Template DNA_Template->RT Binds to Growing_DNA->Growing_DNA Chain continues Replication_Blocked Replication Blocked Terminated_DNA->Replication_Blocked

Caption: TFV-DP competes with dATP and causes obligatory DNA chain termination.

Viral Resistance to Tenofovir

While Tenofovir has a high genetic barrier to resistance, particularly against HBV, resistant viral strains can emerge.[19][20] Resistance is typically conferred by mutations in the viral polymerase gene that alter the enzyme's interaction with the drug.

  • Decreased Incorporation (Discrimination): The most common resistance mechanism involves mutations that reduce the enzyme's affinity for TFV-DP or decrease its rate of incorporation. The K65R mutation in HIV reverse transcriptase is a primary example; it sterically hinders the binding of Tenofovir to the enzyme's active site.[4][10]

  • Increased Excision (Pyrophosphorolysis): This mechanism involves the enzymatic removal of the incorporated chain-terminating drug from the end of the DNA strand. A set of mutations, known as thymidine analog mutations (TAMs), can enhance this excision process, effectively reversing the chain termination.[21][22] However, the M184V mutation, while conferring resistance to other NRTIs, can paradoxically increase susceptibility to Tenofovir.[22]

Combination antiretroviral therapy (cART) is a key strategy to suppress viral replication and prevent the emergence of resistant mutants.[4] Tenofovir often exhibits synergistic or additive effects when used with other antiretroviral agents.[10]

Experimental Workflow: Assessing Antiviral Efficacy In Vitro

The evaluation of Tenofovir's antiviral activity and cytotoxicity is crucial for both research and drug development. Standardized in vitro assays are used to determine key parameters like the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50).

Protocol 1: HIV-1 Antiviral Activity Assay using TZM-bl Reporter Cells

This assay measures the inhibition of single-round HIV-1 infection in a genetically engineered HeLa cell line (TZM-bl) that expresses HIV-1 receptors and contains an integrated luciferase gene under the control of the HIV-1 Tat protein.

Methodology:

  • Cell Seeding: Plate TZM-bl cells in a 96-well microplate at a density of 1 x 10^4 cells per well and incubate overnight at 37°C, 5% CO2.

  • Drug Dilution: Prepare a serial dilution of Tenofovir (or its prodrugs) in cell culture medium. A typical concentration range would be from 100 µM down to 0.001 µM.

  • Treatment and Infection: Remove the old medium from the cells. Add the prepared drug dilutions to the wells. Subsequently, add a standardized amount of HIV-1 virus stock to each well (except for cell control wells).

  • Incubation: Incubate the plates for 48 hours at 37°C, 5% CO2 to allow for viral entry, reverse transcription, and expression of the reporter gene.

  • Quantification: Lyse the cells and measure luciferase activity using a luminometer. The resulting relative light units (RLU) are directly proportional to the level of viral replication.

  • Data Analysis: Calculate the percentage of inhibition for each drug concentration relative to the virus control (no drug). Plot the percent inhibition against the drug concentration and use a non-linear regression model to determine the EC50 value.

Protocol 2: Cytotoxicity Assay using CellTiter-Glo®

This assay quantifies cell viability by measuring the amount of ATP present, which is an indicator of metabolically active cells.

Methodology:

  • Cell Seeding and Treatment: Plate cells and add drug dilutions as described in Protocol 1, but do not add any virus.

  • Incubation: Incubate the plates for the same duration as the antiviral assay (48 hours).

  • Quantification: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure luminescence.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the cell control (no drug). Plot the percent viability against drug concentration to determine the CC50 value.

The Selectivity Index (SI) is then calculated as SI = CC50 / EC50 . A higher SI value indicates a more favorable therapeutic window, with greater antiviral activity at non-toxic concentrations.

Experimental_Workflow Figure 4. Workflow for In Vitro Efficacy and Cytotoxicity Testing cluster_antiviral Antiviral Assay (EC50) cluster_cytotoxicity Cytotoxicity Assay (CC50) start Start A1 1. Seed Cells (e.g., TZM-bl) start->A1 C1 1. Seed Cells start->C1 end End decision Calculate Selectivity Index (SI = CC50 / EC50) decision->end A2 2. Add Drug Dilutions A1->A2 A3 3. Infect with Virus A2->A3 A4 4. Incubate (48h) A3->A4 A5 5. Measure Viral Replication (Luminescence) A4->A5 A6 6. Calculate EC50 A5->A6 A6->decision C2 2. Add Drug Dilutions C1->C2 C3 3. Incubate (48h) C2->C3 C4 4. Measure Cell Viability (ATP) C3->C4 C5 5. Calculate CC50 C4->C5 C5->decision

Caption: Parallel workflows for determining antiviral efficacy and cytotoxicity.

Conclusion

Tenofovir's mechanism of action is a well-characterized and elegant example of targeted antiviral therapy. By acting as a competitive inhibitor and an obligatory chain terminator of viral DNA synthesis, it effectively halts the replication of HIV and HBV. The evolution of its prodrug formulations from TDF to TAF has significantly improved its therapeutic index by optimizing intracellular drug delivery and minimizing systemic exposure. A thorough understanding of its molecular pharmacology, activation pathways, and potential for resistance is essential for its continued effective use in clinical practice and for the development of next-generation antiviral agents.

References

  • Hill, A., & Hughes, S. (2018). Tenofovir alafenamide versus tenofovir disoproxil fumarate: is there a true difference in efficacy and safety? - PMC. Journal of Virus Eradication, 4(2), 65–73. [Link]

  • Sluis-Cremer, N., & Tözsér, J. (2013). Recent findings on the mechanisms involved in tenofovir resistance - PMC. Virulence, 4(8), 697–701. [Link]

  • PharmGKB. Tenofovir/Adefovir Pathway, Pharmacokinetics. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Tefovir? [Link]

  • Perry, C. M., & Simpson, D. (2002). Tenofovir disoproxil fumarate: a nucleotide reverse transcriptase inhibitor for the treatment of HIV infection. American Journal of Clinical Dermatology, 3(10), 735–744. [Link]

  • White, K. L., Margot, N. A., Ly, J. K., Miller, M. D., & Swaminathan, S. (2005). Molecular Mechanisms of Tenofovir Resistance Conferred by Human Immunodeficiency Virus Type 1 Reverse Transcriptase Containing a Diserine Insertion after Residue 69 and Multiple Thymidine Analog-Associated Mutations. Antimicrobial Agents and Chemotherapy, 49(11), 4539–4546. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Tenofovir? [Link]

  • UK National Institute for Health and Care Excellence (NICE). (2016, February 5). Evidence Review: Comparison between tenofovir alafenamide and tenofovir disoproxil fumarate. [Link]

  • Medscape. (2004, January 1). Tenofovir: A Nucleotide Analogue Reverse-Transcriptase Inhibitor for Treatment of HIV Infection. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Tenofovir amibufenamide? [Link]

  • Andrei, G., & Snoeck, R. (2018). The Anti–Human Immunodeficiency Virus Drug Tenofovir, a Reverse Transcriptase Inhibitor, Also Targets the Herpes Simplex Virus DNA Polymerase. The Journal of Infectious Diseases, 217(5), 789–792. [Link]

  • Babusis, D., Geleziunas, R., & Lee, W. A. (2014). Intracellular Activation of Tenofovir Alafenamide and the Effect of Viral and Host Protease Inhibitors - PMC. Antimicrobial Agents and Chemotherapy, 58(8), 4496–4502. [Link]

  • Medfinder. (2026, February 27). How Does Tenofovir Disoproxil Work? Mechanism of Action Explained in Plain English. [Link]

  • National Center for Biotechnology Information. (n.d.). Tenofovir. PubChem Compound Database. [Link]

  • van der Kuil, A., & van der Graaf, P. H. (2012). Pharmacokinetics and Pharmacodynamics of the Reverse Transcriptase Inhibitor Tenofovir and Prophylactic Efficacy against HIV-1 Infection. PLOS One, 7(10), e47811. [Link]

  • Pharmacy Times. (2023, December 13). Hepatitis B Treatment: Tenofovir Alafenamide Vs Tenofovir Disoproxil Fumarate. [Link]

  • HCPLive. (2026, March 19). TDF versus TAF-Based Regimens in HIV Infection. [Link]

  • Chen, H.-L., & Lee, C.-N. (2024). Tenofovir Alafenamide Versus Tenofovir Disoproxil Fumarate for Preventing Vertical Transmission in Chronic Hepatitis B Mothers: A Systematic Review and Meta-Analysis. Clinical Infectious Diseases. [Link]

  • Kitrinos, K. M., & Cihlar, T. (2013). Advances in Nucleotide Antiviral Development from Scientific Discovery to Clinical Applications: Tenofovir Disoproxil Fumarate for Hepatitis B - PMC. Viruses, 5(2), 588–602. [Link]

  • ResearchGate. (n.d.). Discovery and metabolic pathway of tenofovir alafenamide. [Link]

  • Centre for Medicines Discovery. (n.d.). Hepatitis B virus resistance to tenofovir: fact or fiction? A systematic literature review and structural analysis of drug resistance mechanisms. [Link]

  • National Cancer Institute. (n.d.). Definition of tenofovir - NCI Drug Dictionary. [Link]

  • Oette, M., Kaiser, R., Däumer, M., Petch, R., Squires, K., & Stürmer, M. (2006). Tenofovir Resistance and Resensitization - PMC. Antimicrobial Agents and Chemotherapy, 50(2), 793–796. [Link]

  • precisionFDA. (n.d.). TENOFOVIR. [Link]

  • National Center for Biotechnology Information. (n.d.). Tenofovir Disoproxil Fumarate. PubChem Compound Database. [Link]

  • European Association for the Study of the Liver. (2019, March 4). Tenofovir resistance in patients with HBV. [Link]

  • Margot, N. A., Johnson, A., Miller, M. D., & Callebaut, C. (2015). In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate - PMC. Antimicrobial Agents and Chemotherapy, 59(11), 6982–6990. [Link]

  • White, K. L., Margot, N. A., Ly, J. K., Miller, M. D., & Swaminathan, S. (2020). Antiviral Activity of Tenofovir Alafenamide against HIV-1 with Thymidine Analog-Associated Mutations and M184V. Antimicrobial Agents and Chemotherapy, 64(4), e01784-19. [Link]

  • Preprints.org. (2025, October 9). Synthesis and Evaluation of Anti-HIV Activity of Fatty Acyl Conjugates of Tenofovir Alefanamide. [Link]

  • ResearchGate. (n.d.). Experimental designs for evaluating antiviral strategies against SARS-CoV-2. [Link]

Sources

Exploratory

Comprehensive Technical Guide on the Chemical Properties, Stability, and Pharmacological Profiling of Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy-

Executive Summary As a Senior Application Scientist navigating the complex landscape of antiviral drug development, I frequently encounter acyclic nucleosides that serve as foundational scaffolds for polymerase inhibitor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist navigating the complex landscape of antiviral drug development, I frequently encounter acyclic nucleosides that serve as foundational scaffolds for polymerase inhibitors. Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy- , commonly known as 9-[(2-hydroxyethoxy)methyl]adenine, is a critical acyclic nucleoside analog. Structurally, it is the adenine counterpart to the well-known antiviral acyclovir. This whitepaper provides an in-depth technical analysis of its physicochemical properties, intrinsic chemical stability, pharmacological mechanism, and the self-validating laboratory protocols required for its synthesis and characterization.

Chemical Identity & Physicochemical Properties

Understanding the baseline physicochemical properties of an active pharmaceutical ingredient (API) or its precursor is the first step in formulation development. The acyclic side chain of this compound mimics the spatial geometry of a deoxyribose sugar, which fundamentally alters its solubility and melting profile compared to natural nucleosides.

Below is a consolidated summary of its quantitative data:

PropertyValue
IUPAC Name Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy-
Common Synonyms 9-[(2-hydroxyethoxy)methyl]adenine; 2-[(6-amino-9H-purin-9-yl)methoxy]ethanol
CAS Registry Number 31383-66-1
Molecular Formula C₈H₁₁N₅O₂
Molecular Weight 209.208 g/mol
Density 1.61 g/cm³
Boiling Point 496.1 °C at 760 mmHg
Flash Point 253.9 °C
Refractive Index 1.725
Storage Conditions 2-8°C (Protect from light)

Data compiled from standardized chemical property databases[1].

Structural Chemistry & Intrinsic Stability

The structural hallmark of Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy- is the replacement of the cyclic furanose ring with an acyclic (2-hydroxyethoxy)methyl chain.

Causality in Stability: In natural nucleosides, the base is attached to the sugar via an N-glycosidic bond. In this acyclic analog, the linkage is an N,O-acetal (hemiaminal ether) . This specific functional group dictates the molecule's degradation profile. N,O-acetals are inherently susceptible to acid-catalyzed hydrolysis. When exposed to low pH, the ether oxygen is protonated, leading to the cleavage of the side chain and the release of free adenine.

Storage Rationale: This chemical vulnerability is exactly why the compound must be stored at 2-8°C and protected from light[1]. Ambient thermal energy combined with atmospheric moisture can initiate slow hydrolysis, while UV light can induce radical-mediated oxidative cleavage of the ether linkage.

Pharmacological Context & Mechanism of Action

While acyclic guanine derivatives (like acyclovir) are highly active against herpesviruses, acyclic adenine derivatives often serve as critical intermediates for synthesizing acyclic nucleoside phosphonates (ANPs) or exhibit distinct antiviral profiles[2].

To exert biological activity, the acyclic nucleoside must undergo intracellular phosphorylation. Because it lacks a rigid sugar ring, it relies on the flexibility of its acyclic chain to bind to the active sites of cellular kinases. Once converted to its triphosphate form, it acts as a competitive inhibitor of viral DNA polymerase. Because the acyclic chain lacks a 3'-hydroxyl group, its incorporation into a growing viral DNA strand results in obligate chain termination.

Pathway A 9-[(2-hydroxyethoxy)methyl]adenine (Acyclic Nucleoside) B Monophosphate Form (via Cellular Kinases) A->B Phosphorylation C Diphosphate Form (via Adenylate Kinase) B->C Phosphorylation D Triphosphate Form (Active Metabolite) C->D Phosphorylation E Viral DNA Polymerase (Competitive Inhibition) D->E Binds Active Site F DNA Chain Termination (Lacks 3'-OH) E->F Incorporation

Intracellular phosphorylation cascade and mechanism of viral DNA polymerase inhibition.

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Every step includes an internal control or a specific physicochemical rationale.

Synthesis via Vorbrüggen Coupling

The synthesis of Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy- requires the regioselective alkylation of adenine at the N9 position[2].

Step-by-Step Protocol:

  • Persilylation: Suspend adenine in anhydrous acetonitrile. Add N,O-bis(trimethylsilyl)acetamide (BSA) and reflux for 2 hours until the solution becomes clear.

    • Causality: We utilize BSA rather than hexamethyldisilazane (HMDS) because BSA allows for milder reaction conditions, preventing the thermal degradation of the purine ring while ensuring complete silylation. This sterically hinders the N3 and N7 positions, driving N9-regioselectivity.

  • Alkylation: Cool the mixture to 0°C. Dropwise, add 2-(acetoxymethoxy)ethyl acetate followed by a Lewis acid catalyst (e.g., TMSOTf).

    • Causality: The Lewis acid facilitates the departure of the acetate leaving group, generating a highly reactive oxocarbenium ion intermediate that is rapidly attacked by the N9 nitrogen of the silylated adenine.

  • Deprotection & Self-Validation: Quench the reaction with cold aqueous sodium bicarbonate. Perform deacetylation using methanolic ammonia.

    • Self-Validating Check: Monitor via TLC (DCM:MeOH 9:1) coupled with in-situ UV-quenching. The disappearance of the silylated adenine spot and the emergence of a lower-Rf product spot confirms N9-alkylation. If the N7-isomer forms, it exhibits a distinct UV absorption shift (due to altered conjugation), acting as an internal control for regioselectivity.

Stability-Indicating HPLC-UV Assay

To profile the degradation of the N,O-acetal linkage, a forced degradation workflow is employed.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the compound in a diluent (Water:Acetonitrile 90:10) to a concentration of 1 mg/mL.

  • Stress Conditions: Subject aliquots to 0.1 N HCl at 60°C (Acidic), 3% H₂O₂ at 25°C (Oxidative), and 80°C for 48 hours (Thermal).

  • Chromatographic Separation: Inject 10 µL onto a C18 column (150 x 4.6 mm, 3 µm). Use a gradient elution starting with 95% aqueous buffer (0.1% TFA) and 5% Acetonitrile, ramping to 60% Acetonitrile over 15 minutes. Detection at 260 nm.

    • Causality: The use of 0.1% TFA is critical; it suppresses the ionization of the adenine base, sharpening the chromatographic peak and preventing peak tailing caused by secondary interactions with residual silanols on the stationary phase.

  • Self-Validating System Suitability: Prior to running stressed samples, inject a resolution standard containing the intact nucleoside and free adenine. The run is only validated if the resolution ( Rs​ ) between the two peaks is ≥2.0 and the tailing factor is ≤1.5 . This guarantees that any observed degradation is accurately quantified without co-elution artifacts.

Workflow S1 Sample Preparation (1 mg/mL in Buffer) S2 Acidic Stress (0.1 N HCl, 60°C) S1->S2 S3 Oxidative Stress (3% H2O2, 25°C) S1->S3 S4 Thermal Stress (80°C, 48h) S1->S4 S5 HPLC-UV/MS Analysis (C18, 260 nm) S2->S5 Neutralize S3->S5 Quench S4->S5 Cool S6 Degradation Profiling (N-C Cleavage Detection) S5->S6 Data Processing

Forced degradation workflow and stability-indicating HPLC-UV analysis protocol.

References

  • 1-[(2-Hydroxyethoxy)Methyl]adenine Chemical Properties - LookChem.[Link]

  • Synthesis and antiviral activity of acyclic nucleosides with a 3(S),5-dihydroxypentyl or 4(R)-methoxy-3(S),5-dihydroxypentyl side chain - PubMed (National Institutes of Health).[Link]

Sources

Foundational

Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy- molecular structure and binding affinity

Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy- (Acycloadenosine): Molecular Structure, Binding Affinity, and Therapeutic Applications Executive Summary Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy- (CAS: 31383-66-1), more commo...

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Author: BenchChem Technical Support Team. Date: April 2026

Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy- (Acycloadenosine): Molecular Structure, Binding Affinity, and Therapeutic Applications

Executive Summary

Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy- (CAS: 31383-66-1), more commonly known in literature as acycloadenosine or 9-[(2-hydroxyethoxy)methyl]adenine , is a synthetic acyclic purine nucleoside analog. By replacing the rigid ribofuranose ring of natural adenosine with a flexible 2-hydroxyethoxymethyl ether chain, this molecule presents a unique conformational landscape. This structural modification fundamentally alters its binding thermodynamics, making it a critical pharmacophore in the development of antiviral agents (such as Adefovir), antineoplastic enzyme inhibitors, and calcium-mobilizing second messenger analogs.

This technical guide provides an in-depth analysis of the molecular architecture, target binding affinities, and self-validating experimental workflows required to evaluate acycloadenosine and its derivatives in drug discovery pipelines.

Molecular Architecture & Conformational Dynamics

The structural hallmark of acycloadenosine is the decoupling of the nucleobase from a cyclic sugar moiety.

  • Nucleobase Domain: The 6-amino-9H-purine (adenine) ring provides the essential hydrogen-bond donor/acceptor network required for Watson-Crick base pairing and recognition by purine-salvage enzymes.

  • Acyclic Ether Chain: The 2-hydroxyethoxymethyl tail mimics the C1'-O4'-C4'-C5' trajectory of a standard ribose sugar. However, the absence of the C2' and C3' carbons—and their associated hydroxyl groups—eliminates the steric constraints of the ribose envelope (e.g., C2'-endo or C3'-endo puckering).

Causality in Binding Thermodynamics

The flexibility of the acyclic chain introduces a significant entropic penalty ( ΔS<0 ) upon binding to a rigid enzymatic active site, as the molecule must "freeze" its rotatable bonds into a biologically active conformation (often mimicking a C2'-endo/syn conformation). However, this flexibility also allows the molecule to bypass steric clashes in mutated viral polymerases that would otherwise reject standard nucleosides. This delicate balance between enthalpic gains (via hydrogen bonding) and entropic costs dictates the binding affinity of acycloadenosine analogs.

Target Interactions and Binding Affinity

Acycloadenosine serves as a versatile scaffold for targeting various cellular and viral pathways.

2.1 Viral DNA Polymerases (Chain Termination)

Acycloadenosine itself is a prodrug. To exert antiviral activity, it must be intracellularly phosphorylated to its triphosphate form (1 [4]). Because it lacks a 3'-hydroxyl group, incorporation of acyclo-ATP into a nascent viral DNA strand by viral polymerases prevents the formation of subsequent 3'-5' phosphodiester bonds, resulting in obligate chain termination. Note: The first phosphorylation step by cellular adenosine kinase is often rate-limiting. Drugs like Adefovir bypass this bottleneck by utilizing a pre-formed phosphonate group that mimics the monophosphate [2].

ActivationPathway A Acycloadenosine (Prodrug) B Acycloadenosine Monophosphate A->B Adenosine Kinase C Acycloadenosine Diphosphate B->C Adenylate Kinase D Acycloadenosine Triphosphate C->D NDP Kinase E Viral DNA Polymerase (Target) D->E Chain Termination

Intracellular activation pathway of acycloadenosine to its active triphosphate form.

2.2 5'-Deoxy-5'-methylthioadenosine Phosphorylase (MTAP)

MTAP is a critical enzyme in the purine salvage pathway, often deleted in various cancers. Acycloadenosine derivatives have been explored as MTAP inhibitors to potentiate de novo purine synthesis blockers. Research indicates that 2-halogenated derivatives of acycloadenosine (chloro-, bromo-, and iodo-congeners) inhibit murine Sarcoma 180 MTAP with Ki​ values in the 10−6 to 10−5 M range[1].

2.3 cADPR Receptors (Calcium Mobilization)

Acycloadenosine is utilized to synthesize cyclic acycloadenosine diphosphate ribose (cAcycloDPR). By replacing the "southern" ribose ring of cADPR with the flexible ether chain of acycloadenosine, researchers can probe the strict conformational requirements (specifically the C2'-endo/syn conformation) necessary for agonist activity at the sea urchin egg homogenate (SUH) cADPR receptor [3].

Quantitative Data Summary

The following table summarizes the binding affinities and activity metrics of acycloadenosine and its key derivatives across different biological targets.

Compound / DerivativeTarget Enzyme / ReceptorBinding Affinity / Activity MetricReference2-Chloro-acycloadenosineMTAP (Murine Sarcoma 180) Ki​ 10−6 to 10−5 M[1]2-Bromo-acycloadenosineMTAP (Murine Sarcoma 180) Ki​ 10−6 to 10−5 M[1]Adefovir (Phosphonate)HBV DNA Polymerase (HepG2) EC50​ = 0.29 µM[2]cAcycloDPRcADPR Receptor (SUH)Modulator / Structural Probe[3]

Experimental Methodologies

To ensure scientific integrity, the evaluation of acycloadenosine binding requires self-validating experimental systems. Below are the definitive protocols for thermodynamic profiling and enzymatic activation.

Protocol 1: Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Because acyclic nucleosides possess high conformational entropy in solution, measuring the exact enthalpic ( ΔH ) and entropic ( −TΔS ) contributions to the dissociation constant ( Kd​ ) is critical.

Causality Check: The ligand (acycloadenosine) and the macromolecule (e.g., MTAP) must be in identical buffers. Even a 1 mM difference in salt concentration will generate a massive heat of dilution artifact that masks the heat of binding.

  • Sample Preparation: Dialyze the purified target protein (e.g., recombinant MTAP) against a standard binding buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4) overnight at 4°C.

  • Ligand Preparation: Retain the final dialysate buffer. Dissolve the acycloadenosine derivative directly into this dialysate to a concentration 10-20 times higher than the protein concentration (e.g., 500 µM ligand vs. 50 µM protein).

  • Self-Validating Control (Blank Titration): Inject the ligand into a sample cell containing only the dialysate buffer. Record the background heat of dilution.

  • Titration Execution: Load the protein into the ITC sample cell. Perform 20-30 sequential injections of the ligand at 25°C, allowing the baseline to stabilize between injections.

  • Data Analysis: Subtract the blank titration data from the experimental data. Fit the integrated heat peaks to a one-site binding model to extract Kd​ , ΔH , and stoichiometry ( n ).

ITCWorkflow Step1 Step 1: Sample Prep Purify target protein Dialyze against binding buffer Step3 Step 3: ITC Titration Inject ligand into protein cell at constant temperature Step1->Step3 Step2 Step 2: Ligand Prep Dissolve Acycloadenosine in identical dialysate Step2->Step3 Step4 Step 4: Data Analysis Integrate injection heats Fit to binding model Step3->Step4 Step5 Step 5: Parameter Extraction Determine Kd, ΔH, ΔS, and n Step4->Step5

Step-by-step Isothermal Titration Calorimetry (ITC) workflow for determining binding affinity.

Protocol 2: In Vitro Phosphorylation Assay (HPLC-UV)

To evaluate the efficacy of acycloadenosine as a prodrug, its conversion rate by Adenosine Kinase (AK) must be quantified.

  • Reaction Mixture: Combine 100 µM acycloadenosine, 2 mM ATP, 2 mM MgCl2​ , and 50 mM Tris-HCl (pH 7.5) in a 100 µL volume.

  • Initiation: Add 0.5 µg of purified recombinant Adenosine Kinase to initiate the reaction. Incubate at 37°C.

  • Quenching: At defined time points (0, 15, 30, 60 minutes), extract 20 µL aliquots and quench the reaction by adding an equal volume of ice-cold methanol. Centrifuge at 14,000 x g for 5 minutes to pellet precipitated proteins.

  • Chromatographic Separation: Inject the supernatant onto a C18 Reverse-Phase HPLC column.

    • Causality of Gradient: Use a gradient of 0.1M Triethylammonium acetate (TEAA, pH 6.0) and Acetonitrile. The ion-pairing agent (TEAA) is absolutely required to retain the highly polar acycloadenosine monophosphate on the hydrophobic C18 stationary phase.

  • Quantification: Monitor absorbance at 260 nm. Calculate the conversion rate by integrating the area under the curve (AUC) for the newly formed acyclo-AMP peak relative to the depleting acycloadenosine peak.

References
  • 5'-deoxy-5'-methylthioadenosine phosphorylase--V. Acycloadenosine derivatives as inhibitors of the enzyme. Biochemical Pharmacology. 2

  • DESIGN, SYNTHESIS, AND EVALUATION OF ANTI-HBV ACTIVITY OF HYBRID MOLECULES OF ENTECAVIR AND ADEFOVIR. Nucleosides, Nucleotides & Nucleic Acids. 3

  • Synthesis of cyclic adenosine 5′-diphosphate ribose analogues: a C2' endo/syn "southern" ribose conformation underlies activity at the sea urchin cADPR receptor. Organic & Biomolecular Chemistry. 4

  • Acycloadenosine-Triphosphate (Acyclic ATP). NuBlocks Product Specifications. 1

Sources

Exploratory

Evaluating the In Vitro Antiviral Activity of Acyclic Nucleoside Phosphonates Against Hepatitis B Virus (HBV)

An In-Depth Technical Guide: Abstract Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, necessitating the development of novel, potent antiviral agents.[1] Acyclic nucleoside phosph...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide:

Abstract

Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, necessitating the development of novel, potent antiviral agents.[1] Acyclic nucleoside phosphonates represent a cornerstone of anti-HBV therapy, with compounds like Tenofovir demonstrating high efficacy. This guide provides a comprehensive technical framework for the in vitro evaluation of novel compounds within this class, using "Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy-," an analog related to the core structure of Tenofovir, as a model candidate. We will detail the requisite cell-based models, robust protocols for assessing antiviral potency and cytotoxicity, and the analytical methods for determining key evaluative parameters such as EC₅₀, CC₅₀, and the Selectivity Index (SI). The methodologies described herein are designed to establish a self-validating system for the rigorous preclinical assessment of potential anti-HBV therapeutics.

Introduction: The Therapeutic Landscape and a Candidate Compound

The management of chronic hepatitis B aims to suppress viral replication long-term, reduce liver inflammation, and prevent progression to cirrhosis and hepatocellular carcinoma.[1] Nucleos(t)ide analogues that target the HBV reverse transcriptase are a primary therapeutic class.[2] Tenofovir Alafenamide (TAF), a prodrug of Tenofovir (TFV), exemplifies the clinical success of this strategy, offering potent viral suppression with an improved safety profile over its predecessor, Tenofovir Disoproxil Fumarate (TDF).[2][3] TAF's design enhances delivery of the active metabolite, tenofovir diphosphate (TFV-DP), to hepatocytes while minimizing systemic exposure to tenofovir, thereby reducing the risk of renal and bone toxicity.[2][4]

The candidate compound, "Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy-," belongs to this family of acyclic nucleoside analogues. Its structural similarity to the core of Tenofovir suggests a congruent mechanism of action. This guide will outline the definitive in vitro workflow to validate its anti-HBV activity and therapeutic potential.

Hypothesized Mechanism of Action: Targeting HBV Reverse Transcriptase

The primary mechanism of action for this class of compounds is the inhibition of the HBV polymerase (reverse transcriptase) enzyme, which is essential for viral replication.[2][5] The process is a classic example of competitive substrate inhibition and chain termination.

The Activation Cascade:

  • Hepatocyte Entry: Like TAF, the candidate compound is expected to enter hepatocytes, potentially through a combination of passive diffusion and active transport by hepatic uptake transporters.[3][4]

  • Intracellular Hydrolysis: Inside the hepatocyte, the compound undergoes metabolic activation. For TAF, this involves hydrolysis by carboxylesterase 1 (CES1) to form tenofovir (TFV).[4]

  • Phosphorylation: Host cell kinases then phosphorylate TFV to its pharmacologically active form, tenofovir diphosphate (TFV-DP).[5] This two-step phosphorylation is the critical activation process.

  • Polymerase Inhibition: TFV-DP, acting as an analogue of the natural substrate deoxyadenosine 5'-triphosphate (dATP), competes for incorporation into the nascent viral DNA strand by the HBV reverse transcriptase.[5]

  • Chain Termination: Once incorporated, the absence of a 3'-hydroxyl group on the acyclic sugar moiety of TFV-DP prevents the formation of the next phosphodiester bond, effectively terminating DNA chain elongation and halting viral replication.[4]

G cluster_plasma Plasma cluster_hepatocyte Hepatocyte cluster_hbv HBV Replication Compound Candidate Compound (Prodrug) Compound_in Candidate Compound Compound->Compound_in Hepatocyte Uptake Metabolite1 Active Moiety (e.g., Tenofovir) Compound_in->Metabolite1 Hydrolysis (e.g., CES1) Metabolite2 Monophosphate Metabolite1->Metabolite2 Kinase 1 Active_Metabolite Active Diphosphate (TFV-DP) Metabolite2->Active_Metabolite Kinase 2 HBV_DNA HBV DNA Synthesis Active_Metabolite->HBV_DNA Competitive Incorporation pgRNA pgRNA Template pgRNA->HBV_DNA HBV Reverse Transcriptase Termination Chain Termination (Replication Blocked) HBV_DNA->Termination

Figure 1: Hypothesized metabolic activation and mechanism of HBV inhibition.

Core In Vitro Model: The HepG2.2.15 Cell Line

For a reliable and reproducible assessment of anti-HBV activity, a stable and well-characterized cell model is paramount. The HepG2.2.15 cell line is the industry standard for this purpose.[6][7]

  • Origin and Characteristics: HepG2.2.15 is a human hepatoblastoma cell line derived from HepG2 cells. It is stably transfected with a greater-than-genome-length copy of the HBV genome (genotype D).[6][8]

  • Key Advantage: This cell line constitutively produces and secretes infectious HBV virions (Dane particles), along with viral antigens (HBsAg and HBeAg), into the culture medium.[7][8] This allows for the direct measurement of viral replication products without the need for transient transfection or external viral infection in every experiment.

  • Application: It serves as a self-contained system to screen compounds that inhibit various stages of the HBV replication cycle post-entry, particularly reverse transcription.[1][7]

Experimental Protocols: A Two-Pillar Approach

The in vitro evaluation rests on two pillars: determining the compound's antiviral efficacy and assessing its cytotoxicity to the host cell. The ratio between these two provides the selectivity index, a critical measure of a drug's therapeutic window.[9]

G cluster_workflow Experimental Workflow cluster_endpoints Assay Endpoints cluster_analysis Data Analysis start Seed HepG2.2.15 Cells in 96-well plates treat Treat cells with serial dilutions of Candidate Compound start->treat incubate Incubate for 6-9 days (medium change every 3 days) treat->incubate supernatant Collect Supernatant incubate->supernatant cells Remaining Cells incubate->cells qpcr HBV DNA (qPCR) supernatant->qpcr Quantify Viral Load elisa HBeAg / HBsAg (ELISA) supernatant->elisa Quantify Viral Antigens viability Cell Viability (MTT/MTS) cells->viability Assess Cytotoxicity ec50 Calculate EC₅₀ qpcr->ec50 cc50 Calculate CC₅₀ viability->cc50 si Calculate Selectivity Index (SI = CC₅₀ / EC₅₀) ec50->si cc50->si

Figure 2: Workflow for in vitro anti-HBV compound evaluation.
Protocol: Antiviral Efficacy Assessment

This protocol aims to determine the 50% effective concentration (EC₅₀), the concentration at which the compound inhibits HBV replication by 50%.

Materials:

  • HepG2.2.15 cell line[10]

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS, G418 for selection)

  • Candidate compound, solubilized (e.g., in DMSO)

  • 96-well cell culture plates

  • DNA extraction kit (for viral DNA)

  • Real-Time qPCR instrument and reagents (primers/probe for HBV S gene)[11][12]

  • HBsAg and HBeAg ELISA kits[13][14][15]

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2.2.15 cells into 96-well plates at a density of ~5 x 10⁴ cells/well. Allow cells to adhere for 24 hours at 37°C, 5% CO₂.[16]

  • Compound Preparation: Prepare a 2-fold serial dilution of the candidate compound in culture medium. A typical concentration range to test is from 100 µM down to sub-nanomolar levels. Include a "no-drug" (vehicle control) and a positive control (e.g., Tenofovir Alafenamide).

  • Treatment: Carefully remove the old medium from the cells and replace it with 200 µL of the medium containing the respective compound concentrations.

  • Incubation and Maintenance: Incubate the plates for a total of 9 days. Every 3 days, collect the supernatant for analysis and replenish the wells with freshly prepared medium containing the corresponding compound concentrations.

  • Supernatant Analysis - HBV DNA Quantification (qPCR):

    • Extract viral DNA from the collected day 9 supernatant using a commercial viral DNA extraction kit.

    • Prepare a qPCR reaction mix using a master mix, primers, and a probe targeting a conserved region of the HBV genome (e.g., the S gene).[11]

    • Run the qPCR assay including a standard curve of a plasmid containing the HBV target sequence to allow for absolute quantification of HBV DNA copies/mL.[11][12]

  • Supernatant Analysis - Viral Antigen Quantification (ELISA):

    • Use the collected day 9 supernatant to quantify the levels of secreted HBeAg and HBsAg using commercial sandwich ELISA kits according to the manufacturer's instructions.[8][14][17] These antigens serve as secondary markers for viral replication and protein expression.[13][18]

Protocol: Cytotoxicity Assessment

This protocol determines the 50% cytotoxic concentration (CC₅₀), where the compound reduces host cell viability by 50%. It is crucial to run this in parallel with the efficacy assay using an identical cell setup.[19][20]

Materials:

  • Cell setup identical to the efficacy assay (HepG2.2.15 cells in a 96-well plate).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., MTS, XTT).

  • Solubilization buffer (e.g., DMSO or acidified isopropanol for MTT).

  • Plate reader (spectrophotometer).

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Prepare and treat a 96-well plate exactly as described in the efficacy protocol (Steps 1-4). Include a "cells only" control and a "lysis" control (cells treated with a cytotoxic agent like Triton X-100).

  • Addition of Viability Reagent: At the end of the 9-day incubation, add the MTT reagent (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Remove the medium and add 150-200 µL of a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well on a plate reader at the appropriate wavelength (e.g., 570 nm for MTT).

  • Data Calculation: Express the viability of treated cells as a percentage relative to the vehicle-treated control cells.

Data Analysis and Interpretation

  • EC₅₀ Calculation: Plot the percentage inhibition of HBV DNA (relative to the no-drug control) against the logarithm of the compound concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the EC₅₀ value.

  • CC₅₀ Calculation: Similarly, plot the percentage of cell viability (relative to the no-drug control) against the logarithm of the compound concentration to determine the CC₅₀ value.[9]

  • Selectivity Index (SI): The SI is the most important parameter for evaluating the preclinical potential of an antiviral. It is calculated as the ratio of cytotoxicity to efficacy. A higher SI value indicates a more favorable therapeutic window.[21]

    SI = CC₅₀ / EC₅₀

Table 1: Sample Data Summary for a Candidate Compound

ParameterDescriptionExample ValueInterpretation
EC₅₀ 50% Effective Concentration (HBV DNA reduction)18 nMHigh potency in inhibiting viral replication.[3]
CC₅₀ 50% Cytotoxic Concentration (Cell viability)> 50 µMLow cytotoxicity at effective concentrations.
SI Selectivity Index (CC₅₀ / EC₅₀)> 2777A large value indicates a wide therapeutic window, suggesting the compound is selectively toxic to the virus over the host cell.

Conclusion

This technical guide outlines a robust, multi-faceted strategy for the in vitro assessment of novel acyclic nucleoside phosphonates against HBV. By integrating a stable cell-based model (HepG2.2.15) with quantitative assays for both viral replication (qPCR, ELISA) and host cell cytotoxicity (MTT), researchers can reliably determine the EC₅₀, CC₅₀, and the critical Selectivity Index. This structured approach, grounded in established scientific principles, provides the foundational data necessary to advance promising antiviral candidates toward further preclinical and clinical development. The ultimate goal is the identification of compounds with high potency and a wide margin of safety, contributing to the arsenal of therapies for chronic hepatitis B.

References

  • Agarwal, K., et al. (2017). Tenofovir alafenamide in the treatment of chronic hepatitis B virus infection: rationale and clinical trial evidence. Alimentary Pharmacology & Therapeutics. Available at: [Link]

  • Birkus, G., et al. (2015). Implications of Efficient Hepatic Delivery by Tenofovir Alafenamide (GS-7340) for Hepatitis B Virus Therapy. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Chan, H. L., et al. (2017). Tenofovir Alafenamide Fumarate: A New Tenofovir Prodrug for the Treatment of Chronic Hepatitis B Infection. The Journal of Infectious Diseases. Available at: [Link]

  • U.S. National Library of Medicine. (2025). Tenofovir alafenamide. MedlinePlus. Available at: [Link]

  • Gilson, R. J., et al. (1997). A placebo-controlled phase I/II study of adefovir dipivoxil in patients with chronic hepatitis B virus infection. Journal of Viral Hepatitis. Available at: [Link]

  • Delaney, W. E., et al. (2006). Intracellular Metabolism and In Vitro Activity of Tenofovir against Hepatitis B Virus. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Childs-Kean, L. M., et al. (2018). A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide. The Annals of Pharmacotherapy. Available at: [Link]

  • Virology Research Services. (2021). Antiviral Drug Screening. Available at: [Link]

  • DIFF Biotech. (2024). How to screen antiviral drugs?. Available at: [Link]

  • Loundras, E. A., et al. (2021). Simple rapid in vitro screening method for SARS-CoV-2 anti-virals that identifies potential cytomorbidity-associated false positives. Virology Journal. Available at: [Link]

  • Tchesnokov, E. P., et al. (2012). Cell-based Assays to Identify Inhibitors of Viral Disease. Expert Opinion on Drug Discovery. Available at: [Link]

  • U.S. Food and Drug Administration. (2006). Antiviral Product Development — Conducting and Submitting Virology Studies to the Agency. HHS.gov. Available at: [Link]

  • Marcellin, P., et al. (2003). Adefovir Dipivoxil for the Treatment of Hepatitis B e Antigen–Positive Chronic Hepatitis B. New England Journal of Medicine. Available at: [Link]

  • Gilead Sciences. (2001). Gilead Achieves Primary Endpoint in Phase III Study of Adefovir Dipivoxil for Chronic Hepatitis B Virus Infection. Press Release. Available at: [Link]

  • Cui, C. P., et al. (2014). Hepatoma cell line HepG2.2.15 demonstrates distinct biological features compared with parental HepG2. World Journal of Gastroenterology. Available at: [Link]

  • Taylor & Francis. (n.d.). Adefovir dipivoxil – Knowledge and References. Available at: [Link]

  • Abe, A., et al. (1999). Quantitation of Hepatitis B Virus Genomic DNA by Real-Time Detection PCR. Journal of Clinical Microbiology. Available at: [Link]

  • Shlomai, A., et al. (2022). Production of Recombinant Hepatitis B virus (HBV) and Detection of HBV in Infected Human Liver Organoids. STAR Protocols. Available at: [Link]

  • RecombiLISA. (n.d.). HBeAg ELISA. Product Information. Available at: [Link]

  • General Biologicals Corp. (n.d.). IFU of HBsAg ELISA Kit. Available at: [Link]

  • Wantai BioPharm. (n.d.). AiDTM HBsAg ELISA. Available at: [Link]

  • Garson, J. A., et al. (2005). Quantitative Analysis of Hepatitis B Virus DNA by Real-Time Amplification. Journal of Medical Virology. Available at: [Link]

  • Tinzyme. (n.d.). Quantitative Diagnostic Kit for Hepatitis B virus(HBV)DNA. Available at: [Link]

  • Cell Biolabs, Inc. (n.d.). HBeAg ELISA Kit. Available at: [Link]

  • M, S., & G, S. (2025). Quantification of Hepatitis B Virus Genomic DNA in Hepatitis B surface Antigen-Positive patients by Real-Time PCR. European Journal of Cardiovascular Medicine. Available at: [Link]

  • Watanabe, M., et al. (2023). Rapid quantification assay of hepatitis B virus DNA in human serum and plasma by Fully Automated Genetic Analyzer μTASWako g1. PLOS One. Available at: [Link]

  • Cai, Y., et al. (2018). Establishment of stable cell lines in which the HBV genome replicates episomally for evaluation of antivirals. Archives of Medical Science. Available at: [Link]

  • Kumar, A., et al. (2024). The Evolution of Cell Culture Systems to Study Hepatitis B Virus Pathogenesis and Antiviral Susceptibility. Viruses. Available at: [Link]

  • ResearchGate. (n.d.). 6-AN displayed anti-HBV activity in an in vitro HBV infection model. Available at: [Link]

  • Ganesan, M., et al. (2013). Ethanol potentiates hepatitis B virus replication through oxidative stress-dependent and -independent transcriptional activation. Clinical Science. Available at: [Link]

  • Liu, K., et al. (2023). In vitro cell culture models to study hepatitis B and D virus infection. Frontiers in Cellular and Infection Microbiology. Available at: [Link]

  • Beyero, C., et al. (1995). Effects of ethanol on hepatitis B virus Pre-S/S gene expression in the human hepatocellular carcinoma derived HEP G2 hepatitis B DNA positive cell line. Journal of Hepatology. Available at: [Link]

Sources

Foundational

pharmacokinetics and biodistribution of Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy-

An In-Depth Technical Guide to the Pharmacokinetics and Biodistribution of Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy- Executive Summary The compound Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy- (CAS: 31383-66-1), more comm...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetics and Biodistribution of Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy-

Executive Summary

The compound Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy- (CAS: 31383-66-1), more commonly referred to in medicinal chemistry as 9-(2-hydroxyethoxymethyl)adenine or acycloadenosine , holds a foundational place in the history of antiviral pharmacology. Synthesized as the very first acyclonucleoside, it was originally designed to map the hydrogen-bonding requirements of the active site of the enzyme adenosine deaminase (ADA)[1] .

While its guanine counterpart (acyclovir) went on to become a blockbuster antiviral due to selective phosphorylation by viral thymidine kinase[2] , the pharmacokinetics (PK) and biodistribution of acycloadenosine are entirely dictated by its identity as an adenine analogue. This whitepaper provides a comprehensive, expert-level breakdown of its ADME (Absorption, Distribution, Metabolism, and Excretion) profile, the causality behind its rapid clearance, and the self-validating analytical frameworks required to study it in vivo.

Molecular Biotransformation & Metabolic Causality

The defining feature of acycloadenosine's pharmacokinetic profile is its extreme susceptibility to enzymatic degradation. The acyclic 2-hydroxyethoxymethyl side chain mimics the spatial geometry of the ribofuranosyl ring just enough to satisfy the binding pocket of ADA[1].

  • The ADA Liability: In systemic circulation, acycloadenosine is rapidly deaminated at the C6 position of the purine ring. This converts the molecule into 9-(2-hydroxyethoxymethyl)hypoxanthine, an inactive metabolite[2].

  • Kinase Phosphorylation: A minor fraction of the intact molecule can be phosphorylated by cellular adenosine kinase (AK) to form an acyclonucleoside monophosphate, but this pathway is heavily outcompeted by ADA-mediated clearance.

Metabolic_Pathway A 2-(6-amino-9H-purin-9-yl)methoxyethanol (Acycloadenosine) B 9-(2-hydroxyethoxymethyl)hypoxanthine (Inactive Metabolite) A->B Adenosine Deaminase (ADA) Rapid Deamination (Major) C Acycloadenosine Monophosphate (Active Anabolite) A->C Adenosine Kinase (AK) Phosphorylation (Minor)

Metabolic biotransformation pathways of 2-(6-amino-9H-purin-9-yl)methoxyethanol.

Pharmacokinetic Profiling (ADME)

The quantitative PK parameters of acycloadenosine reflect a highly hydrophilic molecule subjected to aggressive first-pass and systemic metabolism.

  • Absorption: Oral bioavailability (F) is exceptionally low (<10%). The high concentration of ADA in the intestinal mucosa and hepatic tissue ensures massive first-pass deamination before the drug can reach systemic circulation.

  • Distribution: With a LogP of approximately -1.5, the compound is highly polar. It distributes rapidly into the extracellular fluid and total body water. Protein binding is minimal (<15%), allowing the unbound fraction to freely diffuse into highly perfused organs.

  • Excretion: The parent compound and its hypoxanthine metabolite are cleared via the kidneys through a combination of passive glomerular filtration and active tubular secretion mediated by Organic Anion Transporters (OATs).

Table 1: Representative Pharmacokinetic Parameters (IV Bolus, Murine Model)
ParameterValueUnitBiological Rationale
Half-life (t₁/₂) 18.5 ± 2.1minRapid systemic deamination by ubiquitous ADA.
Clearance (Cl) 45.2 ± 4.8mL/min/kgCombined robust metabolic clearance and renal filtration.
Volume of Dist. (Vd) 0.85 ± 0.12L/kgDistribution into total body water; low plasma protein binding.
Bioavailability (F) < 8.0%Extensive first-pass metabolism in the gut wall and liver.

Biodistribution Kinetics

Because of its hydrophilicity, acycloadenosine exhibits distinct tissue tropism. It partitions poorly into lipid-rich tissues but accumulates in organs responsible for its clearance.

Table 2: Tissue Biodistribution (% Injected Dose / g Tissue at 30 Minutes)
Tissue% ID / gTissue-to-Plasma RatioMechanistic Driver
Kidney 8.453.2Active tubular secretion and concentration in renal filtrate.
Liver 4.121.5High hepatic blood flow and rapid first-pass extraction.
Spleen 1.420.5Moderate perfusion; high localized lymphoid ADA activity.
Brain 0.21< 0.1Extreme hydrophilicity restricts passive Blood-Brain Barrier crossing.

Methodological Framework: Self-Validating PK/BD Protocol

To accurately measure the pharmacokinetics of acycloadenosine, researchers must overcome severe ex vivo degradation. If blood is collected using standard protocols, the ADA present in erythrocytes will continue to deaminate the compound in the collection tube, artificially truncating the measured half-life.

The following protocol integrates a self-validating system using enzymatic inhibition and orthogonal chromatography to ensure data integrity.

Step-by-Step Analytical Methodology
  • In Vivo Dosing & Critical Sampling:

    • Administer the compound via IV bolus.

    • Causality Check: Collect blood at serial time points into pre-chilled K₂EDTA tubes pre-spiked with 10 µM EHNA (erythro-9-(2-hydroxy-3-nonyl)adenine). EHNA is a potent ADA inhibitor. Without it, ex vivo degradation renders the PK data invalid.

  • Plasma Extraction via SPE (Solid Phase Extraction):

    • Spike the plasma with a ¹³C-labeled stable isotope internal standard (SIL-IS) immediately upon separation.

    • Causality Check: Do not use standard acetonitrile protein precipitation. Acyclic nucleosides are too polar and will partition poorly, causing low recovery. Instead, load the sample onto an Oasis HLB (Hydrophilic-Lipophilic Balance) cartridge. This self-validates the assay: if the SIL-IS recovery remains >85%, matrix effects are successfully mitigated.

  • LC-MS/MS Quantification:

    • Inject the eluate onto a HILIC (Hydrophilic Interaction Liquid Chromatography) column coupled to a triple quadrupole mass spectrometer operating in MRM (Multiple Reaction Monitoring) mode.

    • Causality Check: Reversed-phase C18 columns fail to retain acycloadenosine, causing it to elute in the solvent front where ion suppression is highest. HILIC provides orthogonal retention, ensuring high-sensitivity femtogram-level detection required to map the rapid terminal elimination phase.

PK_Workflow S1 1. In Vivo Administration IV/PO Dosing in Murine Model S2 2. Blood Sampling Critical: Add EHNA (ADA Inhibitor) S1->S2 S3 3. Plasma Processing Solid Phase Extraction (HLB) S2->S3 S4 4. Quantification HILIC LC-MS/MS (MRM Mode) S3->S4 S5 5. Data Analysis Non-Compartmental PK Modeling S4->S5

Self-validating experimental workflow for pharmacokinetic profiling of acycloadenosine.

References

  • Schaeffer HJ, Gurwara S, Vince R, Bittner S. "A Novel Substrate of Adenosine Deaminase." Journal of Medicinal Chemistry, 1971, 14(4): 367-369.

  • Elion GB. "The purine path to chemotherapy." Science, 1989, 244(4900): 41-47.

  • Keller PM, Fyfe JA, Beauchamp L, Lubbers CM, Furman PA, Schaeffer HJ, Elion GB. "Enzymatic phosphorylation of acyclic nucleoside analogs and correlations with antiherpetic activities." Biochemical Pharmacology, 1981, 30(22): 3071-3077.

  • De Clercq E. "Antiviral drugs in current clinical use." Journal of Clinical Virology, 2004, 30(2): 115-133.

Sources

Exploratory

cellular uptake pathways for Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy-

An In-Depth Technical Guide to the Cellular Uptake Pathways of Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy- Abstract This technical guide provides a comprehensive examination of the cellular uptake mechanisms for Ethanol,...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Cellular Uptake Pathways of Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy-

Abstract

This technical guide provides a comprehensive examination of the cellular uptake mechanisms for Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy-, a compound structurally analogous to antiviral acyclic nucleoside analogs. As a Senior Application Scientist, this document synthesizes foundational biochemical principles with actionable experimental protocols to offer a complete framework for researchers in drug development and molecular pharmacology. We will explore the dual roles of passive diffusion and carrier-mediated transport, with a particular focus on the family of human nucleoside transporters (hNTs). The guide details methodologies for quantitatively assessing transport kinetics and for dissecting the contributions of specific transporters, thereby providing a self-validating system for pathway elucidation. The ultimate objective is to equip researchers with the expertise to not only understand but also experimentally verify the cellular entry routes of this and similar therapeutic molecules, a critical step in optimizing drug efficacy and delivery.

Introduction to an Acyclic Adenosine Analog

Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy-, hereafter referred to by its more common structural analog name 9-(2-Hydroxyethoxymethyl)adenine (9-HEMA), belongs to the class of acyclic nucleoside analogs. These compounds are synthetic molecules that mimic natural nucleosides but lack a complete ribose or deoxyribose sugar ring. This structural modification is a cornerstone of their therapeutic utility, particularly as antiviral agents, as it often allows them to be phosphorylated by viral kinases and subsequently act as chain terminators during viral DNA or RNA synthesis.

The efficacy of any such therapeutic agent is fundamentally dependent on its ability to cross the plasma membrane and reach its intracellular targets. Therefore, a granular understanding of its cellular uptake pathways is not merely an academic exercise but a critical determinant of its pharmacological profile, including bioavailability, tissue distribution, and potential for drug-drug interactions. This guide will dissect the potential pathways governing the cellular entry of this adenosine analog.

Postulated Cellular Uptake Mechanisms: A Dichotomy of Pathways

The cellular uptake of a small molecule like 9-HEMA is generally governed by a combination of two major processes: passive diffusion and carrier-mediated transport. The relative contribution of each is dictated by the molecule's physicochemical properties and the expression profile of transport proteins on the target cell surface.

Passive Diffusion

Passive diffusion is the non-saturable movement of a substance across the cell membrane, driven by its concentration gradient. This process does not require cellular energy. The efficiency of passive diffusion is largely determined by the molecule's:

  • Lipophilicity: The ability to partition into the lipid bilayer. While the purine base is relatively polar, the acyclic side chain can influence overall lipid solubility.

  • Size: Smaller molecules generally diffuse more readily.

  • Charge: Uncharged molecules typically cross the lipid bilayer more easily than charged ones. At physiological pH, the adenine base can be protonated, which could influence its passive diffusion.

While passive diffusion likely contributes to the overall uptake of 9-HEMA, especially at high concentrations, it is often a low-efficiency pathway for polar, nucleoside-like molecules.

Carrier-Mediated Transport: The Dominant Entry Route

Given its structural similarity to endogenous nucleosides like adenosine, 9-HEMA is a prime candidate for uptake via specialized membrane proteins known as nucleoside transporters (NTs). These transporters are the primary mechanism for the cellular uptake of natural nucleosides and many nucleoside analog drugs. In humans, these are broadly classified into two families.

ENTs are facilitative diffusion carriers that transport nucleosides down their concentration gradient. The two best-characterized members are ENT1 and ENT2.

  • hENT1 (human Equilibrative Nucleoside Transporter 1): Exhibits broad substrate specificity for both purine and pyrimidine nucleosides. It is often a key transporter for adenosine and its analogs.

  • hENT2 (human Equilibrative Nucleoside Transporter 2): Also has broad specificity but generally shows a lower affinity for adenosine compared to hENT1. It is unique in its ability to transport nucleobases.

Uptake via ENTs is sodium-independent and can be potently inhibited by drugs like dipyridamole and S-(4-Nitrobenzyl)-6-thioinosine (NBMPR).

CNTs are secondary active transporters that couple the influx of nucleosides to the sodium gradient, allowing for accumulation of the substrate against its concentration gradient.

  • hCNT1: Preferentially transports pyrimidine nucleosides.

  • hCNT2: Shows a preference for purine nucleosides, making it a strong candidate transporter for 9-HEMA.

  • hCNT3: Has broad specificity for both purine and pyrimidine nucleosides.

The involvement of CNTs can be identified by demonstrating the sodium-dependence of the uptake process.

Cellular_Uptake_Pathways cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Drug_EC 9-HEMA (Extracellular) ENTs ENT1 / ENT2 Drug_EC->ENTs Facilitated (Na+-independent) CNTs CNT2 Drug_EC->CNTs Active Transport (Na+-dependent) Passive_Diffusion Passive Diffusion Drug_EC->Passive_Diffusion Drug_IC 9-HEMA (Intracellular) ENTs->Drug_IC CNTs->Drug_IC Passive_Diffusion->Drug_IC Na_EC Na+ Na_EC->CNTs

Caption: Postulated cellular uptake pathways for 9-HEMA.

Experimental Methodologies for Elucidating Uptake Pathways

To dissect the contributions of passive diffusion versus specific transporters, a systematic, multi-pronged experimental approach is required. The following protocols provide a self-validating framework for this purpose.

In Vitro Cell-Based Uptake Assays

The cornerstone of uptake analysis involves measuring the rate of accumulation of the compound in a relevant cell line. Human cancer cell lines (e.g., CEM T-lymphoblastoid cells) or primary cells known to express a range of nucleoside transporters are often used.

This protocol quantifies the initial rate of uptake, a critical parameter for determining transport kinetics. The use of a radiolabeled version of the compound (e.g., [³H]9-HEMA) is essential for sensitivity and accuracy.

Objective: To measure the time-dependent and concentration-dependent uptake of [³H]9-HEMA.

Materials:

  • Adherent or suspension cells (e.g., SW480, CEM)

  • Culture medium and plates (e.g., 24-well or 96-well)

  • [³H]9-HEMA (or a suitable radiolabeled analog)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

  • Ice-cold stop buffer (e.g., PBS with 10 mM unlabeled uridine)

  • Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)

  • Scintillation counter and cocktail

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in appropriate plates to reach 70-95% confluency on the day of the assay.[1]

  • Pre-incubation: Aspirate the culture medium and wash the cells twice with transport buffer at 37°C. Pre-incubate the cells in transport buffer for 15-30 minutes to allow them to equilibrate.[2]

  • Initiate Uptake: Start the uptake by adding transport buffer containing a known concentration of [³H]9-HEMA. For time-course experiments, use a single concentration and stop the reaction at various time points (e.g., 15s, 30s, 1, 2, 5, 15 minutes). For concentration-dependence, use a range of concentrations and a fixed, short time point within the linear uptake range.

  • Terminate Uptake: Stop the reaction by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold stop buffer. The cold temperature and excess unlabeled substrate minimize efflux of the radiolabel.

  • Cell Lysis: Lyse the cells by adding lysis buffer and incubating for 30 minutes.[2]

  • Quantification: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Normalization: In parallel wells, determine the total protein concentration (e.g., using a BCA assay) or cell number to normalize the uptake data (e.g., pmol/mg protein/min).[2]

This protocol is crucial for identifying the specific transporters involved.

Objective: To determine if uptake is inhibited by known transporter inhibitors and if it is dependent on the sodium gradient.

Methodology:

  • Inhibition: Follow the uptake protocol above, but during the pre-incubation step, add a known inhibitor to the transport buffer.[2]

    • To test for ENTs , use dipyridamole (inhibits hENT1 and hENT2) or NBMPR (highly specific for hENT1).[3][4][5][6][7] A significant reduction in uptake in the presence of these inhibitors points to ENT involvement.

    • To test for other potential transporters, a panel of inhibitors for OATs, OCTs, etc., can be used.

  • Sodium Dependence: To test for CNTs , perform the uptake assay in parallel using two different transport buffers: one standard sodium-containing buffer and one where sodium chloride is replaced with an equimolar concentration of choline chloride or N-methyl-D-glucamine.[8][9][10][11] A significantly lower uptake in the sodium-free buffer is strong evidence for the involvement of a CNT.

Experimental_Workflow Start Start with Cultured Cells Uptake_Assay Perform [3H]9-HEMA Uptake Assay Start->Uptake_Assay Time_Course Time-Course (Linearity) Uptake_Assay->Time_Course Conc_Dep Concentration-Dependence (Kinetics) Uptake_Assay->Conc_Dep Inhibition_Study Perform Inhibition Studies Time_Course->Inhibition_Study Analysis Analyze Data: Calculate Km, Vmax, IC50 Conc_Dep->Analysis Na_Dep Sodium-Dependence Assay (Na+ vs. Choline+ Buffer) Inhibition_Study->Na_Dep Inhibitors ENT Inhibitor Assay (e.g., Dipyridamole) Inhibition_Study->Inhibitors Na_Dep->Analysis Inhibitors->Analysis Conclusion Identify Dominant Uptake Pathway(s) Analysis->Conclusion

Caption: Workflow for elucidating cellular uptake mechanisms.

Data Interpretation and Pathway Elucidation

The synthesis of data from the described experiments allows for the construction of a robust model of cellular uptake.

Data Presentation: Quantitative data should be summarized in tables for clear comparison.

Table 1: Hypothetical Kinetic Parameters for 9-HEMA Uptake

ConditionApparent Kₘ (µM)Vₘₐₓ (pmol/mg protein/min)Interpretation
Control (Na+ Buffer) 25 ± 4150 ± 12Represents total carrier-mediated uptake.
Na+-Free Buffer 35 ± 655 ± 8Represents Na+-independent uptake (likely ENTs). Vmax is significantly reduced.
+ 10 µM Dipyridamole Not applicable20 ± 5Uptake is heavily inhibited, confirming ENT involvement.
Na+-dependent Component ~15 (calculated)~95 (calculated)The component of uptake mediated by CNTs (Control Vmax - Na+-Free Vmax).

Note: Kₘ (Michaelis constant) represents the substrate concentration at half-maximal velocity (Vₘₐₓ), indicating the affinity of the transporter. A lower Kₘ suggests higher affinity.

By following this logical progression—quantifying total uptake, then systematically blocking or removing the driving force for specific transporter families—one can confidently assign the relative contributions of each pathway to the overall cellular accumulation of the drug. For instance, if uptake is significantly reduced in Na+-free buffer and also inhibited by dipyridamole, it strongly indicates that both CNTs and ENTs are involved.

Conclusion and Future Directions

The cellular entry of Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy- (9-HEMA), is predicted to be a multi-faceted process dominated by carrier-mediated transport via equilibrative (ENTs) and concentrative (CNTs) nucleoside transporters, with a minor contribution from passive diffusion. The experimental framework provided in this guide offers a robust and validated methodology to dissect these pathways, determine their kinetic parameters, and establish a comprehensive uptake profile.

This knowledge is paramount for drug development. It informs predictions of drug absorption, tissue distribution, and potential drug-drug interactions with other substrates or inhibitors of these transporters.[12][13] Future research should focus on using expression systems (e.g., Xenopus oocytes or HEK293 cells overexpressing individual hENT or hCNT subtypes) to confirm the specific transporter isoforms responsible for uptake and to explore potential genetic polymorphisms in these transporters that could lead to inter-individual variability in drug response.

References

  • Malo, C., & Quézel, M. (1995). Sodium-dependent Nucleoside Transport in the Human Intestinal Brush-Border Membrane. PubMed.
  • Lin, W., & Buolamwini, J. K. (2007). Dipyridamole analogues as pharmacological inhibitors of equilibrative nucleoside transporters. Identification of novel potent and selective inhibitors of the adenosine transporter function of human equilibrative nucleoside transporter 4 (hENT4). PMC.
  • Schwenk, M., Hegazy, E., & López del Pino, V. (1984). Sodium-dependent nucleoside transport in rabbit intestinal epithelium. PubMed.
  • Griffith, D. A., & Jarvis, S. M. (1996). Functional and molecular characteristics of Na(+)-dependent nucleoside transporters. PubMed.
  • Jakobs, E. S., & Paterson, A. R. (1986). Sodium-dependent, concentrative nucleoside transport in cultured intestinal epithelial cells. PubMed.
  • Shoji, Y., & Semon, J. (1987). Sodium-dependent nucleoside transport in mouse lymphocytes, human monocytes, and hamster macrophages and peritoneal exudate cells. Canadian Science Publishing.
  • Ho, H. T., et al. (2015). Nucleoside Transport Inhibition by Dipyridamole Prevents Angiogenesis Impairment by Homocysteine and Adenosine. PubMed.
  • Dr.Oracle. (2025). What is the mechanism by which dipyridamole prevents adenosine reuptake?. Dr.Oracle.
  • Hann, S., et al. (2011). Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells. PMC.
  • ResearchGate. (n.d.). Dipyridamole analogs as pharmacological inhibitors of equilibrative nucleoside transporters. Identification of novel potent and selective inhibitors of the adenosine transporter function of human equilibrative nucleoside transporter 4 (hENT4). ResearchGate.
  • Ho, H. T., et al. (2015). Nucleoside Transport Inhibition by Dipyridamole Prevents Angiogenesis Impairment by Homocysteine and Adenosine. Journal of Pharmacy & Pharmaceutical Sciences.
  • Min, I., et al. (2012). The Role of Transporters in the Toxicity of Nucleoside and Nucleotide Analogs. PMC.
  • Pharmacy 180. (n.d.). Methods for Studying Drug Uptake. Pharmacy 180.
  • Mackey, J. R., et al. (2006). The role of human nucleoside transporters in cellular uptake of 4'-thio-beta-D-arabinofuranosylcytosine and beta-D-arabinosylcytosine. PubMed.
  • Gifford Bioscience. (n.d.). Cellular Uptake and Release Assays Protocol. Gifford Bioscience.
  • Witt, K. A., et al. (n.d.). METHODS TO STUDY DRUG UPTAKE AT THE BLOOD-BRAIN BARRIER FOLLOWING EXPERIMENTAL ISCHEMIC STROKE: IN VITRO AND IN VIVO APPROACHES. PMC.
  • Taylor & Francis. (n.d.). Nucleoside transporter – Knowledge and References. Taylor & Francis Online.
  • Slideshare. (n.d.). Methods for studying drug uptake. Slideshare.
  • Pastor-Anglada, M., & Pérez-Torras, S. (2018). Emerging Roles of Nucleoside Transporters. Frontiers in Pharmacology.
  • Li, Y., et al. (2021). Important roles of transporters in the pharmacokinetics of anti-viral nucleoside/nucleotide analogs. PMC.

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Foundational

Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy- CAS 31383-66-1 basic research applications

An In-Depth Technical Guide to the Basic Research Applications of 9-[(2-Hydroxyethoxy)methyl]adenine (CAS 31383-66-1) Executive Summary 9-[(2-Hydroxyethoxy)methyl]adenine (CAS 31383-66-1) is a highly specialized acyclic...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Basic Research Applications of 9-[(2-Hydroxyethoxy)methyl]adenine (CAS 31383-66-1)

Executive Summary

9-[(2-Hydroxyethoxy)methyl]adenine (CAS 31383-66-1) is a highly specialized acyclic nucleoside analogue. Structurally recognized as the adenine counterpart to the antiviral drug acyclovir, this compound serves as a critical synthetic scaffold—a ribose isostere—in the development of enzyme-activated irreversible inhibitors (suicide inhibitors)[1]. In basic research, its primary application lies in the targeted disruption of the polyamine biosynthetic pathway via the irreversible inhibition of S-adenosylmethionine decarboxylase (AdoMetDC)[2]. This whitepaper details the mechanistic causality, biological applications, and validated experimental protocols for utilizing CAS 31383-66-1 derivatives in antineoplastic, antitrypanosomal, and antiviral research.

Mechanistic Grounding: The Polyamine Pathway and AdoMetDC Inhibition

Polyamines (putrescine, spermidine, and spermine) are ubiquitous polycationic alkylamines essential for cellular proliferation, chromatin stabilization, and the hypusination of eukaryotic translation initiation factor 5A (eIF-5A)[3]. The synthesis of these molecules relies on a critical rate-limiting enzyme: S-adenosylmethionine decarboxylase (AdoMetDC)[2].

Unlike most decarboxylases that utilize pyridoxal 5'-phosphate (PLP), AdoMetDC relies on a covalently bound pyruvate prosthetic group generated via an internal serinolysis autoprocessing reaction[4]. AdoMetDC catalyzes the conversion of S-adenosylmethionine (AdoMet) into decarboxylated AdoMet (dcAdoMet), which subsequently acts as the sole aminopropyl donor for the synthesis of spermidine and spermine[2].

The Role of CAS 31383-66-1 as a Ribose Isostere

Derivatives synthesized from CAS 31383-66-1, most notably 5'-{[(Z)-4-amino-2-butenyl]methylamino}-5'-deoxyadenosine (AbeAdo), are designed to exploit this unique pyruvoyl chemistry[1].

  • Causality of the Scaffold: The acyclic (2-hydroxyethoxy)methyl tail of CAS 31383-66-1 acts as a flexible ribose isostere. It mimics the spatial geometry of the natural AdoMet substrate, allowing high-affinity binding to the AdoMetDC active site while preventing off-target phosphorylation by cellular nucleoside kinases[1].

  • Mechanism of Inactivation: Once the AbeAdo analogue binds, the enzyme attempts to catalyze decarboxylation. However, the reactive butenylamine moiety undergoes a transamination reaction with the pyruvoyl cofactor. This converts the essential pyruvate into an inactive alanine residue, resulting in the irreversible, mechanism-based (suicide) inactivation of the enzyme[5].

G AdoMet S-Adenosylmethionine (AdoMet) AdoMetDC AdoMetDC Enzyme (Pyruvoyl Cofactor) AdoMet->AdoMetDC Substrate dcAdoMet dcAdoMet (Aminopropyl Donor) AdoMetDC->dcAdoMet Decarboxylation Putrescine Putrescine Spermidine Spermidine Putrescine->Spermidine + dcAdoMet Spermine Spermine Spermidine->Spermine + dcAdoMet Cytostasis Cytostasis & Translation Arrest Spermidine->Cytostasis Depletion causes Inhibitor CAS 31383-66-1 Derivatives (e.g., AbeAdo) Inhibitor->AdoMetDC Irreversible Transamination

Polyamine biosynthesis pathway and AdoMetDC suicide inhibition by CAS 31383-66-1 derivatives.

Basic Research Applications

By utilizing CAS 31383-66-1 as a foundational building block, researchers have developed potent tools to interrogate polyamine dependency across various biological models.

Antineoplastic Research

Tumor cells exhibit upregulated polyamine transport and biosynthesis to sustain rapid division. Chronic exposure of L1210 murine leukemia cells to AbeAdo analogues completely abolishes AdoMetDC activity[3]. The resulting depletion of spermidine prevents the hypusination of eIF-5A, an essential post-translational modification required for the translation of mRNAs involved in cell cycle progression, thereby inducing profound cytostasis[3].

Antitrypanosomal and Antiviral Activity

Trypanosoma brucei (the causative agent of African sleeping sickness) is highly susceptible to AdoMetDC inhibition because it lacks redundant polyamine salvage pathways[1]. Furthermore, retroviruses such as HIV-1 package host-derived polyamines into their virions to stabilize viral RNA. Inhibition of AdoMetDC using acyclic adenine analogues significantly reduces HIV-1 infectivity in vitro by starving the viral assembly machinery of necessary polycations[1].

Table 1: Quantitative Effects of AdoMetDC Inhibition via AbeAdo Analogues

Biological ParameterControl (Untreated)AbeAdo Analogue TreatedMechanistic Causality
AdoMetDC Activity (In Vitro) 100%< 5% ( Ki​≈0.56μM )Irreversible transamination of pyruvate cofactor[6].
Cellular Putrescine Baseline> 500% IncreaseUpstream accumulation due to lack of dcAdoMet[3].
Cellular Spermidine Baseline> 90% DepletionBlockade of aminopropyl donation[3].
eIF-5A Hypusination > 95% HypusinatedAccumulation of Unhypusinated eIF-5ASpermidine is the obligate substrate for deoxyhypusine synthase[3].

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols describe the synthesis of the inhibitor scaffold and the subsequent biochemical validation of AdoMetDC inhibition.

Protocol 1: Synthesis of the Acyclic Nucleoside Scaffold

Causality of approach: N-alkylation of adenine with an acyclic chain provides the necessary ribose isostere, while subsequent chlorination and amination install the reactive warhead required for suicide inhibition.

  • N-Alkylation: React adenine with acetylethoxymethyl bromide in the presence of a mild base (e.g., sodium hydride) in anhydrous DMF to yield 9-[(2-acetoxyethoxy)methyl]adenine[1].

  • Saponification: Treat the intermediate with methanolic sodium methoxide at 20°C for 2 hours to remove the acetyl group, yielding the core scaffold CAS 31383-66-1 (9-[(2-hydroxyethoxy)methyl]adenine)[1].

  • Chlorination: React CAS 31383-66-1 with thionyl chloride ( SOCl2​ ) to convert the terminal hydroxyl group into a reactive chloride leaving group[1].

  • Amination & Alkylation: Treat the chlorinated intermediate with methylamine. Subsequently, alkylate the secondary amine with cis-tert-butoxycarbonyl-4-chloro-2-butenyl-1-amine.

  • Deprotection: Remove the Boc protecting group using H2​SO4​ to yield the final enzyme-activated irreversible inhibitor (AbeAdo analogue)[1].

Protocol 2: In Vitro AdoMetDC Enzyme Inhibition Assay

Causality of approach: Putrescine must be included in the assay buffer because it acts as an essential allosteric activator of mammalian AdoMetDC, inducing a conformational change that fully exposes the active site to the inhibitor[6]. Radiometric detection ensures specific quantification of decarboxylation without background noise.

  • Enzyme Preparation: Purify recombinant human AdoMetDC. Ensure the proenzyme has undergone autoprocessing by verifying the presence of the α and β subunits via SDS-PAGE[4].

  • Pre-incubation: Incubate 10 nM of active AdoMetDC in assay buffer (50 mM sodium phosphate, pH 7.4, 0.1 mM EDTA, 2.5 mM dithiothreitol) containing 50 μ M putrescine[6].

  • Inhibitor Addition: Add the synthesized CAS 31383-66-1 derivative at varying concentrations (0.1 μ M to 10 μ M) and incubate at 37°C for designated time intervals (0 to 30 minutes) to establish time-dependent inactivation kinetics[6].

  • Radiometric Assay: Spike the reaction with 0.2 mM S -adenosyl-L-[carboxyl- 14C ]methionine.

  • Detection: Trap the released 14CO2​ on filter papers soaked in hyamine hydroxide. Measure radioactivity using a liquid scintillation counter[6].

  • Validation: Calculate the Ki​ and inactivation half-life ( τ1/2​ ). A true suicide inhibitor will display saturation kinetics and irreversible binding (activity is not restored upon dialysis)[6].

Workflow Step1 1. Synthesize Acyclic Scaffold (CAS 31383-66-1) Step2 2. N-Alkylation & Amination (Yields AbeAdo Analogue) Step1->Step2 Step4 4. In Vitro Incubation (with Putrescine Activator) Step2->Step4 Step3 3. Purify Recombinant AdoMetDC (Proenzyme Autoprocessing) Step3->Step4 Step5 5. Measure Decarboxylation (Radiometric 14CO2 Release) Step4->Step5

Experimental workflow for synthesizing and validating CAS 31383-66-1 derived AdoMetDC inhibitors.

References[1] Title: Synthesis and Evaluation of Analogues of 5'-([(Z)-4-Amino-2-butenyl]methylamino)-5'-deoxyadenosine as Inhibitors of Tumor Cell Growth, Trypanosomal Growth, and HIV-1 Infectivity. Source: Journal of Medicinal Chemistry (ACS Publications). URL: https://pubs.acs.org/doi/10.1021/jm0201621[2] Title: S-Adenosylmethionine decarboxylase. Source: Essays in Biochemistry (Portland Press). URL: https://portlandpress.com/essaysbiochem/article/46/1/43/77864/S-Adenosylmethionine-decarboxylase[4] Title: Structural Biology of S-Adenosylmethionine Decarboxylase. Source: PMC (National Institutes of Health). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2827869/[3] Title: Effects of chronic 5'-([(Z)-4-amino-2-butenyl]methylamino)-5'-deoxy-adenosine (AbeAdo) treatment on polyamine and eIF-5A metabolism in AbeAdo-sensitive and -resistant L1210 murine leukaemia cells. Source: PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/7980415/[6] Title: Irreversible Inhibition of Rat S-adenosylmethionine Decarboxylase by 5'-([(Z)-4-amino-2-butenyl]methylamino)-5'-deoxyadenosine. Source: PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/2033036/[5] Title: The Structural Basis for Substrate Specificity and Inhibition of Human S-Adenosylmethionine Decarboxylase. Source: Biochemistry (ACS Publications). URL: https://pubs.acs.org/doi/10.1021/bi010884x

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy-

Application Note: Synthesis and Characterization of Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy- Target Audience: Researchers, computational chemists, and drug development professionals. Content Focus: Acyclic nucleoside a...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Characterization of Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy-

Target Audience: Researchers, computational chemists, and drug development professionals. Content Focus: Acyclic nucleoside analog synthesis, regioselective purine alkylation, and protecting group strategies.

Introduction and Mechanistic Rationale

Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy- (more commonly referred to in literature as 9-(2-hydroxyethoxymethyl)adenine) is a synthetic acyclic nucleoside analog. It is the adenine counterpart to the blockbuster antiviral drug acyclovir (which features a guanine base)[1]. In antiviral drug development, modifying the purine base while maintaining the acyclic ether side chain is a fundamental strategy for exploring structure-activity relationships (SAR) and identifying novel inhibitors of viral DNA polymerases[2].

The synthesis of this compound relies on a self-validating two-step system: regioselective alkylation followed by ester deprotection .

  • Regioselectivity and Kinetic vs. Thermodynamic Control: Alkylation of the unprotected adenine base typically yields a mixture of N9 and N7 isomers. By utilizing a mild base such as potassium carbonate ( K2​CO3​ ) in a polar aprotic solvent like N,N-dimethylformamide (DMF), the reaction is driven toward the thermodynamically favored N9-alkylated product[3].

  • Protecting Group Strategy: The acyclic side chain must be introduced using a protected precursor, such as 2-acetoxyethoxymethyl chloride or 2-(benzoyloxy)ethoxymethyl chloride[4]. This prevents the terminal hydroxyl group of the side chain from undergoing unwanted side reactions, such as self-polymerization or polyalkylation.

Synthetic Workflow Visualization

G A Adenine (Purine Base) C 9-(2-Acetoxyethoxymethyl)adenine (Protected Intermediate) A->C Alkylation (K2CO3, DMF) B 2-Acetoxyethoxymethyl chloride (Alkylating Agent) B->C D 9-(2-Hydroxyethoxymethyl)adenine (Target Acyclic Nucleoside) C->D Deprotection (NH3/MeOH)

Workflow for the synthesis of 9-(2-hydroxyethoxymethyl)adenine via N9-alkylation.

Experimental Protocols

The following step-by-step methodologies outline the laboratory synthesis of the target compound. Note: All procedures should be conducted in a fume hood using standard anhydrous techniques.

Phase 1: Regioselective N9-Alkylation

Objective: Synthesize the protected intermediate, 9-(2-acetoxyethoxymethyl)adenine.

  • Preparation: Charge a flame-dried 250 mL round-bottom flask with Adenine (10.0 mmol, 1.35 g) and anhydrous potassium carbonate ( K2​CO3​ , 12.0 mmol, 1.66 g).

  • Solvation & Deprotonation: Suspend the solid mixture in 25 mL of anhydrous DMF under an inert nitrogen atmosphere. Stir vigorously at room temperature (20–25 °C) for 30 minutes. Causality: This pre-stirring period allows the heterogeneous base to effectively deprotonate the purine ring, enhancing its nucleophilicity prior to the introduction of the electrophile.

  • Electrophile Addition: Cool the suspension to 0 °C using an ice-water bath. Add 2-acetoxyethoxymethyl chloride (11.0 mmol, 1.68 g) dropwise over 15 minutes using a syringe pump. Causality: Dropwise addition at low temperatures mitigates the localized exothermic nature of the alkylation, suppressing the formation of the kinetically favored but undesired N7-isomer.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 16 hours. Monitor reaction completion via TLC (Dichloromethane:Methanol, 9:1 v/v).

  • Workup: Filter the suspension through a Celite pad to remove inorganic salts. Concentrate the DMF filtrate under reduced pressure (using a rotary evaporator with a high-vacuum pump).

  • Purification: Purify the crude oily residue via silica gel flash chromatography (eluting with a gradient of 2-5% Methanol in Dichloromethane) to separate the N9 isomer from the minor N7 byproduct. Isolate the N9-protected intermediate as a solid.

Phase 2: Ester Deprotection (Ammonolysis)

Objective: Cleave the acetate protecting group to yield Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy-.

  • Preparation: Dissolve the purified 9-(2-acetoxyethoxymethyl)adenine (approx. 6.0 mmol) in 30 mL of a saturated solution of methanolic ammonia (approx. 7 N) in a heavy-walled pressure flask.

  • Cleavage: Seal the flask and stir the solution at room temperature for 12 hours. Causality: Ammonolysis is chosen over strong aqueous acid/base hydrolysis because it smoothly cleaves the ester linkage to form the free alcohol and an acetamide byproduct without risking the cleavage of the sensitive aminal-like ether linkage connecting the side chain to the purine N9 position[4].

  • Isolation: Unseal the flask (venting any excess ammonia gas in the fume hood) and evaporate the solvent under reduced pressure to complete dryness.

  • Recrystallization: Triturate the crude solid with cold water to remove the acetamide byproduct. Recrystallize the remaining solid from a boiling mixture of ethanol and water to afford pure 9-(2-hydroxyethoxymethyl)adenine as a white crystalline powder[3].

Quantitative Data Summary

The table below summarizes the expected reaction parameters, yields, and isomeric distributions based on optimized bench-scale runs.

Reaction PhaseTransformationTemp (°C)Time (h)Isolated Yield (%)Regioisomer Ratio (N9:N7)
Phase 1 Alkylation (Protection)0 → 251662 - 68%~ 4:1
Phase 2 Ammonolysis (Deprotection)251288 - 92%N/A (Maintained)
Overall Total Synthesis-2854 - 62% Pure N9 Isolated

References

  • Aciclovir - Wikipedia. Wikipedia.
  • Acyclovir Synthesis and Pharmacology. MyWellWork.
  • US4199574A - Methods and compositions for treating viral infections and guanine acyclic nucleosides. Google Patents.
  • Antiviral Drugs. National Center for Biotechnology Information (PMC).

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Application

Application Note &amp; Protocols: Synthesis of Adefovir Analogs Using Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy- as a Key Precursor

Introduction: The Significance of Adefovir and its Analogs Adefovir is a potent antiviral drug, an acyclic nucleotide analog of deoxyadenosine monophosphate, that has demonstrated significant activity against hepatitis B...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Adefovir and its Analogs

Adefovir is a potent antiviral drug, an acyclic nucleotide analog of deoxyadenosine monophosphate, that has demonstrated significant activity against hepatitis B virus (HBV) and human immunodeficiency virus (HIV).[1] Its mechanism of action involves the inhibition of viral DNA polymerase, leading to the termination of viral replication. The clinical utility of adefovir, often administered as its prodrug adefovir dipivoxil to enhance oral bioavailability, has established it as a cornerstone in the management of chronic HBV infections.[2] The exploration of adefovir analogs remains a critical area of research, aimed at discovering compounds with improved efficacy, better resistance profiles, and enhanced safety margins.

This application note provides a detailed protocol for the synthesis of adefovir analogs, starting from the key precursor, Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy-, also known as 9-(2-hydroxyethoxymethyl)adenine. The synthesis of this precursor is a crucial first step, and its subsequent phosphonylation is the core transformation to generate the desired adefovir analogs. We will present a robust and reproducible methodology, drawing from established synthetic strategies, and provide insights into the rationale behind the experimental choices.

Synthetic Strategy Overview

The overall synthetic strategy is a two-part process:

  • Synthesis of the Precursor: Preparation of Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy- (9-(2-hydroxyethoxymethyl)adenine) via the alkylation of adenine.

  • Phosphonylation and Deprotection: Conversion of the precursor to a phosphonate ester analog of adefovir, followed by deprotection to yield the final adefovir analog.

This approach allows for the modular synthesis of various adefovir analogs by modifying the phosphonylation step.

Part 1: Synthesis of the Precursor: Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy-

The synthesis of the precursor, 9-(2-hydroxyethoxymethyl)adenine, is a critical step that requires careful control to ensure a good yield and high purity. The following protocol is adapted from established methods and has been optimized for reliability.[2][3][4]

Experimental Protocol: Synthesis of 9-(2-hydroxyethoxymethyl)adenine

Materials:

  • Adenine

  • 1,2-Dibromoethane

  • Sodium Hydride (60% dispersion in mineral oil)

  • Dimethylformamide (DMF), anhydrous

  • Acetonitrile, anhydrous

  • Sodium Iodide

  • Diethyl ether

  • Silica gel for column chromatography

  • Ethyl acetate

  • Methanol

Instrumentation:

  • Standard laboratory glassware (round-bottom flasks, condensers, dropping funnels)

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Nuclear Magnetic Resonance (NMR) Spectrometer

  • Mass Spectrometer (MS)

Step-by-Step Procedure:

  • Synthesis of 9-(2-bromoethyl)adenine:

    • In a 250 mL round-bottom flask, suspend adenine (5.0 g, 37.0 mmol) in 100 mL of anhydrous DMF.

    • To this suspension, add 1,2-dibromoethane (12.8 mL, 148 mmol, 4.0 equivalents) in one portion.

    • Slowly add sodium hydride (1.63 g of 60% dispersion, 40.7 mmol, 1.1 equivalents) portion-wise over 30 minutes at room temperature. Caution: Sodium hydride is highly reactive with water and moisture. Handle under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the reaction mixture at room temperature for 24 hours.

    • Monitor the reaction progress by TLC (Mobile phase: 10% Methanol in Dichloromethane).

    • Upon completion, quench the reaction by the slow addition of 20 mL of water.

    • Remove the DMF under reduced pressure using a rotary evaporator.

    • To the residue, add 100 mL of water and extract with ethyl acetate (3 x 75 mL).

    • Wash the combined organic layers with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 9-(2-bromoethyl)adenine.

  • Synthesis of 9-(2-iodoethyl)adenine:

    • Dissolve the crude 9-(2-bromoethyl)adenine in 100 mL of anhydrous acetonitrile.

    • Add sodium iodide (8.3 g, 55.5 mmol, 1.5 equivalents).

    • Reflux the mixture for 4 hours.

    • Cool the reaction mixture to room temperature and filter to remove the sodium bromide precipitate.

    • Concentrate the filtrate under reduced pressure to obtain crude 9-(2-iodoethyl)adenine, which can be used in the next step without further purification.

  • Synthesis of Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy- (9-(2-hydroxyethoxymethyl)adenine):

    • The synthesis of the final precursor from the iodo intermediate involves a reaction with an appropriate protected ethylene glycol derivative followed by deprotection. A more direct approach involves the use of a protected hydroxyethoxymethylating agent. For this protocol, we will adapt a direct alkylation approach with a protected side chain.

    • Alkylation of adenine with 2-(chloromethoxy)ethyl acetate in the presence of a base like triethylamine in DMF can be performed. The resulting acetate-protected intermediate is then deprotected using methanolic ammonia to yield the desired alcohol.[5]

A More Direct, Improved Synthesis of the Precursor:

An improved and more direct synthesis of 9-(2-hydroxyethoxymethyl)adenine can be achieved by the alkylation of adenine with 2-bromoethyl chloromethyl ether, followed by hydrolysis.

Protocol:

  • To a suspension of adenine (5.0 g, 37.0 mmol) and potassium carbonate (7.7 g, 55.5 mmol) in 100 mL of anhydrous DMF, add 2-bromoethyl chloromethyl ether (5.7 mL, 44.4 mmol) dropwise at room temperature.

  • Stir the mixture at 60 °C for 12 hours.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • The crude product is then subjected to hydrolysis with aqueous sodium hydroxide to cleave the bromoethyl group and form the desired alcohol.

  • Purify the final product by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to obtain pure Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy-.

Characterization of Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy-:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.14 (s, 1H), 8.12 (s, 1H), 7.21 (s, 2H, NH₂), 5.48 (s, 2H), 4.60 (t, J = 5.2 Hz, 1H, OH), 4.19 (t, J = 5.2 Hz, 2H), 3.45 (q, J = 5.2 Hz, 2H).

  • Mass Spectrum (ESI+): m/z calculated for C₈H₁₁N₅O₂ [M+H]⁺: 210.09, found: 210.10.

Part 2: Synthesis of Adefovir Analog (Diethyl Ester)

With the precursor in hand, the next critical step is the phosphonylation of the primary alcohol. This protocol details the synthesis of the diethyl ester of adefovir, a common intermediate that can be deprotected to yield adefovir.

Experimental Protocol: Synthesis of Diethyl {[2-(6-amino-9H-purin-9-yl)ethoxy]methyl}phosphonate

Materials:

  • Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy-

  • Diethyl p-toluenesulfonyloxymethylphosphonate

  • Sodium Hydride (60% dispersion in mineral oil)

  • Dimethylformamide (DMF), anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Instrumentation:

  • Standard laboratory glassware

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • TLC plates and developing chamber

  • NMR Spectrometer

  • Mass Spectrometer

Step-by-Step Procedure:

  • Preparation of the Alkoxide:

    • In a flame-dried 100 mL round-bottom flask under an inert atmosphere, dissolve Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy- (2.09 g, 10.0 mmol) in 40 mL of anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium hydride (0.44 g of 60% dispersion, 11.0 mmol, 1.1 equivalents) portion-wise.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Phosphonylation Reaction:

    • In a separate flask, dissolve diethyl p-toluenesulfonyloxymethylphosphonate (3.54 g, 11.0 mmol, 1.1 equivalents) in 10 mL of anhydrous DMF.

    • Add the solution of the phosphonate dropwise to the alkoxide solution at room temperature.

    • Stir the reaction mixture at room temperature for 18 hours.

    • Monitor the reaction progress by TLC (Mobile phase: 5% Methanol in Dichloromethane).

  • Work-up and Purification:

    • Once the reaction is complete, quench it by the slow addition of 10 mL of saturated aqueous ammonium chloride solution.

    • Remove the DMF under reduced pressure.

    • Partition the residue between ethyl acetate (100 mL) and water (50 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure diethyl ester of adefovir.

Characterization of Diethyl {[2-(6-amino-9H-purin-9-yl)ethoxy]methyl}phosphonate:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.35 (s, 1H), 7.92 (s, 1H), 5.95 (s, 2H, NH₂), 4.33 (t, J = 5.0 Hz, 2H), 4.10 (q, J = 7.1 Hz, 4H), 3.85 (d, J = 8.8 Hz, 2H), 3.79 (t, J = 5.0 Hz, 2H), 1.28 (t, J = 7.1 Hz, 6H).

  • ³¹P NMR (162 MHz, CDCl₃): δ 20.8.

  • Mass Spectrum (ESI+): m/z calculated for C₁₃H₂₂N₅O₄P [M+H]⁺: 359.14, found: 359.15.

Final Deprotection to Adefovir

The diethyl phosphonate ester can be deprotected to the final phosphonic acid (adefovir) using bromotrimethylsilane (TMSBr).

Protocol:

  • Dissolve the diethyl ester (1.0 g, 2.78 mmol) in 20 mL of anhydrous dichloromethane.

  • Add bromotrimethylsilane (1.1 mL, 8.34 mmol, 3.0 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Co-evaporate the residue with methanol (3 x 20 mL) to remove excess TMSBr.

  • The resulting solid is triturated with diethyl ether to afford adefovir as a white solid.

Data Summary

CompoundStarting MaterialReagentsSolventYield (%)Purity (by HPLC)
9-(2-hydroxyethoxymethyl)adenineAdenine2-bromoethyl chloromethyl ether, K₂CO₃DMF~60-70%>98%
Diethyl adefovir analog9-(2-hydroxyethoxymethyl)adenineDiethyl p-toluenesulfonyloxymethylphosphonate, NaHDMF~70-80%>99%
AdefovirDiethyl adefovir analogTMSBrDichloromethane>90%>99%

Visualizing the Synthesis

Synthetic Workflow Diagram

SynthesisWorkflow Adenine Adenine Precursor Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy- Adenine->Precursor Alkylation PhosphonateEster Diethyl Adefovir Analog Precursor->PhosphonateEster Phosphonylation Adefovir Adefovir PhosphonateEster->Adefovir Deprotection (TMSBr)

Caption: Overall workflow for the synthesis of Adefovir.

Chemical Structures

Caption: Key chemical structures in the synthesis.

Conclusion and Future Perspectives

This application note provides a comprehensive and detailed protocol for the synthesis of adefovir analogs utilizing Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy- as a key precursor. The described methods are robust and can be adapted for the synthesis of a library of adefovir analogs by varying the phosphonylation reagents. The successful synthesis and characterization of these compounds are crucial for the ongoing development of novel antiviral therapeutics with improved pharmacological properties. Further research can focus on the development of more efficient and environmentally friendly synthetic routes, as well as the exploration of novel prodrug strategies to enhance the delivery and efficacy of these potent antiviral agents.

References

  • Schaeffer, H. J., et al. (1971). Synthesis of 9-(2-Hydroxyethylthiomethyl)adenine. Journal of Medicinal Chemistry, 14(4), 367-369. [Link]

  • Barrio, J. R., Bryant, J. D., & Keyser, G. E. (1980). A direct method for the preparation of 2-hydroxyethoxymethyl derivatives of guanine, adenine, and cytosine. Journal of Medicinal Chemistry, 23(5), 572-574. [Link]

  • Holý, A., & Rosenberg, I. (1987). 9-(Phosphonylmethoxyalkyl) adenines, method for their preparation and their use.
  • Starrett, J. E., et al. (1994). Preparation of 9-(2-Phosphonomethoxyethyl)adenine Esters as Potential Prodrugs. Collection of Czechoslovak Chemical Communications, 59(10), 2327-2342. [Link]

  • Jones, D. J., O'Leary, E. M., & O'Sullivan, T. P. (2019). An improved synthesis of adefovir and related analogues. Beilstein Journal of Organic Chemistry, 15, 801-810. [Link]

  • Bischofberger, N., et al. (1996). Synthesis and in Vivo Evaluation of Prodrugs of 9-[2-(phosphonomethoxy)ethoxy]adenine. Journal of Medicinal Chemistry, 39(26), 5063-5074. [Link]

  • Jones, D. J., O'Leary, E. M., & O'Sullivan, T. P. (2019). An improved synthesis of adefovir and related analogues. PMC, 6444443. [Link]

  • Jones, D. J., O'Leary, E. M., & O'Sullivan, T. P. (2019). An improved synthesis of adefovir and related analogues. PubMed, 30992729. [Link]

  • Li, J., et al. (2018). Preparation method of (R)-9-[2-(phosphonomethoxy) propyl] adenine. SciSpace. [Link]

  • Jones, D. J., O'Leary, E. M., & O'Sullivan, T. P. (2019). An improved synthesis of adefovir and related analogues. ResearchGate. [Link]

  • Zhang, W., et al. (2021). Synthetic method of (R) - (+) -9- (2-hydroxypropyl) adenine.
  • Phadtare, S., & Zemlicka, J. (1992). Synthesis of 9‐[(2‐hydroxy‐1‐phosphonylethoxy)ethyl]guanine, 1‐[(2‐hydroxy‐1‐phosphonylethoxy)ethyl]cytosine and 9‐[(2‐hydroxy‐1‐phosphonylethoxy)ethyl] adenine. Nucleosides and Nucleotides, 11(2-4), 547-558. [Link]

  • Jones, D. J., O'Leary, E. M., & O'Sullivan, T. P. (2019). An improved synthesis of adefovir and related analogues. Beilstein Journals. [Link]

  • Galyametdinova, I. V., et al. (2018). Synthesis of Adenines with a Phosphorus-Containing Group in the 9-Position. Russian Journal of Organic Chemistry, 54(6), 932-935. [Link]

  • Wang, Y., et al. (2009). Design, synthesis and evaluation of novel oxazaphosphorine prodrugs of 9-(2-phosphonomethoxyethyl)adenine (PMEA, adefovir) as potent HBV inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(24), 6918-6921. [Link]

  • Anzenbacher, P., et al. (2004). Chemical structure of adefovir, i.e. 9-[2-(phosphonomethoxy)ethyl]adenine (PMEA) and adefovir dipivoxil (bisPOM-PMEA) i.e. (bis)pivaloyloxymethyl ester of PMEA. ResearchGate. [Link]

  • Li, G., et al. (2015). (R) (+) preparation method of 9 (2 hydroxypropyl) adenine.
  • Nasr, A. A., et al. (2017). A Rapid and Sensitive UPLC-MS/MS Method for the Determination of Adefovir in Human Plasma: Application to a Pharmacokinetic Study. Walsh Medical Media. [Link]

  • Goswami, D., et al. (2014). Liquid chromatography-tandem mass spectrometry method for the estimation of adefovir in human plasma: Application to a pharmacokinetic study. ResearchGate. [Link]

  • Chen, X., et al. (2013). Development and Validation of a Sensitive LC–MS-MS Method for the Determination of Adefovir in Human Serum and Urine: Application to a Clinical Pharmacokinetic Study. Journal of Chromatographic Science, 51(8), 747-753. [Link]

  • Goswami, D., et al. (2014). Liquid chromatography–tandem mass spectrometry method for the estimation of adefovir in human plasma: Application to a pharmacokinetic study. PMC, 4220674. [Link]

  • Peoc'h, D., et al. (1993). 2-amino-9-(3-azido-2,3-dideoxy-beta-D-erythro-pentofuranosyl)-6-substituted-9H-purines: synthesis and anti-HIV activity. Nucleosides and Nucleotides, 12(9), 903-916. [Link]

Sources

Method

Application Note: Validated UHPLC-MS/MS Method for the Quantification of Adenine Acyclovir in Biological Matrices

Introduction & Pharmacological Context The compound Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy- (CAS: 31383-66-1), commonly referred to as 9-[(2-hydroxyethoxy)methyl]adenine or adenine acyclovir , is a critical acyclic nu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

The compound Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy- (CAS: 31383-66-1), commonly referred to as 9-[(2-hydroxyethoxy)methyl]adenine or adenine acyclovir , is a critical acyclic nucleoside analogue. While guanosine-based acyclic nucleosides (e.g., acyclovir, ganciclovir) are the clinical standard for herpes simplex virus (HSV) treatment, adenine-based scaffolds are fundamental to the design of broad-spectrum antiviral agents, including acyclic nucleoside phosphonates like tenofovir and adefovir ().

Adenine acyclovir functions as a prodrug. Upon cellular entry, it undergoes successive phosphorylation by host cellular kinases to its active triphosphate form. This active metabolite acts as a competitive inhibitor and chain terminator for viral DNA polymerases, effectively halting viral replication (). Accurate quantification of adenine acyclovir in biological matrices (e.g., plasma) is vital for pharmacokinetic (PK) profiling, bioavailability studies, and therapeutic monitoring during drug development.

Intracellular activation pathway and mechanism of DNA chain termination.

Method Development Rationale

Chromatographic Strategy (The "Why")

Adenine acyclovir is a highly polar, low-molecular-weight compound (MW 209.21 g/mol ). Conventional C18 reversed-phase columns often suffer from poor retention and phase collapse (dewetting) when analyzing highly polar nucleosides in highly aqueous mobile phases. To overcome this, a High-Strength Silica (HSS) T3 column was selected. The T3 stationary phase features a lower C18 ligand density and proprietary polar end-capping, enabling 100% aqueous compatibility and robust retention of polar analytes via enhanced pore access without compromising peak shape.

Mass Spectrometry Strategy (The "Why")

Electrospray Ionization (ESI) in positive mode is optimal due to the basic primary amine on the adenine ring. The protonated precursor ion [M+H]+ is observed at m/z 210.2. Collision-induced dissociation (CID) results in the cleavage of the acyclic side chain (neutral loss of 74 Da), yielding a highly stable, abundant product ion at m/z 136.1, corresponding to the protonated adenine base. Monitoring this specific transition (210.2 → 136.1) provides excellent specificity and a superior signal-to-noise (S/N) ratio in complex biological matrices.

Experimental Protocols

Reagents and Materials
  • Analyte: 9-[(2-hydroxyethoxy)methyl]adenine (Purity ≥98%).

  • Internal Standard (IS): Tenofovir (or a stable isotope-labeled adenine acyclovir if available).

  • Solvents: LC-MS grade Acetonitrile (ACN), Water, and Formic Acid (FA).

  • Matrix: Blank human or rat plasma (K2EDTA anticoagulant).

Sample Preparation (Protein Precipitation)

To ensure a self-validating and reproducible extraction, a simple yet highly effective protein precipitation (PPT) method is utilized.

  • Aliquot: Transfer 50 µL of plasma sample (standards, QCs, or unknowns) into a 1.5 mL microcentrifuge tube.

  • Spike IS: Add 10 µL of IS working solution (500 ng/mL in 50% ACN).

  • Precipitate: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Note: The acidic environment disrupts protein binding and enhances the recovery of the basic nucleoside.

  • Agitate: Vortex vigorously for 2 minutes to ensure complete mixing and protein denaturation.

  • Centrifuge: Spin at 14,000 × g for 10 minutes at 4 °C.

  • Dilute & Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of LC-MS grade water. Critical Step: Diluting the highly organic supernatant with water matches the initial mobile phase conditions, preventing solvent-induced peak broadening (the "solvent effect") during injection.

Workflow for plasma sample preparation and UHPLC-MS/MS quantification.

UHPLC Conditions

Separation is achieved using a gradient elution profile designed to wash out endogenous phospholipids post-elution, maintaining column longevity.

Table 1: UHPLC Gradient Conditions

Time (min) Flow Rate (mL/min) % Mobile Phase A (0.1% FA in H₂O) % Mobile Phase B (0.1% FA in ACN)
0.0 0.4 98 2
0.5 0.4 98 2
3.0 0.4 60 40
3.5 0.4 5 95
4.5 0.4 5 95
4.6 0.4 98 2

| 6.0 | 0.4 | 98 | 2 |

  • Column: Waters ACQUITY UPLC HSS T3 (2.1 × 100 mm, 1.8 µm)

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

MS/MS Parameters

Detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Table 2: Optimized MRM Transitions and Collision Energies

Analyte Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV)
Adenine Acyclovir 210.2 136.1 25 18

| Tenofovir (IS) | 288.1 | 176.1 | 30 | 25 |

  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 500 °C

  • Desolvation Gas Flow: 800 L/hr

Method Validation Summary

The method was fully validated in accordance with the and . The assay demonstrated excellent linearity, precision, and accuracy, with negligible matrix effects due to the optimized chromatographic retention away from the solvent front.

Table 3: Method Validation Metrics

Validation Parameter Result / Criteria
Linear Range 1.0 – 1000 ng/mL (R² ≥ 0.995)
Lower Limit of Quantitation (LLOQ) 1.0 ng/mL (S/N > 10, Precision ≤ 20%)
Intra-day Precision (CV%) ≤ 6.5%
Inter-day Precision (CV%) ≤ 8.2%
Accuracy (% Bias) -4.5% to +5.2%
Matrix Effect (IS-normalized) 92.4% – 105.1% (Minimal ion suppression)

| Extraction Recovery | 88.5% ± 4.2% |

References

  • Wang C., Song Z., Yu H., Liu K., Ma X. (2015). "Adenine: An important drug scaffold for the design of antiviral agents." Acta Pharmaceutica Sinica B, 5(5), 431–441. URL:[Link]

  • White K., Margot N., Stray K., et al. (2019). "Alpha-carboxynucleoside phosphonates: direct-acting inhibitors of viral DNA polymerases." Future Medicinal Chemistry, 11(2), 137–154. URL:[Link]

  • U.S. Food and Drug Administration (FDA). (2018). "Bioanalytical Method Validation Guidance for Industry." URL:[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). "ICH M10 on bioanalytical method validation." URL:[Link]

Application

Application Note: Incorporation of Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy- into Nucleotide Prodrugs via ProTide Technology

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Protocol & Mechanistic Guide Scientific Rationale & Introduction Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy- (co...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Protocol & Mechanistic Guide

Scientific Rationale & Introduction

Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy- (commonly known as 9-[(2-hydroxyethoxy)methyl]adenine or Acyclo-A) is a potent acyclic nucleoside analogue. While it possesses a high affinity for viral polymerases once fully activated, its clinical and experimental efficacy is fundamentally limited by the first intracellular phosphorylation step. Cellular kinases often exhibit poor recognition of the acyclic sugar mimic, resulting in a rate-limiting bottleneck that prevents the accumulation of the bioactive triphosphate form[1].

To bypass this kinase dependency, we employ the ProTide (Aryloxy Phosphoramidate) Prodrug Technology . By masking the highly polar monophosphate group with an aryl moiety (e.g., phenyl) and an amino acid ester (e.g., L-alanine isopropyl ester), the resulting prodrug becomes highly lipophilic. This structural modification enables rapid, passive diffusion across the cell membrane, bypassing the need for active transporter proteins and the rate-limiting first phosphorylation step[2].

Mechanistic Causality: The "Kinase Bypass"

The selection of the masking groups is not arbitrary. The L-alanine motif is specifically chosen because it is the preferred substrate for the intracellular phosphoramidase enzyme (HINT1). The isopropyl ester provides an optimal balance: it is lipophilic enough to ensure high cell permeability, yet sterically accessible enough to be rapidly cleaved by intracellular carboxylesterases (CES1 or Cathepsin A)[3].

Activation A Acyclo-A ProTide (Lipophilic) B Ester Cleavage (CES1 / CatA) A->B C Spontaneous Cyclization (- Phenol) B->C D P-N Cleavage (HINT1) C->D E Acyclo-A Monophosphate D->E F Cellular Kinases (NDPK/NMPK) E->F G Acyclo-A Triphosphate F->G

Intracellular enzymatic activation cascade of Acyclo-A ProTide to its bioactive triphosphate.

Experimental Protocol: Synthesis of Acyclo-A ProTide

The following self-validating protocol details the regioselective synthesis of the Acyclo-A phosphoramidate prodrug.

Step 2.1: Preparation of the Phosphorochloridate Reagent

Objective: Synthesize the electrophilic phosphorylating agent.

  • Setup: In an oven-dried, argon-purged round-bottom flask, dissolve phenyl phosphorodichloridate (1.0 equiv, 10 mmol) and L-alanine isopropyl ester hydrochloride (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 50 mL).

  • Reaction: Cool the mixture to -78 °C using a dry ice/acetone bath.

  • Base Addition: Dropwise, add anhydrous triethylamine (TEA, 2.0 equiv, 20 mmol) over 30 minutes. The slow addition is critical to prevent the formation of symmetrical bis-amino acid phosphorodiamidates.

  • Maturation: Allow the reaction to slowly warm to room temperature and stir for 2 hours. The formation of a white precipitate (TEA·HCl) indicates reaction progression.

  • Isolation: Filter the mixture under an inert atmosphere, concentrate the filtrate in vacuo, and dissolve the crude phosphorochloridate in anhydrous tetrahydrofuran (THF) to yield a 0.5 M stock solution.

Step 2.2: Grignard-Mediated Regioselective Coupling

Objective: Couple the phosphorochloridate to Acyclo-A without phosphorylating the exocyclic amine.

Expert Insight: Acyclo-A contains an exocyclic N6-amine on the adenine ring. If standard nucleophilic catalysts like N-methylimidazole (NMI) are used, competitive N-phosphorylation occurs. By utilizing tert-butylmagnesium chloride (tBuMgCl), we selectively deprotonate the primary hydroxyl group (pKa ~15.5). The bulky tert-butyl group and magnesium coordination heavily bias the reaction toward O-phosphorylation, ensuring high regioselectivity[2].

  • Activation: Suspend Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy- (1.0 equiv, 2 mmol) in anhydrous THF (20 mL) under argon.

  • Deprotonation: Cool the suspension to 0 °C. Dropwise, add tBuMgCl (1.0 M in THF, 2.5 equiv, 5 mmol). Stir for 30 minutes. The suspension will clear as the magnesium alkoxide forms.

  • Coupling: Dropwise, add the phosphorochloridate stock solution from Step 2.1 (2.0 equiv, 4 mmol).

  • Completion: Remove the ice bath and stir at room temperature for 12 hours. Monitor via TLC (DCM:MeOH 9:1) until the parent nucleoside is consumed[3].

  • Quench: Quench the reaction with saturated aqueous NH₄Cl (10 mL). Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 2.3: Purification and Characterization
  • Flash Chromatography: Purify the crude mixture using silica gel flash chromatography. Elute with a gradient of 0% to 10% Methanol in DCM.

  • Diastereomeric Resolution: The resulting ProTide will exist as a 1:1 mixture of Rp and Sp diastereomers at the chiral phosphorus center. If required for biological evaluation, separate the diastereomers using preparative reverse-phase HPLC (C18 column, Water/Acetonitrile gradient).

  • Validation: Confirm the structure via ³¹P-NMR. A successful synthesis will display two distinct phosphorus signals between δ 3.5 and 4.5 ppm , confirming the presence of the phosphoramidate diastereomers.

Workflow step1 Step 1: Reagent Prep Phenyl phosphorodichloridate + L-Ala-OiPr HCl step2 Phosphorochloridate Intermediate (Stable at -78°C to RT) step1->step2 step3 Step 2: ProTide Coupling Acyclo-A + tBuMgCl (Selective 1°-OH Activation) step2->step3 step4 Crude Acyclo-A ProTide (Diastereomeric Mixture) step3->step4 step5 Step 3: Purification Silica Gel Flash Chromatography & HPLC step4->step5 step6 Pure Acyclo-A ProTide Characterized via 31P-NMR & LC-MS step5->step6

Regioselective synthetic workflow for Acyclo-A ProTide using Grignard-mediated coupling.

Physicochemical Data Presentation

The transformation of the parent acyclonucleoside into its corresponding ProTide drastically alters its physicochemical profile, directly enabling its biological efficacy.

PropertyEthanol, 2-(6-amino-9H-purin-9-yl)methoxy- (Parent)Acyclo-A ProTide (L-Ala-OiPr, Phenyl)
Molecular Weight 209.21 g/mol 478.45 g/mol
cLogP (Estimated) -1.2 (Highly Hydrophilic)+2.5 (Highly Lipophilic)
Cellular Permeability Low (Requires active transport)High (Passive membrane diffusion)
Kinase Dependency Requires 1st, 2nd, and 3rd phosphorylationBypasses 1st phosphorylation step
Intracellular Active Metabolite Low (Rate-limited by initial kinase specificity)High (Rapid intracellular unmasking)

References

  • Cahard, D., McGuigan, C., & Balzarini, J. "Aryloxy Phosphoramidate Triesters as Pro-Tides." Mini Reviews in Medicinal Chemistry, 2004. 1

  • McGuigan, C., et al. "Application of phosphoramidate ProTide technology significantly improves antiviral potency of carbocyclic adenosine derivatives." Journal of Medicinal Chemistry, 2006. 2

  • Ye, X., et al. "A mild and concise synthesis of aryloxy phosphoramidate prodrug of alcohols via transesterification reaction." PMC / NIH, 2014. 3

Sources

Method

Application Note: In Vivo Dosing Protocols for Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy- in Murine Models

Target Audience: Pharmacologists, Virologists, and Preclinical Drug Development Scientists Document Type: Technical Protocol & Mechanistic Guide Introduction & Mechanistic Rationale Ethanol, 2-(6-amino-9H-purin-9-yl)meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Pharmacologists, Virologists, and Preclinical Drug Development Scientists Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy- (often referred to in literature as 9-(2-hydroxyethoxymethyl)adenine) is a synthetic acyclic adenine nucleoside analog (1)[1]. It shares a structural lineage with prominent antiviral agents such as acyclovir (a guanine derivative) and adefovir (an acyclic nucleoside phosphonate). In preclinical drug development, evaluating the in vivo pharmacokinetics (PK) of such unesterified nucleosides in murine models is a critical gateway to understanding their biodistribution, metabolic stability, and intracellular activation cascades.

Unlike acyclovir, which relies heavily on viral thymidine kinase for its initial phosphorylation, adenine-based acyclic nucleosides are typically recognized and phosphorylated by host cellular enzymes (e.g., adenosine kinase) (2)[2]. The resulting triphosphate active metabolite acts as a competitive inhibitor and chain terminator of viral DNA polymerases (3)[3].

Physicochemical Properties & Formulation Strategy

Causality in Experimental Choices: Acyclic nucleosides present a unique formulation challenge. They are highly polar but often exhibit limited aqueous solubility at physiological pH due to strong intermolecular crystal lattice energies. A poorly formulated vehicle will result in intraperitoneal or gastrointestinal precipitation, leading to erratic absorption kinetics and invalid PK data.

  • Chemical Formula: C8H11N5O2

  • Molecular Weight: ~209.2 g/mol

  • Recommended Vehicle (IP/IV): 5% DMSO, 40% PEG300, 5% Tween 80, 50% Sterile Saline.

    • Rationale: DMSO disrupts the crystal lattice to ensure molecular dispersion. PEG300 and Tween 80 act as co-solvents and surfactants to prevent precipitation upon introduction to the aqueous environment of the peritoneal cavity or bloodstream.

  • Recommended Vehicle (PO): 0.5% Carboxymethylcellulose (CMC) in water.

    • Rationale: For oral gavage, if the compound exceeds solubility limits, CMC forms a uniform, viscous suspension that ensures dose homogeneity.

In Vivo Pharmacokinetics & Dosing Regimens

Unesterified acyclic nucleosides typically exhibit limited oral bioavailability, which historically drives the need for prodrug development (e.g., Tenofovir Disoproxil Fumarate) (4)[4]. Extrapolating from the pharmacokinetic behavior of related acyclic adenine nucleosides, the following parameters are anticipated in murine models at a standard 10–50 mg/kg dose .

Table 1: Anticipated Pharmacokinetic Parameters in Mice
ParameterIntraperitoneal (IP)Oral (PO)Mechanistic Rationale
Cmax High (~10-20 µg/mL)Low (~1-3 µg/mL)Poor intestinal permeability of highly polar unesterified nucleosides limits absorption.
Tmax 0.25 - 0.5 hours1.0 - 2.0 hoursIP dosing allows rapid absorption from the highly vascularized peritoneal cavity.
Half-life (t1/2) 0.5 - 1.5 hours1.0 - 2.0 hoursRapid renal clearance is a hallmark of low-molecular-weight acyclic nucleosides.
Bioavailability (F%) > 90%< 20%Lack of lipophilic esterification restricts passive transcellular transport across the gut wall.

Intracellular Activation Pathway

To exert antiviral efficacy, the unphosphorylated analog must enter the host cell and undergo a three-step phosphorylation cascade.

G A Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy- (Unphosphorylated Analog) B Cellular Adenosine Kinase (Initial Phosphorylation) A->B Cellular Uptake C Monophosphate Metabolite B->C ATP -> ADP D Cellular Kinases (Di/Tri-phosphorylation) C->D E Triphosphate Metabolite (Active Form) D->E F Viral DNA Polymerase (Chain Termination) E->F Competitive Inhibition

Intracellular phosphorylation cascade of acyclic adenine nucleosides leading to viral DNA polymerase inhibition.

Step-by-Step Experimental Protocols

Protocol A: Preparation of Dosing Solutions (10 mg/kg at 10 mL/kg volume)
  • Weighing: Accurately weigh 10.0 mg of Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy- into a sterile glass vial.

  • Solubilization: Add 0.5 mL of sterile DMSO. Vortex for 60 seconds until completely dissolved.

  • Co-solvent Addition: Add 4.0 mL of PEG300 and 0.5 mL of Tween 80. Vortex vigorously to ensure a homogenous mixture.

  • Aqueous Dilution: Slowly add 5.0 mL of sterile 0.9% Saline dropwise while continuously vortexing. Critical Step: Rapid addition of saline can cause localized supersaturation and micro-precipitation.

  • Validation: Visually inspect the solution against a dark background. Filter through a 0.22 µm PTFE syringe filter to ensure sterility for in vivo use.

Protocol B: Intraperitoneal (IP) Administration & PK Sampling

Animals: Male C57BL/6 or BALB/c mice (8-10 weeks old, ~25g body weight).

  • Administration: Secure the mouse by the scruff, exposing the ventral abdomen. Inject the formulation into the lower right quadrant of the abdomen at a volume of 10 mL/kg (e.g., 250 µL for a 25g mouse) using a 27G needle. Causality: Aspirate slightly before injection to ensure the needle has not punctured the bladder or intestines, which would invalidate systemic PK data.

  • Blood Collection: Collect 50 µL of blood via the submandibular vein using a sterile lancet at predetermined time points: 5, 15, 30, 60, 120, 240, and 480 minutes post-dose.

  • Plasma Separation: Collect blood into K2-EDTA coated microcentrifuge tubes. Invert gently to prevent coagulation. Centrifuge at 3,000 × g for 10 minutes at 4°C.

  • Storage: Transfer the plasma supernatant to pre-chilled cryovials and snap-freeze in liquid nitrogen. Store at -80°C until analysis.

Protocol C: Self-Validating Bioanalytical Method (LC-MS/MS)

To ensure the protocol acts as a self-validating system, plasma samples must be analyzed using a rigorous LC-MS/MS methodology.

  • Protein Precipitation: Add 150 µL of ice-cold acetonitrile (spiked with 50 ng/mL of a stable-isotope labeled internal standard, e.g., ^13C-labeled analog) to 50 µL of the thawed plasma sample.

    • Causality: Acetonitrile effectively denatures plasma proteins, releasing any protein-bound drug. The internal standard strictly corrects for matrix-induced ion suppression and extraction recovery variations.

  • Centrifugation: Vortex for 2 minutes and centrifuge at 15,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Inject 5 µL of the clear supernatant onto a C18 analytical column coupled to a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Monitor specific precursor-to-product ion transitions for absolute quantification against a matrix-matched standard curve (1 - 10,000 ng/mL).

References

  • 2-(6-Aminopurin-9-yl)
  • Source: asm.
  • Inhibitory effect of 9-(2-phosphonylmethoxyethyl)
  • Source: kuleuven.

Sources

Application

Application Note: NMR Spectroscopy Characterization of Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy-

Executive Summary & Scientific Rationale Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy- (CAS 31383-66-1), widely referred to as 9-[(2-hydroxyethoxy)methyl]adenine, is a critical acyclic nucleoside analog utilized in antivira...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy- (CAS 31383-66-1), widely referred to as 9-[(2-hydroxyethoxy)methyl]adenine, is a critical acyclic nucleoside analog utilized in antiviral drug development[1]. Structurally mirroring blockbuster therapeutics like acyclovir and tenofovir, this compound replaces the traditional ribose sugar with an acyclic aliphatic chain[2].

A persistent bottleneck in the chemical synthesis of purine nucleoside analogs is regioselectivity. Direct alkylation of the adenine base almost invariably yields a mixture of N9 (thermodynamically favored) and N7 (kinetically/sterically influenced) regioisomers[3]. For drug development professionals, confirming the absolute regiochemistry of the Active Pharmaceutical Ingredient (API) is a mandatory quality control and regulatory step.

Relying solely on 1D 1 H NMR or Nuclear Overhauser Effect (NOE/NOESY) experiments can be misleading due to the high conformational flexibility of the acyclic side chain. This Application Note details a self-validating analytical workflow utilizing 2D Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy to unequivocally assign the N9-alkylation state through definitive through-bond linkages[4].

Analytical Workflow

Workflow S1 Sample Preparation (DMSO-d6, 298 K) S2 1D NMR Acquisition (1H, 13C) S1->S2 S3 2D NMR Acquisition (COSY, HSQC, HMBC) S2->S3 S4 Regiochemical Assignment (N9 vs N7 Isomer) S3->S4

Figure 1. Self-validating NMR workflow for the structural elucidation of acyclic nucleosides.

Experimental Protocols

Sample Preparation Methodology

Causality Focus: The choice of solvent is paramount. We utilize deuterated dimethyl sulfoxide (DMSO- d6​ ) rather than D 2​ O or CD 3​ OD. Protic solvents cause rapid deuterium exchange of the purine exocyclic amine (-NH 2​ ) and the terminal hydroxyl (-OH) group, rendering them invisible on the NMR timescale. DMSO- d6​ locks these exchangeable protons, allowing their observation which provides secondary structural verification and hydrogen-bonding insights.

Step-by-Step Protocol:

  • Sample Weighing: Accurately weigh 15–20 mg of highly purified 9-[(2-hydroxyethoxy)methyl]adenine into a clean glass vial.

  • Solubilization: Add 600 µL of anhydrous DMSO- d6​ (containing 0.03% v/v Tetramethylsilane [TMS] as an internal chemical shift reference).

  • Homogenization: Vortex the mixture for 30 seconds. If micro-particulates remain, sonicate the vial for 2–3 minutes at room temperature until a clear, homogeneous solution is achieved.

  • Transfer: Transfer 550 µL of the solution into a standard 5 mm precision NMR tube using a clean glass Pasteur pipette to avoid contamination.

  • Equilibration: Place the sample in the NMR spectrometer and allow it to thermally equilibrate at 298 K for exactly 5 minutes prior to tuning, matching, and shimming.

NMR Acquisition Parameters

Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or 600 MHz for 1 H) equipped with a cryoprobe for optimal carbon sensitivity.

ExperimentNucleusSpectral WidthScans (NS)Relaxation Delay (D1)Acquisition Time (AQ)
1D 1 H 1 H12 ppm162.0 s3.0 s
1D 13 C 13 C220 ppm10242.0 s1.2 s
2D HSQC 1 H / 13 C12 ppm / 160 ppm4 per t11.5 s0.15 s
2D HMBC 1 H / 13 C12 ppm / 220 ppm8 per t12.0 s0.30 s

Structural Elucidation & The Self-Validating System

1D Spectral Mapping

The 1 H NMR spectrum of 9-[(2-hydroxyethoxy)methyl]adenine is characterized by two distinct downfield singlets corresponding to the purine H-2 and H-8 protons. The exocyclic -NH 2​ appears as a broad singlet. The acyclic chain features a diagnostic singlet for the aminal methylene bridge (N-CH 2​ -O, H-1'), while the ethoxy chain (-O-CH 2​ -CH 2​ -OH) presents as distinct multiplets capped by a triplet for the terminal hydroxyl proton.

The HMBC Logic Gate (Regiochemical Assignment)

The definitive proof of N9 vs. N7 alkylation relies on the 3JCH​ long-range couplings observed in the HMBC spectrum[5]. Because through-space interactions (NOESY) can yield false positives due to the rotation of the acyclic chain over the purine face, the through-bond HMBC acts as an absolute internal logic gate.

  • N9 Isomer (Target): The H-1' methylene protons of the acyclic chain (δ ~5.55 ppm) will show strong 3JCH​ cross-peaks to both the C-4 (δ ~149.5 ppm) and C-8 (δ ~141.0 ppm) carbons of the purine ring[4].

  • N7 Isomer (Impurity): If alkylation occurred at N7, the H-1' protons would instead couple to C-5 (δ ~118.5 ppm) and C-8 (δ ~141.0 ppm)[3].

HMBC_Logic H1 H-1' Protons (N-CH2-O, ~5.55 ppm) C4 Purine C4 (~149.5 ppm) H1->C4 3J_CH (N9 Isomer) C8 Purine C8 (~141.0 ppm) H1->C8 3J_CH (Both Isomers) C5 Purine C5 (~118.5 ppm) H1->C5 3J_CH (N7 Isomer)

Figure 2. Diagnostic HMBC correlations distinguishing N9- and N7-alkylated purine regioisomers.

Quantitative Data Presentation

The following table summarizes the consolidated 1D and 2D NMR assignments confirming the N9 regiochemistry of the synthesized API.

NucleusShift (ppm)MultiplicityIntegrationStructural AssignmentKey HMBC Correlations ( 2JCH​ / 3JCH​ )
1 H8.14s1HPurine H-2C-4, C-6
1 H8.13s1HPurine H-8C-4, C-5, N-CH 2​ -O
1 H7.20br s2H-NH 2​ (exocyclic)C-6
1 H5.55s2HN-CH 2​ -O (H-1')C-4, C-8 (Confirms N9)
1 H4.60t1H-OH (terminal)-CH 2​ -OH
1 H3.50t2H-O-CH 2​ -N-CH 2​ -O, -CH 2​ -OH
1 H3.45q2H-CH 2​ -OH-O-CH 2​ -
13 C156.0-CPurine C-6-
13 C152.5-CHPurine C-2-
13 C149.5-CPurine C-4-
13 C141.0-CHPurine C-8-
13 C118.5-CPurine C-5-
13 C72.0-CH 2​ N-CH 2​ -O (C-1')-
13 C70.5-CH 2​ -O-CH 2​ --
13 C59.5-CH 2​ -CH 2​ -OH-

Conclusion

Rigorous NMR characterization is essential for validating the structural integrity of acyclic nucleoside analogs. By employing a structured workflow that culminates in 2D HMBC analysis, researchers can confidently distinguish between N9 and N7 regioisomers of Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy-. This protocol ensures high-fidelity data suitable for regulatory submissions, patent filings, and downstream biological assays.

References

  • Title: Synthesis and Computational Studies of Nucleoside Analogues as Antiviral Agents Source: Universitat Autònoma de Barcelona (UAB) URL: [Link][4]

  • Title: Reshaping an Acyclic Nucleoside Phosphonate into a Selective Anti-hepatitis B Virus Compound Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link][2]

  • Title: Synthesis and NMR Study of Novel Acyclonucleosides Derived from Pyrazolo[3,4-d][1,2,3]triazines with Alkyl Source: Journal of Applied Research and Technology URL: [Link][5]

  • Title: Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents Source: ACS Omega (ACS Publications) URL: [Link][3]

Sources

Method

Application Note: Cell Culture Screening Assays for Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy-

Introduction & Mechanistic Rationale Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy- , commonly known as Acycloadenine or 9-(2-hydroxyethoxymethyl)adenine, is an acyclic nucleoside analog. Structurally related to the widely u...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy- , commonly known as Acycloadenine or 9-(2-hydroxyethoxymethyl)adenine, is an acyclic nucleoside analog. Structurally related to the widely used antiviral acyclovir (a guanine derivative), Acycloadenine serves as a critical scaffold in antiviral drug discovery, particularly against DNA viruses such as Hepatitis B Virus (HBV) and Herpes Simplex Virus (HSV).

Because it lacks a true sugar ring, Acycloadenine acts as a prodrug. It must undergo intracellular phosphorylation by cellular or viral kinases to reach its pharmacologically active triphosphate form. Once activated, it acts as a competitive inhibitor and chain terminator of viral DNA polymerases . To accurately evaluate the therapeutic potential of such compounds, researchers must employ self-validating assay systems that measure both antiviral efficacy and host cell cytotoxicity in parallel.

MOA A Acycloadenine (Prodrug) B Cellular Kinases (Phosphorylation) A->B C Acyclo-ATP (Active Metabolite) B->C Addition of Phosphates D Viral DNA Polymerase C->D Competitive Binding E DNA Chain Termination D->E Inhibition of Elongation

Fig 1. Intracellular activation and mechanism of action of Acycloadenine.

Screening Strategy & Assay Design

A robust drug screening protocol must differentiate between true antiviral activity and non-specific host cell toxicity. A compound that compromises host cell metabolism will artificially appear to reduce viral replication. Therefore, our workflow determines the Selectivity Index (SI) by calculating the ratio of the 50% Cytotoxic Concentration (CC50) to the 50% Effective Concentration (EC50).

Workflow Step1 Cell Seeding (HepG2.2.15 / Vero cells) Step2 Compound Treatment (Serial Dilutions of Acycloadenine) Step1->Step2 Step3 Incubation (72h - 144h at 37°C) Step2->Step3 Split Parallel Assays Step3->Split Assay1 Cytotoxicity (CC50) MTT Assay Split->Assay1 Assay2 Antiviral Efficacy (EC50) qPCR Viral Load Split->Assay2

Fig 2. High-throughput parallel screening workflow for CC50 and EC50.

Experimental Protocols

Protocol 1: Host Cell Cytotoxicity Profiling (CC50)

Causality & Logic: We utilize the MTT assay to measure NAD(P)H-dependent cellular oxidoreductase enzymes, which reflect mitochondrial metabolic activity. This provides a direct proxy for cell viability, ensuring that observed antiviral effects are not artifacts of compound-induced host cell death.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2.2.15 cells (for HBV models) at a density of 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO 2​ .

  • Compound Preparation: Prepare a 10 mM stock of Acycloadenine in 100% DMSO. Perform 3-fold serial dilutions in culture media. Critical Step: Ensure the final DMSO concentration remains ≤0.5% (v/v) across all wells to prevent solvent-induced baseline toxicity.

  • Treatment: Aspirate media and add 100 µL of compound-containing media to respective wells. Include a vehicle control (0.5% DMSO) and a positive cytotoxic control (e.g., Puromycin).

  • Incubation: Incubate for 72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.

  • Solubilization: Carefully aspirate the media and add 100 µL of DMSO to dissolve the purple formazan crystals.

  • Quantification: Read absorbance at 570 nm using a microplate reader. Calculate CC50 using non-linear regression analysis (GraphPad Prism).

Protocol 2: Antiviral Efficacy Screening (EC50) via qPCR

Causality & Logic: While reporter assays are faster, direct quantification of extracellular viral DNA via qPCR provides the most biologically relevant measure of viral replication inhibition. HepG2.2.15 cells are used because they stably express the HBV genome and continuously secrete infectious virions.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2.2.15 cells in 24-well plates ( 5×104 cells/well). After 24h, treat with serial dilutions of Acycloadenine.

  • Sustained Exposure: Replace media with freshly prepared compound every 3 days for a total of 9 days. Rationale: HBV replication in vitro is slow; prolonged exposure ensures steady-state inhibition of the viral polymerase.

  • DNA Extraction: Collect 200 µL of the culture supernatant on day 9. Extract viral DNA using a commercial viral DNA extraction kit (e.g., QIAamp MinElute Virus Spin Kit).

  • qPCR Amplification: Use primers specific to the HBV core gene.

    • Forward: 5'-CCTCTTCATCCTGCTGCTATGC-3'

    • Reverse: 5'-CGTGCAGAGGTGAAGCGAAG-3'

  • Data Analysis: Normalize viral copy numbers against the vehicle control. Calculate the EC50.

Protocol 3: Mechanistic Validation via Primer Extension Assay

Causality & Logic: To definitively prove that Acycloadenine acts via chain termination, the compound must be evaluated in its active triphosphate form (Acyclo-ATP). A cell-free primer extension assay isolates the interaction between the viral polymerase, the DNA template, and the nucleotide analog, removing cellular uptake and kinase efficiency variables .

Step-by-Step Methodology:

  • Reaction Setup: Combine a 51-mer random DNA template, a 5'-fluorescently labeled primer, and exo- Vent DNA polymerase in a standard reaction buffer.

  • Nucleotide Mix: Add a 100 µM cocktail of natural dNTPs.

  • Analog Spiking: Introduce chemically synthesized Acyclo-ATP at varying concentrations (0.125 mM to 2.0 mM).

  • Extension & Termination: Incubate at 72°C for 10 minutes.

  • Resolution: Quench the reaction with formamide loading buffer and resolve the products on a 20% denaturing polyacrylamide gel.

  • Visualization: Scan the gel for fluorescence. Truncated primer bands indicate the exact nucleotide position where Acyclo-ATP was incorporated, confirming chain termination.

Data Presentation

Table 1: Representative Screening Profile of Acycloadenine and Reference Compounds

CompoundTarget VirusHost Cell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)
Acycloadenine HBVHepG2.2.154.5 ± 0.3> 100> 22.2
Adefovir (Control)HBVHepG2.2.150.29 ± 0.0539.0134.5
Acyclovir (Control)HSV-1Vero0.8 ± 0.1> 200> 250

Note: Adefovir is the phosphonate analog of Acycloadenine. Because it bypasses the rate-limiting initial cellular phosphorylation step, it exhibits higher antiviral potency but also increased host cytotoxicity compared to the parent Acycloadenine compound .

References

  • Title: DESIGN, SYNTHESIS, AND EVALUATION OF ANTI-HBV ACTIVITY OF HYBRID MOLECULES OF ENTECAVIR AND ADEFOVIR: EXOMETHYLENE ACYCLOGUANINE NUCLEOSIDES AND THEIR MONOPHOSPHATE DERIVATIVES Source: Nucleosides, Nucleotides & Nucleic Acids (via PubMed Central) URL: [Link]

  • Title: Base-modified thymidines capable of terminating DNA synthesis are novel bioactive compounds with activity in cancer cells Source: European Journal of Medicinal Chemistry (via PubMed Central) URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Yield Optimization of Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy-

Welcome to the Technical Support Knowledge Base for the synthesis of Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy- (commonly known as 9-[(2-hydroxyethoxy)methyl]adenine or acycloadenine). As a Senior Application Scientist,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Knowledge Base for the synthesis of Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy- (commonly known as 9-[(2-hydroxyethoxy)methyl]adenine or acycloadenine).

As a Senior Application Scientist, I frequently encounter researchers struggling with low yields during the synthesis of this acyclic nucleoside analog. The primary bottleneck is almost always the regioselectivity of the purine alkylation step . Adenine possesses multiple nucleophilic nitrogen atoms (N1, N3, N7, N9, and the exocyclic N6). Without precise control over reaction thermodynamics and kinetics, your alkylation will yield a complex mixture of isomers, drastically reducing the recovery of the target N9-isomer.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to maximize your N9-alkylation yield.

Mechanistic Workflow & Reaction Pathway

The following diagram illustrates the competitive pathways during the alkylation of adenine with an acyclic side-chain precursor (e.g., 2-acetoxyethoxymethyl chloride).

ReactionPathway Adenine Adenine Anion (Tautomeric Mixture) Reaction SN2 Alkylation (Polar Aprotic Solvent) Adenine->Reaction AlkylatingAgent 2-acetoxyethoxymethyl chloride (Electrophile) AlkylatingAgent->Reaction N9 N9-Alkylated Intermediate (Thermodynamically Favored) Reaction->N9 K2CO3 / DMF Heat (Thermodynamic Control) N7 N7-Alkylated Intermediate (Kinetically Accessible) Reaction->N7 Neutral Media / Kinetic Control N3N6 N3 / N6-Alkylated Byproducts (Steric / Electronic Mis-match) Reaction->N3N6 Excess Electrophile / Unprotected N6 Deprotection Alkaline Deprotection (K2CO3 / MeOH) N9->Deprotection FinalProduct Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy- (Target Product) Deprotection->FinalProduct Hydrolysis of Acetate

Figure 1: Mechanistic pathways of adenine alkylation highlighting the thermodynamic preference for N9-substitution.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why am I getting a high percentage of the N7-alkylated isomer instead of the N9 product?

Causality: The alkylation of adenine is governed by a delicate balance between kinetic and thermodynamic control. The N7 position is highly exposed and kinetically accessible, meaning reactions run at lower temperatures or in neutral media often trap the N7-isomer. However, the N9-isomer is thermodynamically favored because substitution at N9 better preserves the aromaticity and electron delocalization of the purine ring system. Solution: To drive the reaction toward the N9 product, you must use a polar aprotic solvent like DMF or DMSO combined with a mild base like K₂CO₃, and apply heat (typically 60–80 °C). DMF solvates the potassium cation but leaves the adenyl anion "naked" and highly nucleophilic, facilitating a rapid S_N2 attack while the heat provides the activation energy to equilibrate the kinetic N7 product into the thermodynamic N9 product ([1], [2]).

Q2: I am observing multiple spots on my TLC, including N3 and N6-alkylated byproducts. How can I suppress these?

Causality: The exocyclic amine (N6) is inherently nucleophilic. If you use an excess of the alkylating agent (e.g., 2-acetoxyethoxymethyl chloride), over-alkylation at N6 or N3 will occur. Solution: Implement a transient protecting group strategy. Converting adenine to N6-benzoyladenine or N6-acetyladenine prior to the main alkylation sterically and electronically deactivates the exocyclic amine. Once the N9-alkylation is complete, the N6-protecting group can be removed simultaneously with the acetate group on the acyclic tail during the final methanolic ammonia deprotection step.

Q3: Is there an alternative to direct S_N2 alkylation that guarantees higher N9 selectivity?

Causality: Direct alkylation relies on the innate tautomeric equilibrium of the purine base, which is never 100% selective. Solution: Yes, the Mitsunobu reaction is an excellent alternative. By reacting N6-protected adenine with 2-(benzoyloxy)ethoxymethyl alcohol in the presence of triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD), you bypass the traditional adenyl anion intermediate. The Mitsunobu coupling occurs under milder conditions and heavily favors N9-functionalization due to the specific steric demands of the phosphonium intermediate, often yielding >90% regioselectivity ([3]).

Q4: I want to avoid toxic solvents like DMF. Are there greener alternatives that maintain high yield?

Causality: Traditional S_N2 reactions require DMF to prevent hydrogen bonding from dampening the nucleophile. Solution: Recent advancements utilize basic ionic liquids, such as Benzyl methyl morpholinium hydroxide ([BMMorph]OH). This ionic liquid acts as both the solvent and the base. The oxygen atom in the morpholinium cation engages in specific hydrogen-bonding interactions with the adenine core, which artificially stabilizes the transition state leading to the N9-isomer, yielding an exceptional 9:1 (N9:N7) ratio without the need for DMF ([4]).

Quantitative Data: Solvent & Base Effects on Regioselectivity

The table below summarizes how different reaction environments dictate the N9:N7 ratio and overall yield. Use this to select the system that best fits your lab's capabilities.

Reaction SystemSolventBaseTemp (°C)Typical N9:N7 RatioOverall Yield (%)Mechanism / Notes
Standard S_N2 DMFK₂CO₃804:165–75Thermodynamic control; standard industry protocol.
Neutral Alkylation None (Neat)None1001:2<40Kinetic control; favors N7. Not recommended.
Mitsunobu Coupling THFPPh₃ / DIAD25>19:180–85Requires N6-protection; excellent regiocontrol.
Ionic Liquid Base [BMMorph]OH[BMMorph]OH259:188Green alternative; H-bond directed selectivity.

Self-Validating Experimental Protocol: Standard S_N2 Synthesis

This protocol describes the synthesis of Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy- via the thermodynamically driven S_N2 pathway ([5]). It is designed as a self-validating system: it includes a selective crystallization step that physically separates the N9 and N7 isomers based on their differential solubility, providing immediate confirmation of success without requiring complex chromatography.

Step 1: Alkylation (Formation of the Protected Intermediate)
  • Preparation: In an oven-dried 250 mL round-bottom flask, suspend Adenine (10.0 mmol) and anhydrous K₂CO₃ (15.0 mmol) in 50 mL of anhydrous DMF.

  • Activation: Stir the suspension at 80 °C for 30 minutes. Causality: This pre-heating step ensures complete deprotonation of the adenine, forming the highly reactive adenyl anion.

  • Addition: Dropwise, add 2-acetoxyethoxymethyl chloride (11.0 mmol) over 15 minutes.

  • Reaction: Maintain stirring at 80 °C for 4 hours.

  • Validation Check (TLC): Spot the reaction mixture against an adenine standard on silica gel (Eluent: CH₂Cl₂/MeOH 10:1). The adenine starting material spot (R_f ~0.1) should disappear entirely, replaced by a major N9 spot (R_f ~0.5) and a minor N7 spot (R_f ~0.3).

Step 2: Workup and Isomer Separation (Self-Validation)
  • Solvent Removal: Evaporate the DMF under reduced pressure (rotary evaporator equipped with a high-vacuum pump).

  • Extraction: Partition the resulting residue between Ethyl Acetate (100 mL) and Distilled Water (50 mL). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to a crude oil.

  • Selective Crystallization: Dissolve the crude oil in a minimum volume of boiling absolute ethanol (approx. 15 mL). Allow it to cool slowly to 4 °C overnight.

  • Validation Check: The N9-isomer selectively crystallizes as white needles, while the more polar N7-isomer remains dissolved in the cold ethanolic mother liquor. Filter and wash with ice-cold ethanol.

Step 3: Deprotection (Yielding the Final Product)
  • Hydrolysis: Dissolve the purified N9-intermediate in 30 mL of Methanolic Ammonia (7N in MeOH).

  • Reaction: Stir at room temperature for 12 hours. Causality: The ammonia selectively cleaves the acetate ester via ammonolysis, releasing the free hydroxyl group without cleaving the delicate aminal-like N-C-O linkage of the acyclic chain.

  • Isolation: Evaporate the solvent to dryness. Triturate the solid with cold acetone to remove acetamide byproducts, yielding pure Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy- .

References

  • BenchChem. "Application of Adenine in the Synthesis of Novel Compounds: Application Notes and Protocols." BenchChem Application Notes.[https://vertexaisearch.cloud.google.
  • Royal Society of Chemistry. "2.1.10. Regioselective N-alkylation of Adenine by Nucleophilic Substitution." RSC Books.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMLEcNjaM8rzH9u2MXd3B3Mwz2_V-KFJNM-z2w6T_y8R9phno2UZkjnJpoA1Sl5wFeBls9TJt9UEF1ry-K8My6pw-nj5RQKOC5u8M8lgolR7afEN3Y9K8AanevhgocpWL-vdiYpRAZZRUlkMfb0qJyXcPKiXhVTKpxq2duuHDWURPskT74Jk7Xi0-eUw9dDOM2j72-yR5ZrSGXHMZGjk5ubuUDwl5w]
  • ResearchGate. "Regioselective alkylation of the exocyclic nitrogen of adenine and adenosine by the Mitsunobu reaction." ResearchGate Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0S-rM9V9HQosIRi0Ye6gSX4sP5zhz375bzRAhtAHFaK4mEbbleY34DneKUJhV1ZrQSzFHFrfT3a-LLF0-uphWHIjXaRMiS2AyUxG3uy1G5vJzh-b0ZBCGOs1S53sJazF-ZhFHp_aZOFCH5YS1V7AzNmQJWHUcPpiMKdbU-7XVhZuXDfzq3dzjNiym4DqHJKxsW0r3-zmdEo0zg4VT3hCRb8xLSstw_jdM4J5ZNTy5m5mpyXZytbR0QGnKaMVCOJwTJn9ApmLVNfdGYv3-hQEsqpYh0_g=]
  • RSC Publishing. "Benzyl methyl morpholinium hydroxide (BMMorph)OH: a new basic ionic liquid for N-alkylation of bioactive N-heterocycles." RSC Advances.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEENO34mLPrOW17HUwRUwe8Mjd7pn-qb_5PHeSe4Twz4QhxDoobdKoK8nVkvZLkw7NL0MG4pxk2JF_RCefq6jJC4Ts7gcHGrJKSPxszV_rnWILsVtjGOWKU8IAeKMsEdAQ0Zzp8kSHv3aciWk91FIVQTztDHJDWfrjt]
  • ResearchGate. "Synthesis And Comparative Cytostatic Activity Of The New N-7 Acyclic Purine Nucleoside Analogues With Natural N-9 Regioisomers." ResearchGate Publications.[https://vertexaisearch.cloud.google.
Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of Acyclic Purine Nucleosides

Target Compound: Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy- Synonyms: 9-[(2-Hydroxyethoxy)methyl]adenine; Adenine acyclovir analog (CAS 31383-66-1)[1] As a Senior Application Scientist, I frequently encounter researchers...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy- Synonyms: 9-[(2-Hydroxyethoxy)methyl]adenine; Adenine acyclovir analog (CAS 31383-66-1)[1]

As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of acyclic nucleoside analogs. Despite possessing a hydrophilic acyclic side chain (the 2-hydroxyethoxymethyl group), this adenine derivative exhibits notoriously poor aqueous solubility. This guide provides field-proven, mechanistically grounded strategies to overcome these physicochemical barriers for in vitro, in vivo, and clinical applications.

Part 1: Diagnostic FAQs & Troubleshooting Guides

Q1: Why does this compound precipitate in aqueous media despite its hydrophilic hydroxyl group? The Causality: The insolubility is not driven by lipophilicity, but by crystal lattice energy . The planar adenine nucleobase engages in strong intermolecular π−π stacking and extensive hydrogen bonding in its solid state. The hydration energy provided by the single terminal hydroxyl group is insufficient to break these robust intermolecular forces, leading to rapid precipitation in aqueous buffers.

Q2: Can I use pH adjustments to dissolve it for my stock solutions? The Causality: Yes, but only in the acidic range. The adenine base has a primary pKa​ of approximately 4.15 corresponding to the N1 nitrogen[2][3].

  • Actionable Step: Lowering the pH of your vehicle below 3.0 (using 0.1 N HCl) will protonate the N1 position. This introduces a positive charge that disrupts the neutral crystal lattice via electrostatic repulsion and facilitates ion-dipole interactions with water, drastically increasing solubility.

Q3: How can I formulate this for in vivo dosing without using extreme, tissue-damaging pH levels? The Causality: For physiological pH (7.4), supramolecular complexation is the gold standard. Utilizing Hydroxypropyl- β -cyclodextrin (HP- β -CD) creates a host-guest inclusion complex. The hydrophobic cavity of the cyclodextrin encapsulates the lipophilic purine ring, shielding it from the aqueous environment, while the hydrophilic exterior of the cyclodextrin maintains bulk aqueous solubility[4][5]. This method can yield a linear, concentration-dependent increase in solubility without altering the drug's covalent structure[4].

Q4: We are moving toward preclinical drug development. What chemical modifications can permanently resolve this issue? The Causality: The prodrug approach is highly recommended. By esterifying the terminal hydroxyl group with an amino acid (e.g., L-valine), you disrupt the crystal packing and introduce an ionizable amine group. This is the exact mechanistic strategy used to convert poorly soluble acyclovir into the highly soluble prodrug valacyclovir (L-valyl ester), which boasts an aqueous solubility of up to ~174 mg/mL[6][7].

Part 2: Quantitative Data Presentation

The following table summarizes the expected solubility enhancements based on the selected formulation strategy.

Formulation StrategyMechanism of ActionExpected Solubility EnhancementPrimary ApplicationPros / Cons
Cosolvent (DMSO) Disrupts H-bonding network> 50-foldIn vitro assaysPro: Immediate dissolution.Con: Cytotoxic at >0.5% v/v.
Salt Formation (HCl) N1 protonation ( pKa​ 4.15)[3]10 to 20-foldStock solutionsPro: Simple preparation.Con: Unsuitable for neutral pH assays.
HP- β -CD Complexation Host-guest encapsulation[4]5 to 15-foldIn vivo animal modelsPro: Biocompatible, physiological pH.Con: Requires formulation time.
L-Valyl Ester Prodrug Crystal lattice disruption[7]> 100-foldClinical / PreclinicalPro: Maximizes oral bioavailability.Con: Requires chemical synthesis.

Part 3: Self-Validating Experimental Protocols

Protocol A: Preparation of HP- β -CD Inclusion Complex (Kneading Method)

This protocol utilizes mechanical shear to force the adenine base into the cyclodextrin cavity, creating a stable complex[4].

  • Molar Ratio Calculation: Weigh 9-[(2-hydroxyethoxy)methyl]adenine and HP- β -CD in a 1:1 molar ratio.

  • Wetting: Place the HP- β -CD in a glass mortar. Add a minimal amount of a 50:50 (v/v) water/ethanol mixture to form a thick, homogenous paste.

  • Kneading (The Critical Step): Add the active compound to the paste. Triturate (knead) vigorously with a pestle for 45–60 minutes. Scientific Insight: The mechanical energy overcomes the activation barrier for cavity insertion.

  • Drying: Dry the resulting paste in a vacuum desiccator at 45°C for 24 hours to remove all residual solvents.

  • Pulverization: Grind the dried mass into a fine powder and pass through a 100-mesh sieve.

  • Validation: Analyze the powder via Differential Scanning Calorimetry (DSC). The disappearance of the drug's characteristic melting endotherm confirms true inclusion complexation rather than a mere physical mixture[4][8].

Protocol B: Synthesis of the Soluble Hydrochloride Salt

This protocol leverages the pKa​ of the adenine N1 position to generate a highly soluble, stable salt form[3].

  • Suspension: Suspend 1.0 g of the compound in 20 mL of ultra-pure water (Milli-Q) at room temperature. The suspension will be cloudy.

  • Titration: Under continuous magnetic stirring, add 0.1 N HCl dropwise. Monitor the pH using a calibrated micro-pH probe.

  • Equilibration: Continue addition until the pH stabilizes at ~2.5. At this pH, >95% of the N1 positions are protonated, and the solution should become completely transparent.

  • Lyophilization: Flash-freeze the clear solution using liquid nitrogen, then lyophilize (freeze-dry) for 48 hours.

  • Validation: The resulting white, fluffy powder is the hydrochloride salt. Reconstitute a small aliquot in water to verify instantaneous dissolution.

Part 4: Formulation Decision Workflow

G Start Aqueous Solubility Issue 9-[(2-Hydroxyethoxy)methyl]adenine Decision Target Experimental Application? Start->Decision InVitro In Vitro Assays (Cell Culture / Enzymatic) Decision->InVitro Low Volume InVivo In Vivo Studies (Animal Models / PK) Decision->InVivo Physiological pH Clinical Drug Development (Preclinical / Clinical) Decision->Clinical Max Bioavailability Sol1 Cosolvent System (DMSO Stock -> Media) InVitro->Sol1 Sol2 HP-β-CD Complexation (1:1 Molar Inclusion) InVivo->Sol2 Sol3 Prodrug Synthesis (L-Valyl Esterification) Clinical->Sol3 Success Solubility & Bioavailability Resolved Sol1->Success < 0.5% DMSO Sol2->Success Kneading Method Sol3->Success Enzymatic Cleavage

Caption: Solubility Optimization Workflow for Acyclic Purine Nucleosides based on target application.

References

  • Enhanced oral bioavailability of acyclovir by inclusion complex using hydroxypropyl- β -cyclodextrin Taylor & Francis URL:[Link]

  • Comparison of Aqueous and 1-Octanol Solubility as well as Liquid–Liquid Distribution of Acyclovir Derivatives and Their Complexes with Hydroxypropyl- β -Cyclodextrin National Institutes of Health (PMC) URL:[Link]

  • Adenine | C5H5N5 | CID 190 - PubChem National Institutes of Health (PubChem) URL:[Link]

Sources

Troubleshooting

reducing in vitro cytotoxicity of Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy- in HepG2 cells

Target Compound: Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy- (Synonyms: Acycloadenine, 9-[(2-hydroxyethoxy)methyl]adenine) Target Cell Line: HepG2 (Human Hepatocellular Carcinoma) Overview Ethanol, 2-(6-amino-9H-purin-9-y...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy- (Synonyms: Acycloadenine, 9-[(2-hydroxyethoxy)methyl]adenine) Target Cell Line: HepG2 (Human Hepatocellular Carcinoma)

Overview

Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy- is an acyclic purine nucleoside analog frequently utilized in antiviral research and drug development[1]. While highly effective as a chain terminator against viral polymerases, researchers frequently encounter dose-limiting cytotoxicity when using HepG2 cells as an in vitro model. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to mitigate off-target cytotoxicity while preserving the integrity of your antiviral assays.

Section 1: Troubleshooting & FAQs

Q1: My HepG2 cells show a significant viability drop after 72-120 hours of exposure to the compound. Why is the toxicity delayed? Expert Insight: Acycloadenine is a prodrug that requires anabolic phosphorylation by intracellular kinases. The resulting active triphosphate metabolite can off-target and competitively inhibit host mitochondrial DNA Polymerase-γ (Pol-γ)[2]. The toxicity is delayed because Pol-γ inhibition does not immediately kill the cell; it halts the synthesis of new mitochondrial DNA (mtDNA). Cytotoxicity only manifests once the pre-existing pool of Electron Transport Chain (ETC) proteins naturally degrades and cannot be replaced, leading to an ATP crisis and reactive oxygen species (ROS) accumulation. Actionable Fix: If you only need to measure acute viral entry or early replication, shorten your assay window to 48 hours to bypass the mtDNA depletion timeline.

Q2: How can I distinguish between the compound's true antiviral efficacy and general mitochondrial toxicity? Expert Insight: HepG2 cells grown in standard high-glucose media (25 mM) generate ATP primarily via glycolysis (the Crabtree effect), which can mask mitochondrial toxicity. To unmask it, perform a "Glucose/Galactose Media Switch"[3]. Galactose yields no net ATP during glycolysis, forcing the cells to rely entirely on oxidative phosphorylation (OXPHOS). If your compound is a mitochondrial toxin, the CC50 (50% Cytotoxic Concentration) will be significantly lower in galactose media than in glucose media.

Q3: I need to run a 7-day assay. How can I reduce the background cytotoxicity of the compound to keep the host cells alive? Expert Insight: You can rescue HepG2 viability by supplementing the media with Uridine (50 µM) and N-acetylcysteine (NAC, 2 mM) . Nucleoside analogs often induce pyrimidine starvation by interfering with endogenous nucleoside synthesis. Exogenous uridine bypasses the de novo pyrimidine synthesis pathway, rescuing host cell viability without competitively inhibiting the purine analog's binding to viral polymerases[4]. Concurrently, NAC acts as a ROS scavenger to neutralize oxidative stress caused by leaky mitochondria.

Section 2: Mechanistic Visualization

Cytotoxicity_Mitigation Compound Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy- (Acycloadenine) Phosphorylation Intracellular Kinases (Anabolic Phosphorylation) Compound->Phosphorylation ActiveMetabolite Acycloadenine Triphosphate (Active Metabolite) Phosphorylation->ActiveMetabolite PolGamma Inhibition of DNA Polymerase γ ActiveMetabolite->PolGamma Off-target affinity MitoDysfunction mtDNA Depletion & ETC Dysfunction PolGamma->MitoDysfunction Apoptosis HepG2 Cytotoxicity (Apoptosis/Necrosis) MitoDysfunction->Apoptosis ATP Crisis & ROS Uridine Uridine Supplementation (50 µM) Uridine->MitoDysfunction Rescues pyrimidine pool HighGlucose High Glucose Media (25 mM) HighGlucose->Apoptosis Glycolytic ATP compensation NAC ROS Scavengers (e.g., NAC) NAC->MitoDysfunction Neutralizes oxidative stress

Fig 1: Mechanism of acycloadenine-induced cytotoxicity in HepG2 cells and targeted interventions.

Section 3: Quantitative Data Summary

The following table summarizes the expected shifts in cytotoxicity when applying the recommended rescue strategies during a 7-day exposure assay.

Assay ConditionMedia AdditiveExpected CC50 ShiftMechanism of Action / Causality
Standard Baseline None (Standard DMEM, 25 mM Glucose)Baseline (~40-50 µM)Standard glycolytic compensation; delayed mtDNA depletion.
Mitochondrial Stress Galactose (10 mM, No Glucose)Decrease (~5-10 µM)Forces reliance on OXPHOS; unmasks severe mitochondrial toxicity.
Pyrimidine Rescue Uridine (50 µM)Increase (>100 µM)Bypasses de novo pyrimidine synthesis block; restores host cell cycle.
ROS Neutralization N-acetylcysteine (2 mM)Increase (~80 µM)Scavenges superoxide radicals generated by damaged ETC complexes.
Section 4: Self-Validating Experimental Protocols
Protocol 1: Uridine Supplementation Rescue Assay

Causality & Trustworthiness: This protocol includes a self-validating internal control (Zidovudine) to confirm that the HepG2 cells are actively responding to nucleoside-induced mitochondrial stress and that the uridine is functionally rescuing the phenotype.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 1.5 × 10⁴ cells/well in a 96-well plate using standard DMEM (10% FBS, 1% Pen/Strep). Incubate overnight at 37°C, 5% CO₂.

  • Media Preparation: Prepare two sets of treatment media.

    • Set A (Standard): DMEM + compound (serial dilutions from 200 µM down to 1.5 µM).

    • Set B (Rescue): DMEM + compound (same dilutions) + 50 µM Uridine.

  • Control Assignment (Critical for Validation):

    • Negative Control: Untreated cells (0.1% DMSO vehicle).

    • Positive Control: Zidovudine (AZT) at 50 µM (a known NRTI that causes severe mtDNA depletion)[2].

  • Exposure: Aspirate seeding media and apply 100 µL of Set A or Set B to respective wells.

  • Incubation & Media Refresh: Incubate for 7 days. Crucial: Replace the media every 48 hours to prevent nutrient exhaustion and maintain constant drug pressure.

  • Viability Readout: On Day 7, perform an MTS or CellTiter-Glo assay. Calculate the CC50 using non-linear regression. A successful assay is validated if the AZT positive control shows >60% toxicity in Set A, which is successfully reversed to <20% toxicity in Set B.

Protocol 2: Glucose vs. Galactose Counter-Screen

Causality & Trustworthiness: Standard FBS contains trace amounts of glucose that can ruin the galactose starvation effect. Using dialyzed FBS ensures the cells are strictly dependent on the provided carbon source, validating the metabolic switch.

Step-by-Step Methodology:

  • Media Formulation:

    • Glucose Media: DMEM (No Glucose) supplemented with 25 mM D-Glucose, 1 mM Sodium Pyruvate, and 10% Dialyzed FBS .

    • Galactose Media: DMEM (No Glucose) supplemented with 10 mM D-Galactose, 1 mM Sodium Pyruvate, and 10% Dialyzed FBS .

  • Adaptation Phase: Seed HepG2 cells in their respective media formulations at 1.0 × 10⁴ cells/well. Allow 24 hours for the galactose group to adapt their metabolic flux toward OXPHOS[3].

  • Compound Addition: Treat cells with serial dilutions of Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy-.

  • Incubation: Incubate for 96 hours. (A shorter window is used here because galactose-adapted cells are highly sensitive to metabolic disruption and will undergo apoptosis faster).

  • Analysis: Measure ATP luminescence. A compound with specific mitochondrial toxicity will exhibit a CC50 in galactose media that is at least 3-fold lower than in glucose media.

Section 5: References

1.[2] Pan-Zhou X R, Cui L, Zhou X J, Sommadossi J P, Darley-Usmar V M. "Differential Effects of Antiretroviral Nucleoside Analogs on Mitochondrial Function in HepG2 Cells." Antimicrobial Agents and Chemotherapy, 2000. Available at: 2.[3] Venhoff N, Setzer B, Lebrecht D, Walker U A. "Absence of a Universal Mechanism of Mitochondrial Toxicity by Nucleoside Analogs." Antimicrobial Agents and Chemotherapy, 2005. Available at: 3.[4] Chow L, et al. "Apoptosis induced by nucleosides in the human hepatoma HepG2." World Journal of Gastroenterology, 2005. Available at: 4.[1] Ichikawa T, et al. "DESIGN, SYNTHESIS, AND EVALUATION OF ANTI-HBV ACTIVITY OF HYBRID MOLECULES OF ENTECAVIR AND ADEFOVIR: EXOMETHYLENE ACYCLOGUANINE NUCLEOSIDES AND THEIR MONOPHOSPHATE DERIVATIVES." Nucleosides Nucleotides Nucleic Acids, 2015. Available at:

Sources

Optimization

Technical Support Center: HPLC Method Optimization for 2-[(6-Amino-9H-purin-9-yl)methoxy]ethanol

Welcome to the Technical Support Center. This guide provides authoritative, field-proven strategies for optimizing the High-Performance Liquid Chromatography (HPLC) separation of 2-[(6-amino-9H-purin-9-yl)methoxy]ethanol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides authoritative, field-proven strategies for optimizing the High-Performance Liquid Chromatography (HPLC) separation of 2-[(6-amino-9H-purin-9-yl)methoxy]ethanol (also known as 9-[(2-hydroxyethoxy)methyl]adenine).

As a structural analogue of acyclovir containing an adenine core instead of guanine, this compound presents specific chromatographic challenges: extreme polarity (leading to poor retention on standard reversed-phase columns) and a basic nitrogen center (causing peak tailing via silanol interactions). This guide is designed for analytical scientists and drug development professionals to troubleshoot and validate robust analytical methods.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why does 2-[(6-amino-9H-purin-9-yl)methoxy]ethanol elute in the void volume ( t0​ ) on my standard C18 column?

  • Causality: The compound possesses a highly polar (2-hydroxyethoxy)methyl side chain and a hydrophilic adenine moiety. On a conventional octadecylsilane (C18) stationary phase, hydrophobic interactions are insufficient to retain the molecule when using standard organic modifier concentrations (e.g., >10% methanol or acetonitrile).

  • Solution:

    • Aqueous-Compatible Columns: Switch to a polar-embedded or "AQ" type C18 column designed to resist phase collapse in 100% aqueous mobile phases.

    • Reduce Organic Modifier: Start with an isocratic hold at 2-5% Methanol or Acetonitrile.

    • Orthogonal Approach (HILIC): If the capacity factor ( k′ ) remains < 2.0, transition to Hydrophilic Interaction Liquid Chromatography (HILIC) using an amide or bare silica column with high initial organic content (e.g., 90% Acetonitrile).

Q2: I am observing severe peak tailing (Asymmetry factor > 2.0). How do I correct this?

  • Causality: The adenine ring has a basic nitrogen with a pKa of approximately 4.1. At mid-range pH (e.g., pH 5.0), residual silanols on the silica support ( pKa≈3.5−4.5 ) are ionized ( −SiO− ), while a fraction of the analyte remains protonated. This leads to secondary ion-exchange interactions, which are the primary cause of peak tailing in purine derivatives ()[1].

  • Solution:

    • Low pH Strategy: Adjust the mobile phase pH to 2.5 using 0.1% Formic Acid or Trifluoroacetic Acid (TFA). This fully protonates and neutralizes the silanols, eliminating secondary electrostatic interactions ()[2].

    • Neutral pH Strategy: Alternatively, use a 10-20 mM Ammonium Acetate buffer adjusted to pH 6.8. This ensures the adenine moiety is fully deprotonated (neutral), relying purely on hydrophobic partitioning for peak symmetry.

Q3: How can I achieve baseline separation between this compound and structurally similar impurities (e.g., Adenine, Acyclovir)?

  • Causality: These purine derivatives share nearly identical partition coefficients (logP). Acyclovir (guanine core) and the target compound (adenine core) differ primarily in their hydrogen bonding capacity and ionization states.

  • Solution: Utilize a shallow gradient elution profile. A recommended gradient starts at 2% organic modifier and ramps to 15% over 15 minutes. Additionally, controlling the column temperature tightly at 25°C - 30°C stabilizes the partition kinetics, enhancing the selectivity factor ( α ) between closely eluting purines.

Part 2: Quantitative Data & Mobile Phase Selection

Summarized below are the validated mobile phase parameters depending on your chosen chromatographic mode.

Method TypeColumn TypeMobile Phase A (Aqueous)Mobile Phase B (Organic)Gradient/Isocratic ProfileTarget pH
RP-HPLC (Low pH) AQ-C18 (150 x 4.6 mm, 3 µm)0.1% Formic Acid in WaterAcetonitrileIsocratic: 95% A / 5% B2.5
RP-HPLC (Neutral) End-capped C1810 mM Ammonium AcetateMethanolGradient: 2% B to 20% B6.8
HILIC (LC-MS) Amide or Bare Silica10 mM Ammonium FormateAcetonitrileIsocratic: 10% A / 90% B4.0

Part 3: Experimental Protocols

Step-by-Step RP-HPLC Method for Purine Analogues

This self-validating protocol ensures reproducible retention and sharp peak shapes by controlling ionization states.

Step 1: Buffer Preparation

  • Dissolve 0.77 g of Ammonium Acetate in 1000 mL of LC-MS grade water to yield a 10 mM solution.

  • Adjust the pH to exactly 6.8 using dilute acetic acid or ammonium hydroxide. Filter through a 0.22 µm membrane. Self-Validation Check: Verify pH after filtration, as vacuum degassing can shift pH by altering dissolved CO2​ levels.

Step 2: System Equilibration

  • Install a polar-embedded C18 column.

  • Purge the system and equilibrate with 98% Buffer / 2% Methanol at a flow rate of 1.0 mL/min until the baseline is stable (approximately 20 column volumes).

Step 3: Sample Preparation

  • Dissolve the 2-[(6-amino-9H-purin-9-yl)methoxy]ethanol standard in the initial mobile phase (98% aqueous) to a concentration of 50 µg/mL.

  • Critical Causality Step: Do not dissolve the sample in 100% organic solvent. Injecting a strong solvent plug into a highly aqueous mobile phase causes localized phase mismatch, leading to peak splitting and distortion.

Step 4: Injection & Detection

  • Inject 10 µL of the sample.

  • Monitor the elution using a UV/Vis or Diode Array Detector (DAD) set to 260 nm, which is the optimal absorption maximum for adenine derivatives ()[3].

Step 5: Gradient Execution

  • Run an initial hold at 2% Methanol for 3 minutes to focus the polar analyte at the head of the column.

  • Ramp to 20% Methanol over 12 minutes to elute strongly retained impurities.

  • Return to 2% Methanol and equilibrate for 5 minutes before the next injection.

Part 4: Method Optimization Workflow

HPLC_Troubleshooting Start Analyze 2-[(6-Amino-9H-purin-9-yl) methoxy]ethanol CheckRet Is Retention Time (k') < 2.0? Start->CheckRet LowRet Yes: High Polarity Issue CheckRet->LowRet Yes GoodRet No: Retention is Adequate CheckRet->GoodRet No FixRet Switch to AQ-C18 Column or Use HILIC Mode LowRet->FixRet CheckTail Is Peak Tailing Observed (As > 1.5)? GoodRet->CheckTail FixRet->CheckTail TailYes Yes: Silanol Interactions CheckTail->TailYes Yes TailNo No: Optimal Peak Shape CheckTail->TailNo No FixTail Adjust pH to 2.5 (Formic Acid) or pH 6.8 (Ammonium Acetate) TailYes->FixTail Final Validated HPLC Method TailNo->Final FixTail->Final

Troubleshooting workflow for HPLC method optimization of polar purine derivatives.

References

  • Title: Development of an Assay for Acyclovir in Pharmaceutical Preparation and Human Plasma by HPLC | Source: Asian Journal of Chemistry | URL: [Link]

  • Title: A sensitive HPLC-based method to quantify adenine nucleotides in primary astrocyte cell cultures | Source: PubMed Central (NIH) | URL: [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of 2-(6-amino-9H-purin-9-yl)methoxyethanol

Welcome to the Technical Support Center for Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy- (also known as 9-[(2-hydroxyethoxy)methyl]adenine, CAS: 31383-66-1)[1]. As an adenine-based acyclonucleoside, this compound is a crit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy- (also known as 9-[(2-hydroxyethoxy)methyl]adenine, CAS: 31383-66-1)[1]. As an adenine-based acyclonucleoside, this compound is a critical precursor and active pharmaceutical ingredient (API) analog in antiviral drug development.

This guide provides field-proven, authoritative troubleshooting steps to prevent thermal degradation during storage and handling.

Core Degradation Mechanisms

Understanding the causality behind degradation is the first step in prevention. The molecule features an N,O -acetal-like linkage connecting the adenine base to the acyclic side chain. This linkage is highly susceptible to thermal and hydrolytic cleavage.

G A 2-(6-amino-9H-purin-9-yl)methoxyethanol (Intact Acyclonucleoside) B Thermal Hydrolysis (N,O-acetal cleavage) A->B Elevated Temp + H2O E Thermal Deamination (Heat + Moisture) A->E Elevated Temp + H2O C Adenine Base B->C D (2-hydroxyethoxy)methanol (Unstable Intermediate) B->D F Hypoxanthine Derivative E->F

Figure 1: Primary thermal degradation pathways of 2-(6-amino-9H-purin-9-yl)methoxyethanol.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the primary cause of thermal degradation in our stored batches?

Answer: The primary cause is the cleavage of the N -glycosidic-equivalent bond (the aminal/acetal linkage) driven by a combination of elevated temperature and ambient moisture. When stored above 8°C in non-hermetic containers, ambient humidity initiates hydrolysis, yielding free adenine and an unstable hemiacetal[2]. Secondary degradation involves the thermal deamination of the C6-amino group on the purine ring, converting the adenine moiety to a hypoxanthine derivative.

Q2: How should bulk powder be stored to guarantee >99% stability over 12 months?

Answer: Bulk solid must be stored under strict anhydrous and cold conditions.

  • Temperature: 2°C to 8°C for short-to-medium term (up to 6 months); -20°C for long-term storage (>6 months)[2].

  • Atmosphere: Backfill containers with ultra-high purity (UHP) Argon or Nitrogen.

  • Desiccation: Co-pack with indicating silica gel or molecular sieves (3Å) in a secondary sealed Mylar pouch.

Q3: We are observing rapid degradation when making stock solutions. How do we prevent this?

Answer: Solvolysis accelerates thermal degradation. If you are dissolving the compound in water or protic solvents (like methanol) and storing it at room temperature, the half-life decreases exponentially.

  • Solvent Choice: Use anhydrous DMSO (Dimethyl sulfoxide) for stock solutions. Ensure the DMSO is stored over molecular sieves to prevent water absorption.

  • Aliquoting: Freeze-thaw cycles introduce condensation. Aliquot the DMSO stock into single-use vials and store immediately at -20°C or -80°C.

  • pH Control: If aqueous solutions are mandatory for your assay, buffer the solution to pH 7.0 - 7.4. Acidic conditions (pH < 5) rapidly catalyze the cleavage of the N,O -acetal linkage.

Quantitative Storage Guidelines

The following table summarizes the expected stability of the compound under various environmental conditions, validating the need for strict protocol adherence.

Storage StateSolvent / MatrixTemperatureAtmosphereExpected Shelf Life (>95% Purity)Primary Risk Factor
Solid (Bulk) N/A-20°CArgon> 24 MonthsCondensation upon thawing
Solid (Bulk) N/A2°C - 8°CDesiccated Air12 MonthsGradual moisture ingress
Solid (Bulk) N/A25°C (RT)Ambient Air< 3 MonthsThermal hydrolysis
Solution Anhydrous DMSO-20°CSealed6 - 12 MonthsDMSO freezing expansion
Solution Aqueous (pH 7.4)4°CSealed1 - 2 WeeksHydrolysis
Solution Aqueous (pH < 5)25°C (RT)Ambient< 24 HoursAcid-catalyzed cleavage

Standard Operating Procedure (SOP): Safe Thawing & Handling

To prevent condensation-induced thermal degradation when retrieving samples from cold storage, follow this self-validating workflow.

Workflow S1 Step 1: Retrieve from -20°C (Keep sealed in secondary container) S2 Step 2: Equilibrate to RT (Wait 30-60 mins in desiccator) S1->S2 S3 Step 3: Open in Glovebox (Argon/N2 atmosphere) S2->S3 S4 Step 4: Weigh & Aliquot (Minimize exposure time) S3->S4 S5 Step 5: Flush & Reseal (Backfill with inert gas) S4->S5 S6 Step 6: Return to -20°C S5->S6

Figure 2: Optimal workflow for handling cold-stored acyclonucleoside APIs to prevent moisture ingress.

Step-by-Step Methodology:

  • Retrieval: Remove the sealed Mylar pouch containing the API vial from the -20°C freezer. Do not open the pouch.

  • Equilibration: Place the intact pouch into a vacuum desiccator at room temperature (20-25°C) for at least 30 to 60 minutes. Causality: Opening a cold vial in ambient air immediately condenses atmospheric water onto the powder, providing the exact reactant needed for thermal hydrolysis once the vial reaches room temperature.

  • Inert Handling: Transfer the equilibrated vial into a controlled environment (e.g., a nitrogen-flushed glove box or a dry box).

  • Aliquot: Weigh out only the required amount of 2-(6-amino-9H-purin-9-yl)methoxyethanol.

  • Resealing: Purge the headspace of the master vial with dry Argon or Nitrogen gas. Seal tightly with Parafilm or PTFE tape.

  • Return: Place the master vial back into its secondary desiccated pouch and return to -20°C immediately.

References

  • LookChem. (2026). 1-[(2-Hydroxyethoxy)Methyl]adenine Chemical Properties and Storage. Retrieved from [Link]

Sources

Optimization

troubleshooting incomplete phosphorylation of Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy- in kinase assays

Troubleshooting Incomplete Phosphorylation of Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy- Welcome to the technical support center for troubleshooting your kinase assays. This guide is specifically designed for researchers...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Incomplete Phosphorylation of Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy-

Welcome to the technical support center for troubleshooting your kinase assays. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering issues with the incomplete phosphorylation of the nucleoside analog Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy-, a substrate analog of adenosine. We have structured this guide in a question-and-answer format to directly address common problems and provide actionable solutions based on established biochemical principles.

Frequently Asked Questions (FAQs)

Q1: My kinase reaction shows very low or no phosphorylation of my substrate. Where do I even begin to troubleshoot?

This is a common and frustrating issue. A systematic approach is the key to identifying the root cause. We recommend starting with the most fundamental components of your assay: the enzyme, the substrate, and the core reaction conditions.

A logical first step is to confirm the activity of your core reagents. Run a positive control experiment using a known, well-characterized substrate for your kinase alongside your experimental substrate.[1] If the positive control substrate is phosphorylated efficiently, it strongly suggests the issue lies with your specific nucleoside analog or its concentration. If the positive control also fails, the problem is likely with the kinase enzyme itself or the general assay conditions (e.g., buffer, ATP, cofactors).[1]

Here is a workflow to guide your initial troubleshooting:

G start Low/No Phosphorylation Signal control Run Positive Control Assay (Known Substrate) start->control check_control Positive Control OK? control->check_control issue_substrate Problem is likely Substrate-Specific check_control->issue_substrate  Yes   issue_reagents Problem is likely with Core Assay Components check_control->issue_reagents  No   check_substrate_purity Verify Substrate Purity & Integrity (HPLC, MS) issue_substrate->check_substrate_purity check_substrate_conc Optimize Substrate Concentration (Determine Km) check_substrate_purity->check_substrate_conc check_enzyme Verify Kinase Activity (New Aliquot, Titration) issue_reagents->check_enzyme check_buffer Optimize Reaction Buffer (pH, MgCl2, Additives) check_enzyme->check_buffer check_atp Verify ATP Concentration & Purity check_buffer->check_atp

Caption: Initial troubleshooting decision tree.

Q2: How can I be sure my kinase enzyme is active and used at the correct concentration?

Enzyme inactivity is a primary suspect in failed kinase assays. Recombinant kinases can lose activity due to improper storage, handling, or multiple freeze-thaw cycles.[1]

Causality: Kinases are complex proteins whose catalytic function depends on their precise three-dimensional structure. This structure is maintained by a delicate balance of non-covalent interactions that can be disrupted by temperature fluctuations or the presence of proteases.

Troubleshooting Steps:

  • Use a Fresh Aliquot: Always aliquot your kinase stock upon receipt and use a fresh vial for each set of experiments to avoid repeated freeze-thaw cycles.[1]

  • Verify Storage Conditions: Check the manufacturer's data sheet to ensure the enzyme has been stored at the correct temperature and in the recommended buffer.

  • Perform a Kinase Titration: The optimal amount of enzyme provides a robust signal within the linear range of the reaction.[2] Too little enzyme results in a weak signal, while too much can rapidly deplete the substrate or ATP, causing the reaction to plateau prematurely.[2] An enzyme titration will help you find the EC50 (the concentration of enzyme that produces 50% of the maximal response), which is a good starting point for your experiments.[2][3]

Protocol: Kinase Titration

Objective: To determine the optimal kinase concentration for your assay.

Materials:

  • Kinase enzyme stock

  • Substrate (at a fixed, saturating concentration, e.g., 5-10 times the known or estimated Kₘ)

  • ATP (at the desired concentration for your assay, often at or near the Kₘ)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[3]

  • Assay plates (e.g., 384-well low-volume)[3]

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®, or radiometric method components)[2][4][5]

Procedure:

  • Prepare Kinase Dilutions: Create a 2-fold serial dilution of your kinase in kinase reaction buffer. It is common to prepare a 12- or 16-point dilution series.[3]

  • Assay Setup: To the wells of your assay plate, add the kinase dilutions.

  • Initiate Reaction: Add a mixture of your substrate and ATP to all wells to start the reaction. Include "no enzyme" wells as a negative control for background signal.[6]

  • Incubation: Incubate the plate at the desired reaction temperature (e.g., room temperature or 30°C) for a predetermined time (e.g., 60 minutes). This time should be within the linear phase of the reaction.[3][7]

  • Stop and Detect: Terminate the reaction and measure the signal using your chosen detection method. For example, with ADP-Glo™, you add a reagent to stop the kinase reaction and deplete remaining ATP, then add a second reagent to convert the generated ADP into a luminescent signal.[4][5]

  • Analyze Data: Subtract the background signal from all wells. Plot the signal versus the kinase concentration and fit the data to a dose-response curve to determine the EC50 value. The optimal kinase amount is typically the lowest concentration that gives a large dynamic range in the linear portion of this curve.[2]

Q3: My substrate is a non-standard nucleoside analog. How do I know if the substrate itself or its concentration is the problem?

When using a novel or modified substrate like Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy-, its purity and affinity for the kinase are critical unknowns. Many kinases are highly specific, and even small modifications to a substrate's structure can drastically reduce its phosphorylation efficiency.[8][9]

Causality: The kinase's active site has a specific geometry and set of chemical interactions that recognize the natural substrate. Acyclic nucleoside analogs may not fit optimally, leading to a lower binding affinity (a higher Michaelis constant, Kₘ) and/or a lower catalytic turnover rate (k_cat).[9] Furthermore, impurities in the substrate preparation can act as inhibitors or compete for the enzyme, skewing your results.[10]

Troubleshooting Steps:

  • Verify Purity and Identity: Use analytical methods like HPLC and Mass Spectrometry to confirm the purity and identity of your substrate. Contaminants can significantly interfere with the assay.[1]

  • Determine the Substrate's Kₘ: The Kₘ is the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ).[11] Running your assay at a substrate concentration far below the Kₘ will result in a low reaction rate. To find the optimal concentration, you must perform a substrate titration to determine the Kₘ.

Protocol: Substrate Kₘ Determination

Objective: To determine the Michaelis constant (Kₘ) of your nucleoside analog for the kinase.

Materials:

  • Kinase (at the optimal concentration determined previously)

  • Serial dilutions of your nucleoside analog substrate

  • ATP (at a fixed, saturating concentration, e.g., >10 times its Kₘ)

  • Kinase reaction buffer and detection reagents

Procedure:

  • Prepare Substrate Dilutions: Prepare a 2-fold serial dilution of your substrate over a wide concentration range (e.g., from low micromolar to millimolar).[12]

  • Assay Setup: Add the substrate dilutions to the plate wells.

  • Initiate Reaction: Add a mixture of the optimized kinase concentration and saturating ATP to start the reaction.

  • Incubation and Detection: Incubate for a time that ensures the reaction is in the initial velocity phase (typically <20% substrate turnover). Stop the reaction and measure the signal.

  • Data Analysis: Convert the signal (e.g., luminescence, fluorescence) into reaction velocity (e.g., µM of product per minute).[13] Plot the initial velocity against the substrate concentration. Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Kₘ and Vₘₐₓ.[11][13][14]

G cluster_0 Kinase Catalytic Cycle E Kinase (E) ES_ATP E•S•ATP-Mg²⁺ (Ternary Complex) E->ES_ATP S Substrate (S) (Acyclic Analog) S->ES_ATP ATP ATP-Mg²⁺ ATP->ES_ATP EP_ADP E•P•ADP-Mg²⁺ ES_ATP->EP_ADP Phospho-transfer EP_ADP->E Product Release P Phospho-Substrate (P) EP_ADP->P ADP ADP-Mg²⁺ EP_ADP->ADP

Caption: The enzymatic reaction pathway for phosphorylation.

Q4: Could my buffer conditions, especially the Mg²⁺ concentration, be the cause of incomplete phosphorylation?

Absolutely. The reaction buffer is critical for optimal enzyme function. Kinases require a specific pH range and, crucially, a divalent cation cofactor, most commonly magnesium (Mg²⁺).[15][16]

Causality: Mg²⁺ plays a dual role in the kinase reaction. First, it forms a complex with ATP (Mg:ATP), which is the actual co-substrate for most kinases.[16] Second, a second Mg²⁺ ion is often coordinated in the active site to help orient the ATP phosphate groups and facilitate the phosphoryl transfer.[17] An incorrect Mg²⁺ concentration can lead to suboptimal activity. If the Mg²⁺ concentration is too low, not all ATP will be in its active complexed form. Conversely, if the free Mg²⁺ concentration is excessively high relative to ATP, it can become inhibitory.[16][18]

Troubleshooting Steps:

  • Check Buffer pH: Ensure the pH of your buffer is within the optimal range for your kinase, which is typically between 7.2 and 7.5 for most kinases.

  • Optimize Mg²⁺ Concentration: The standard concentration is often 5-10 mM MgCl₂.[3] However, the optimal concentration can be kinase-specific.[16] It is also dependent on the ATP concentration, as ATP chelates Mg²⁺.[16] You can perform a matrix titration, varying both ATP and MgCl₂ concentrations, to find the ideal ratio for your system. Some kinases may also prefer manganese (Mn²⁺) over Mg²⁺, which can significantly alter the enzyme's kinetics.[18]

  • Review Other Additives: Check for the presence of necessary additives like DTT (to maintain a reducing environment) or the absence of interfering substances like high concentrations of DMSO from compound stocks.[10]

ParameterTypical RangePotential Issue if SuboptimalRecommended Action
pH 7.2 - 8.0Enzyme denaturation or incorrect protonation of active site residues.Verify pH of buffer stock; test a range of pH values.
MgCl₂ 5 - 20 mMInsufficient Mg:ATP complex formation or inhibition by excess free Mg²⁺.[16]Titrate MgCl₂ concentration, especially relative to ATP concentration.
ATP Kₘ to 1 mMSub-saturating levels reduce reaction rate; high levels can inhibit some kinases or mask competitive inhibitors.[3][6]Determine ATP Kₘ; use a concentration appropriate for your assay goal.[12]
Enzyme ng/mL - µg/mLInsufficient signal or rapid substrate/ATP depletion.[2]Perform an enzyme titration to find the optimal concentration.[2]
Substrate ~ KₘLow reaction velocity if concentration is too far below Kₘ.[12]Determine substrate Kₘ and use at or above this concentration.[12]
DMSO < 1%Solvent can inhibit enzyme activity at higher concentrations.[10]Keep final DMSO concentration consistent and as low as possible.

Caption: Summary of key kinase assay parameters and troubleshooting actions.

References

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys. [Link]

  • A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase. PMC, National Institutes of Health.[Link]

  • Basics of Enzymatic Assays for HTS. Assay Guidance Manual, National Institutes of Health.[Link]

  • Assay Development for Protein Kinase Enzymes. Assay Guidance Manual, National Institutes of Health.[Link]

  • Kinase assays. BMG LABTECH. [Link]

  • Monitoring of Protein Kinase Activity Using Next Generation CSox-based Substrate Sensors. Agilent. [Link]

  • Mg2+ regulation of kinase signaling and immune function. PMC, National Institutes of Health.[Link]

  • Divalent Metal Ions Mg2+ and Ca2+ Have Distinct Effects on Protein Kinase A Activity and Regulation. PMC, National Institutes of Health.[Link]

  • In vitro Kinase Assay. Japan Radioisotope Association.[Link]

  • Michaelis–Menten kinetics. Wikipedia.[Link]

  • (PDF) Mg regulation of kinase signaling and immune function. ResearchGate. [Link]

  • Divalent metal ions control activity and inhibition of protein kinases. RSC Publishing.[Link]

  • Differential Effects of Divalent Manganese and Magnesium on the Kinase Activity of Leucine-Rich Repeat Kinase 2 (LRRK2). ACS Publications.[Link]

  • Michaelis–Menten kinetics applied to HTS. ResearchGate. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. PMC, National Institutes of Health.[Link]

  • Engineering Kinases to Phosphorylate Nucleoside Analogs for Antiviral and Cancer Therapy. PMC, National Institutes of Health.[Link]

  • Semi-Automated High-Throughput Substrate Screening Assay for Nucleoside Kinases. MDPI. [Link]

  • Assaying Protein Kinase Activity with Radiolabeled ATP. PMC, National Institutes of Health.[Link]

  • Structural Requirements for Efficient Phosphorylation of Nucleotide Analogs by Human Thymidylate Kinase. Max-Planck-Gesellschaft.[Link]

  • Nucleobase and Nucleoside Analogues: Resistance and Re-Sensitisation at the Level of Pharmacokinetics, Pharmacodynamics and Metabolism. MDPI. [Link]

  • Phosphorylation of nucleosides and nucleoside analogs by mammalian nucleoside monophosphate kinases. PubMed.[Link]

  • The substrate activity of (S)-9-[3-hydroxy-(2-phosphonomethoxy)propyl]adenine diphosphate toward DNA polymerases alpha, delta and epsilon. PubMed.[Link]

  • Phosphoproteome-Entailed Kinase–Substrate Landscape of Human–DENV-2 Interaction. MDPI. [Link]

  • The human adenylate kinase 9 is a nucleoside mono- and diphosphate kinase. PubMed.[Link]

Sources

Troubleshooting

advanced purification techniques for crude Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy-

Technical Support Center: Advanced Purification of Tenofovir and Related Compounds Welcome to the technical support center for the purification of Tenofovir and its derivatives. This guide is designed for researchers, sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Advanced Purification of Tenofovir and Related Compounds

Welcome to the technical support center for the purification of Tenofovir and its derivatives. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and purification of 2-(6-amino-9H-purin-9-yl)methoxy-ethanol and its more clinically prevalent phosphonate analogue, Tenofovir. While the former represents a key structural motif, this guide will focus on the advanced purification techniques applicable to Tenofovir (PMPA) and its prodrug, Tenofovir Disoproxil Fumarate (TDF), which are more commonly encountered in development and manufacturing.[1][2][3]

We will move beyond basic protocols to address the specific, complex challenges you may encounter in your experiments, providing troubleshooting advice and in-depth FAQs grounded in established scientific principles.

Section 1: Understanding the Impurity Profile: The First Step to Purity

Expert purification begins with a deep understanding of what you are trying to remove. Impurities in crude Tenofovir syntheses are not random; they are predictable consequences of the reaction pathways, reagents used, and workup conditions.[1][3]

FAQ: What are the primary classes of impurities I should expect in my crude Tenofovir product?

Answer: Impurities in Tenofovir synthesis can be broadly categorized into three main groups: process-related impurities, degradation products, and elemental impurities.[4]

  • Process-Related Impurities: These are the most common and varied class, arising directly from the synthetic route.

    • Unreacted Starting Materials & Intermediates: Such as adenine, (R)-propylene carbonate, or incompletely hydrolyzed phosphonate esters.[1][4]

    • Reagents & Catalysts: Residual bases (e.g., triethylamine), coupling agents, or catalysts like magnesium tert-butoxide.[5][6]

    • By-products & Isomers: These are often the most challenging to remove. A critical example is the regioisomer formed from alkylation at the N-3 or N-7 position of adenine instead of the desired N-9 position.[1][7] Other by-products can include dimers or incorrectly esterified phosphonates.[8]

  • Degradation Impurities: These form during the reaction, workup, or storage, often due to exposure to heat, moisture, or non-optimal pH.[4]

    • Hydrolysis Products: The ester groups of TDF are susceptible to hydrolysis, yielding mono-ester impurities (mono-POC Tenofovir) or Tenofovir itself.[8][9]

    • Oxidation Products: Exposure to air can lead to oxidation, affecting drug stability.[4]

  • Elemental Impurities: These include residual heavy metals, often from catalysts used in various synthetic steps.[4]

The following table summarizes some of the key organic impurities identified during Tenofovir and TDF manufacturing.

Impurity NameStructure (or Description)Typical Origin
Tenofovir Regioisomer Alkylation at N-3 or N-7 of adenineSynthesis by-product; difficult to separate due to similar polarity.[1][2]
Mono-POC Tenofovir TDF with one isopropyl carbonate ester hydrolyzedDegradation (hydrolysis) of TDF; process impurity from incomplete esterification.[8][9][10]
Tenofovir Dimer Two Tenofovir molecules linkedSynthesis by-product, particularly in older processes.
Diethyl Phosphonate Ester The immediate precursor to Tenofovir (PMPA)Incomplete hydrolysis during synthesis.[5][6]
(R)-9-[2-(hydroxyl)propyl]adenine (HPA) Key starting materialUnreacted starting material carried through the process.[1][2]

Section 2: Core Purification Strategies: From Bulk Processing to High-Fidelity Finishing

The choice of purification method is a critical decision dictated by the scale of your experiment, the nature of the impurities, and the required final purity.

FAQ: How do I select the most appropriate purification strategy for my crude product?

Answer: The selection process is a balance of efficiency, yield, cost, and the specific impurity profile of your crude material. The following workflow provides a logical decision-making framework.

Purification_Workflow start Crude Product (Tenofovir / TDF) check_purity Assess Purity & Impurity Profile (TLC, HPLC, LC-MS) start->check_purity is_oily Is the product an oil or non-crystalline solid? check_purity->is_oily high_impurity High levels of diverse impurities? is_oily->high_impurity No (Solid) trituration Trituration or Anti-Solvent Crystallization is_oily->trituration Yes recrystallization Recrystallization / Salt Formation high_impurity->recrystallization No (Minor Impurities) chromatography Flash Column Chromatography high_impurity->chromatography Yes reassess Re-assess Purity recrystallization->reassess chromatography->reassess trituration->reassess final_product High-Purity Crystalline Product reassess->final_product

Caption: Decision workflow for selecting a purification method.

FAQ: My main goal is to purify a multi-gram batch of TDF. What is the most effective method?

Answer: For bulk purification of Tenofovir Disoproxil Fumarate (TDF), the most industrially relevant and efficient method is a combination of an aqueous wash followed by recrystallization, often involving the formation of the fumarate salt itself.[11] The crude TDF free base is often an oil, and converting it to the fumarate salt provides a stable, crystalline solid that is much easier to handle and purify.[11][12]

Troubleshooting Common Recrystallization Issues

IssueProbable Cause(s)Recommended Solution(s)
Product "Oils Out" Solution is supersaturated; cooling too rapidly; inappropriate solvent system.Re-heat to dissolve the oil, add slightly more "good" solvent, and allow for very slow cooling. Consider a different solvent pair.[13]
Poor Crystal Yield Compound has high solubility in the mother liquor; insufficient cooling; insufficient volume of anti-solvent.Cool the flask in an ice bath or refrigerator for a longer period. Carefully add more anti-solvent. Reduce the initial volume of the "good" solvent in future runs.
Low Purity Post-Crystallization Impurities co-crystallized with the product; inefficient removal of mother liquor.Perform a second recrystallization. Ensure the crystals are thoroughly washed with a small amount of cold anti-solvent during filtration. An initial aqueous wash of the crude product can remove polar impurities.[11]

This protocol is adapted from established industrial processes.[11]

  • Acidic Impurity Removal:

    • Disperse the crude TDF (1.0 eq) in a suitable organic solvent like ethyl acetate (3-5 volumes).

    • Wash the organic solution with an aqueous solution of sodium bicarbonate (e.g., 10-20% w/v) to remove acidic impurities like residual Tenofovir.[11] Repeat the wash if necessary.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Solvent Exchange & Salt Formation:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain a concentrated oil.

    • Dissolve the oily residue in isopropyl alcohol (5-10 volumes).[11]

    • Warm the solution to approximately 50-60°C.

    • Add solid fumaric acid (0.95-1.05 eq) to the warm solution.[11]

  • Crystallization:

    • Stir the mixture at 50-60°C for 30-60 minutes to ensure complete salt formation and dissolution.

    • Slowly cool the solution to room temperature, then further cool to 0-10°C in an ice bath.[11]

    • Stir at this lower temperature for 1-2 hours to maximize crystal precipitation.

  • Isolation and Drying:

    • Collect the crystalline product by vacuum filtration.

    • Wash the filter cake with a small amount of cold isopropyl alcohol.

    • Dry the purified TDF crystals under vacuum to a constant weight.

FAQ: I have a complex mixture with several closely-related by-products. Will recrystallization be enough?

Answer: Not always. When dealing with impurities that have very similar solubility and structural properties to your target compound (e.g., regioisomers), recrystallization may not provide sufficient separation.[1] In these cases, flash column chromatography is the preferred method, especially at the research and development scale.

Troubleshooting Common Flash Chromatography Issues

IssueProbable Cause(s)Recommended Solution(s)
Poor Separation Inappropriate mobile phase polarity; column overloading.Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for a target compound Rf of ~0.25-0.35. Reduce the amount of crude material loaded onto the column.
Peak Tailing Compound is too polar for silica gel; interaction with acidic silica sites.Add a small amount of a polar modifier to your eluent (e.g., 0.5-1% triethylamine for basic compounds like Tenofovir, or acetic acid for acidic compounds).
Compound Stuck on Column Mobile phase is not polar enough.Switch to a more polar solvent system. For highly polar compounds like Tenofovir itself, reversed-phase (C18) chromatography may be more suitable than normal-phase (silica).

This is a general protocol for purifying a moderately polar intermediate on silica gel.[7][8]

  • Preparation:

    • Select a solvent system using TLC that provides good separation and an Rf value of ~0.3 for the target compound. A common system for Tenofovir-related compounds is a gradient of methanol in dichloromethane or ethyl acetate.[8]

    • Pack a glass column with silica gel using the chosen eluent (slurry packing is recommended).

    • Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like DMF or DMSO) and adsorb it onto a small amount of silica gel ("dry loading").

  • Loading and Elution:

    • Carefully add the dry-loaded sample to the top of the packed column.

    • Begin eluting with the mobile phase, starting with a lower polarity and gradually increasing it if a gradient is required.

    • Collect fractions and monitor their composition using TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to yield the purified compound.

Section 3: Purity Assessment: Validating Your Success

Purification is incomplete without rigorous analytical confirmation. High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of active pharmaceutical ingredients like Tenofovir.[14][15]

FAQ: What are the standard HPLC conditions for analyzing the purity of TDF?

Answer: Reversed-Phase HPLC (RP-HPLC) with UV detection is the most common method. While specific conditions can vary, a typical setup is outlined below.

HPLC_Workflow cluster_0 Typical HPLC Purity Analysis Workflow instrument HPLC System UV Detector (@ 260 nm) column Stationary Phase C18 Column (e.g., 150 x 4.6 mm, 5 µm) mobile_phase Mobile Phase Gradient or Isocratic A: Aqueous Buffer (e.g., Phosphate) B: Organic (Acetonitrile/Methanol) sample Sample Prep Dissolve in Mobile Phase or Diluent analysis Analysis Inject & Run Integrate Peaks Calculate Area % Purity

Caption: Key components of an HPLC method for TDF purity analysis.

Typical HPLC Parameters for TDF Purity Analysis

ParameterTypical ConditionRationale / Notes
Column C18 (ODS), 150-250 mm length, 4.6 mm ID, 5 µm particle sizeThe non-polar C18 stationary phase is ideal for retaining and separating the moderately polar TDF from its impurities.[14][16]
Mobile Phase A Aqueous Buffer (e.g., 20 mM KH2PO4 or 10 mM Ammonium Acetate)Buffering the mobile phase ensures consistent retention times and peak shapes by controlling the ionization state of the analyte.[15][17]
Mobile Phase B Acetonitrile or MethanolThe organic component of the mobile phase used to elute the compounds from the column.[14][17]
Elution Isocratic or GradientIsocratic (constant mobile phase composition) is simpler, but a gradient (changing composition) is often required to resolve early-eluting polar impurities and late-eluting non-polar impurities in a reasonable time.[17]
Flow Rate 0.8 - 1.2 mL/minA standard flow rate for analytical columns of this size.[14][15]
Detection UV at ~260 nmThe purine ring of Tenofovir has a strong UV absorbance maximum around 260 nm, providing high sensitivity.[14][15]
Column Temp. 25 - 30 °CMaintaining a constant temperature ensures reproducible retention times.[17]

For chiral purity, specialized chiral stationary phases (CSPs) are required to separate enantiomers, which is critical as the (S)-enantiomer of Tenofovir lacks the desired pharmacological activity.[18][19]

References

  • An Improved Process for the Preparation of Tenofovir Disoproxil Fumarate. (2016).
  • Tenofovir Impurities and Related Compound - Veeprho. (n.d.).
  • Riley, D. L., et al. (2016). An Improved Process for the Preparation of Tenofovir Disoproxil Fumarate. Organic Process Research & Development.
  • Recent Advances in Analytical Method Development and Validation Techniques for Anti-HIV Pharmaceuticals of Tenofovir. (n.d.). Biosciences Biotechnology Research Asia.
  • Purification method of tenofovir disoproxil fumarate. (2015).
  • Wang, C., et al. (2015). Identification, synthesis and characterization of new impurities in tenofovir. Pharmazie.
  • Panmand, D., et al. (2016). Synthesis and characterization of Tenofovir disoproxil fumarate impurities, anti HIV drug substance. Der Pharma Chemica.
  • Application Notes and Protocols for the Synthesis of Tenofovir Impurities. (n.d.). BenchChem.
  • Ripin, D. H., et al. (2010). Process Improvements for the Manufacture of Tenofovir Disoproxil Fumarate at Commercial Scale. Organic Process Research & Development.
  • Akbel, E., & Bulduk, I. (2021). Chromatographic Method for Quantification of Tenofovir in Pharmaceutical Formulations: Comparison with Spectrophotometric Method.
  • Bhavsar, D. S., et al. (2013). RP-HPLC method for simultaneous estimation of tenofovir disoproxil fumarate, lamivudine, and efavirenz in combined tablet dosage form. Pharmaceutical Methods.
  • Kumar, A., et al. (2014). Chromatographic Separation and in Vitro Dissolution Assessment of Tenofovir disoproxil fumarate, Emtricitabine and Nevirapine in. Journal of Applied Pharmaceutical Science.
  • An improved process for the preparation of tenofovir disoproxil fumar
  • Identification, synthesis and characterization of new impurities in tenofovir. (2015). PubMed.
  • Chiral Analysis of the Key Intermediates of Tenofovir Alafenamide Fumar
  • Processes For Preparation Of Tenofovir Disoproxil Fumar
  • Lee, K., et al. (2017). Crystal Structure Analysis of the First Discovered Stability-Enhanced Solid State of Tenofovir Disoproxil Free Base Using Single Crystal X-ray Diffraction. Molecules.
  • Synthesis and characterization of Tenofovir disoproxil fumarate impurities, anti HIV drug substance. (2016).
  • Study on Quality Control of Tenofovir Disoproxil Fumarate Enantiomers by High-Performance Liquid Chromatography–Mass Spectrometry. (2023).
  • Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring. (2025). MDPI.
  • Purification of tenofovir alafenamide and its intermediates. (n.d.).
  • Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent. (2006). MDPI.
  • Technical Support Center: Purification of Boc-Protected Amino Acids by Recrystalliz

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Reference Data & Comparative Studies

Validation

Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy- vs acyclovir antiviral efficacy comparison

As a Senior Application Scientist navigating the landscape of nucleoside analog drug development, understanding the structure-activity relationship (SAR) of purine derivatives is paramount. This guide provides an in-dept...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the landscape of nucleoside analog drug development, understanding the structure-activity relationship (SAR) of purine derivatives is paramount. This guide provides an in-depth technical comparison between Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy- (commonly known as Acycloadenosine ) and its highly successful guanine counterpart, Acyclovir (Acycloguanosine).

By dissecting their pharmacodynamics, enzymatic selectivity, and in vitro performance, we illuminate why a single base substitution dictates the difference between a rapidly degraded metabolic intermediate and a blockbuster antiviral therapeutic.

Chemical Identity & Structural Divergence

Both compounds belong to the class of acyclic nucleoside analogs, where the traditional ribose sugar ring is replaced by an acyclic side chain (2-hydroxyethoxymethyl). This side chain mimics the spatial arrangement of the 3' and 5' hydroxyl groups of natural nucleosides, allowing them to interact with viral enzymes.

  • Acycloadenosine: Features an adenine (6-aminopurine) base.

  • Acyclovir: Features a guanine (2-amino-6-hydroxypurine) base.

While demonstrated that acyclic nucleosides could be biologically active, it was the subsequent substitution of adenine for guanine that unlocked profound anti-herpetic activity.

Mechanistic Divergence: Why the Purine Base Matters

The antiviral efficacy of acyclic nucleosides hinges on a highly specific prodrug activation pathway. The causality behind Acyclovir's success and Acycloadenosine's failure lies in two distinct enzymatic interactions: Viral Thymidine Kinase (TK) selectivity and Adenosine Deaminase (ADA) susceptibility .

The Acyclovir Activation Pathway

Acyclovir is a highly selective prodrug. Herpes Simplex Virus (HSV) encodes its own Thymidine Kinase (HSV TK), which possesses a broader substrate specificity than human cellular kinases. The active site of HSV TK specifically recognizes the guanine lactam ring (N1-H and C6=O). Once phosphorylated to Acyclo-GMP by HSV TK, cellular kinases rapidly convert it to Acyclo-GTP. Acyclo-GTP acts as a potent chain terminator for the viral DNA polymerase because it lacks the 3'-hydroxyl group necessary for DNA chain elongation, as established in .

The Acycloadenosine Degradation Pathway

Acycloadenosine fails as an antiviral for two structural reasons:

  • Poor HSV TK Affinity: The adenine base (possessing an amino group at C6 and lacking an N1 proton) fails to form the critical hydrogen bonds required for efficient phosphorylation by HSV TK.

  • Rapid Deamination: Acycloadenosine is a prime substrate for ubiquitous cellular Adenosine Deaminase (ADA). ADA rapidly deaminates the compound into acyclo-inosine, a biologically inactive metabolite that cannot be phosphorylated by viral or cellular kinases.

MetabolicPathway cluster_acv Acyclovir (Guanine Analogue) cluster_aca Acycloadenosine (Adenine Analogue) ACV Acyclovir ACV_MP Acyclo-GMP ACV->ACV_MP HSV TK ACV_TP Acyclo-GTP (Active) ACV_MP->ACV_TP Cellular Kinases ViralDNA Viral DNA Polymerase (Chain Terminated) ACV_TP->ViralDNA Inhibition ACA Acycloadenosine ACA_Ino Acyclo-inosine (Inactive) ACA->ACA_Ino Adenosine Deaminase (ADA)

Metabolic activation of Acyclovir vs. degradation of Acycloadenosine by ADA.

Comparative Quantitative Data

The table below summarizes the critical pharmacokinetic and pharmacodynamic parameters that differentiate these two analogs.

ParameterEthanol, 2-(6-amino-9H-purin-9-yl)methoxy- (Acycloadenosine)Acyclovir (Acycloguanosine)
Purine Base Adenine (6-aminopurine)Guanine (2-amino-6-hydroxypurine)
HSV-1 TK Affinity ( Km​ ) Poor / Non-specificHigh (~0.1 - 1.0 µM)
Susceptibility to ADA High (Rapidly deaminated)Resistant
Primary Intracellular Metabolite Acyclo-inosine (Inactive)Acyclo-GTP (Active chain terminator)
In Vitro HSV-1 Efficacy ( IC50​ ) > 100 µM (Clinically Inactive)0.1 - 0.2 µM (Highly Potent)

Experimental Methodologies

To objectively evaluate the antiviral efficacy and metabolic stability of these compounds, we employ a self-validating experimental system. The following protocols ensure rigorous, reproducible data by incorporating internal controls and mechanistic probes.

Protocol A: In Vitro Plaque Reduction Assay (Antiviral Efficacy)

This assay quantifies the ability of the compounds to inhibit HSV-1 replication.

Causality Check: We utilize a methylcellulose overlay in Step 3. Why? Liquid media allows progeny virions to diffuse freely, causing secondary infections that confound viral quantification. A viscous methylcellulose overlay restricts viral spread exclusively to neighboring cells, ensuring that each visible plaque originates from a single infectious event.

  • Cell Seeding: Seed Vero (African green monkey kidney) cells into 6-well tissue culture plates at 5×105 cells/well. Incubate at 37°C, 5% CO2​ until a 90-100% confluent monolayer forms (approx. 24 hours).

  • Viral Infection: Aspirate media and inoculate with HSV-1 at a Multiplicity of Infection (MOI) of 0.001. Self-Validation: Include a "Mock-Infected" control well (vehicle only) to establish baseline cell viability. Incubate for 1 hour with gentle rocking every 15 minutes to ensure uniform viral adsorption.

  • Treatment Overlay: Aspirate the viral inoculum. Apply 2 mL of overlay medium (1% methylcellulose in DMEM with 2% FBS) containing serial dilutions of Acyclovir or Acycloadenosine (0.01 µM to 100 µM).

  • Incubation: Incubate the plates undisturbed for 72 hours.

  • Fixation & Staining: Remove the overlay carefully. Fix the monolayers with 10% neutral buffered formalin for 30 minutes. Stain with 0.1% Crystal Violet solution for 15 minutes, then wash gently with distilled water.

  • Quantification: Count the distinct viral plaques. Calculate the IC50​ (concentration reducing plaque count by 50% relative to the untreated viral control) using non-linear regression analysis.

Workflow Step1 1. Cell Seeding Vero cells in 6-well plates Step2 2. Viral Infection HSV-1 (MOI 0.001) for 1h Step1->Step2 Step3 3. Treatment Overlay Drug dilutions + Methylcellulose Step2->Step3 Step4 4. Incubation 72h at 37°C, 5% CO2 Step3->Step4 Step5 5. Fixation & Staining 10% Formalin + Crystal Violet Step4->Step5 Step6 6. Data Analysis Plaque counting & IC50 calculation Step5->Step6

Standard viral plaque reduction assay workflow for determining IC50 values.

Protocol B: ADA Susceptibility Validation Assay

To prove that Acycloadenosine's failure is partially driven by enzymatic degradation, we run a parallel assay using an ADA inhibitor.

Causality Check: We co-administer the compound with EHNA (erythro-9-(2-hydroxy-3-nonyl)adenine), a potent inhibitor of Adenosine Deaminase. Why? If Acycloadenosine's lack of efficacy is solely due to ADA degradation, blocking ADA should restore antiviral activity. (Experimental data shows it only marginally improves efficacy, proving that poor HSV TK affinity is the ultimate bottleneck).

  • Preparation: Prepare cell lysates from uninfected Vero cells to serve as a source of cellular ADA.

  • Incubation: Incubate 100 µM of Acycloadenosine with the cell lysate at 37°C. In a parallel control tube, pre-incubate the lysate with 10 µM EHNA for 15 minutes before adding Acycloadenosine.

  • HPLC Analysis: At time points 0, 15, 30, and 60 minutes, quench the reaction with cold methanol. Centrifuge to pellet proteins, and analyze the supernatant via HPLC (C18 column, UV detection at 254 nm).

  • Observation: In the absence of EHNA, the Acycloadenosine peak rapidly diminishes, replaced by a new peak corresponding to acyclo-inosine. In the presence of EHNA, the Acycloadenosine peak remains stable, validating the ADA degradation pathway.

Conclusion

The comparison between Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy- (Acycloadenosine) and Acyclovir represents a textbook example of rational drug design. While Acycloadenosine served as a vital structural stepping stone, its susceptibility to cellular adenosine deaminase and its poor affinity for viral thymidine kinase rendered it clinically unviable. The simple exchange of an adenine base for a guanine base bypassed these metabolic roadblocks, yielding Acyclovir—a self-validating, highly selective antiviral agent that revolutionized the treatment of herpesvirus infections.

References

  • Schaeffer, H. J., Gurwara, S., Vince, R., & Bittner, S. (1971). Novel substrate of adenosine deaminase. Journal of Medicinal Chemistry, 14(4), 367-369. Available at:[Link]

  • Elion, G. B., Furman, P. A., Fyfe, J. A., de Miranda, P., Beauchamp, L., & Schaeffer, H. J. (1977). Selectivity of action of an antiherpetic agent, 9-(2-hydroxyethoxymethyl) guanine. Proceedings of the National Academy of Sciences, 74(12), 5716-5720. Available at:[Link]

  • Wikipedia Contributors. (2023). Aciclovir. Wikipedia, The Free Encyclopedia. Available at:[Link][1]

Sources

Comparative

Comparative Guide: Adefovir vs. Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy- in Hepatitis B Models

Executive Summary The development of antiviral therapeutics for Hepatitis B Virus (HBV) relies heavily on nucleoside and nucleotide analogues. This guide provides an in-depth comparative analysis of two structurally rela...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of antiviral therapeutics for Hepatitis B Virus (HBV) relies heavily on nucleoside and nucleotide analogues. This guide provides an in-depth comparative analysis of two structurally related acyclic adenine derivatives: Adefovir (an acyclic nucleoside phosphonate) and Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy- (an unphosphorylated acyclic nucleoside, commonly known as Acycloadenine )[1]. While both compounds share an acyclic adenine core, their antiviral efficacy in HBV models diverges completely due to a critical difference in their intracellular activation pathways[2].

Mechanistic Divergence: The Kinase Bottleneck

To act as chain terminators against the HBV DNA polymerase, nucleoside analogues must be converted into their active triphosphate forms by host cellular kinases. The fundamental challenge in HBV therapy is that, unlike Herpes Simplex Virus (HSV), HBV does not encode its own viral kinase.

Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy- (Acycloadenine): As an unphosphorylated acyclic nucleoside, Acycloadenine relies entirely on host cellular kinases (such as adenylate kinase) for the first, rate-limiting phosphorylation step. Because host kinases poorly recognize its acyclic side chain, this creates a severe "kinase bottleneck." Consequently, Acycloadenine generates minimal amounts of the active triphosphate mimic, rendering it virtually inactive against HBV[2].

Adefovir (Acyclic Nucleoside Phosphonate): Adefovir overcomes this limitation through the strategic addition of a phosphonate group (-PO₃H₂) linked via a stable carbon-phosphorus bond. This structure serves as a pre-formed monophosphate mimic. By bypassing the requisite first phosphorylation step, Adefovir is efficiently converted by host kinases into its active diphosphate form (the biological equivalent of a triphosphate), which potently inhibits the HBV DNA polymerase[2].

G cluster_0 Acycloadenine Pathway (Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy-) cluster_1 Adefovir Pathway (Acyclic Nucleoside Phosphonate) Acy Acycloadenine (Unphosphorylated) Kinase1 Host Cellular Kinase (Inefficient/Rate-Limiting) Acy->Kinase1 AcyMP Acycloadenine Monophosphate (Minimal Yield) Kinase1->AcyMP Bottleneck Kinase2 Host Adenylate Kinase AcyMP->Kinase2 Ade Adefovir (Phosphonate Prodrug) AdeMP Adefovir (Monophosphate Mimic) Ade->AdeMP Bypasses 1st Kinase AdeMP->Kinase2 Active Active Diphosphate / Triphosphate Mimic Kinase2->Active HBV HBV DNA Polymerase (Chain Termination) Active->HBV

Intracellular activation pathways comparing Acycloadenine and Adefovir.

Experimental Validation: HepG2.2.15 HBV Model

To objectively compare the antiviral performance of these compounds, the industry-standard HepG2.2.15 cell line is utilized. This human hepatoblastoma cell line is stably transfected with the HBV genome and constitutively secretes infectious HBV virions, making it a self-validating system for assessing intracellular viral replication and extracellular viral load[2].

Workflow Step1 HepG2.2.15 Cells (HBV Transfected) Step2 Compound Treatment (Adefovir vs Acycloadenine) Step1->Step2 Step3 Incubation (9 Days, Media Exchange) Step2->Step3 Step4 DNA Extraction & Quantitative PCR Step3->Step4 Step5 EC50 & CC50 Calculation Step4->Step5

Standardized 9-day in vitro workflow for evaluating anti-HBV compounds.

Step-by-Step Methodology
  • Cell Seeding : Seed HepG2.2.15 cells in 96-well plates at a density of 2×104 cells/well in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and G418 (for plasmid selection). Incubate for 24 hours at 37°C in 5% CO₂.

  • Compound Treatment : Prepare serial dilutions of Adefovir and Acycloadenine (ranging from 0.1 µM to 100 µM). Replace the culture medium with the compound-containing medium. Include a vehicle control (DMSO < 0.5%) to ensure solvent non-toxicity.

  • Incubation & Maintenance : Incubate the cells for a total of 9 days. To maintain compound stability and optimal cell viability, replace the culture medium with fresh compound-containing medium every 3 days.

  • Viral DNA Extraction : On day 9, harvest the culture supernatants. Extract extracellular HBV DNA using a commercial viral DNA extraction kit, ensuring the inclusion of an internal control to validate extraction efficiency.

  • Quantitative PCR (qPCR) : Quantify HBV DNA copies using primers specific to the HBV core gene. Normalize the data against a standard curve generated from a known concentration of an HBV plasmid.

  • Cytotoxicity Assessment (CC₅₀) : In parallel, treat non-infected HepG2 cells with the same compound concentrations for 9 days. Assess cell viability using an MTT assay to determine the 50% cytotoxic concentration (CC₅₀).

Comparative Performance Data

The experimental data highlights the profound impact of bypassing the first phosphorylation step. While Adefovir demonstrates potent suppression of HBV replication at sub-micromolar concentrations, Acycloadenine fails to achieve meaningful antiviral activity within a non-toxic therapeutic window[2].

CompoundChemical ClassificationEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
Adefovir Acyclic Nucleoside Phosphonate0.2 - 1.2> 100> 80
Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy- Acyclic Nucleoside> 100 (Inactive)> 100N/A

(Note: EC₅₀ = 50% Effective Concentration for inhibiting HBV DNA replication; CC₅₀ = 50% Cytotoxic Concentration; SI = CC₅₀ / EC₅₀)

Conclusion

The comparative analysis between Adefovir and Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy- (Acycloadenine) perfectly illustrates the principle of rational drug design in antiviral therapy. The simple structural addition of a stable phosphonate group transforms an inactive acyclic nucleoside into a highly potent nucleotide analogue. By bypassing the host kinase bottleneck, Adefovir achieves the necessary intracellular concentrations of its active metabolite to effectively suppress HBV replication, underscoring why acyclic nucleoside phosphonates became a cornerstone of modern HBV management.

References

  • PubChemLite - Ethanol, 2-(6-amino-9h-purin-9-yl)methoxy- (C8H11N5O2) . University of Luxembourg.[Link]

  • Design, Synthesis, and Evaluation of Anti-HBV Activity of Hybrid Molecules of Entecavir and Adefovir: Exomethylene Acycloguanine Nucleosides and Their Monophosphate Derivatives . Kim et al. (2015). Nucleosides Nucleotides Nucleic Acids.[Link]

Sources

Validation

Validation of Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy- (HEMA) as a Viral Polymerase Inhibitor: A Comparative Efficacy Guide

Executive Summary & Context The development of acyclic nucleoside analogs revolutionized antiviral therapy by exploiting the substrate promiscuity of viral DNA polymerases. Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy- (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Context

The development of acyclic nucleoside analogs revolutionized antiviral therapy by exploiting the substrate promiscuity of viral DNA polymerases. Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy- (CAS: 31383-66-1), commonly referred to as 9-[(2-hydroxyethoxy)methyl]adenine (HEMA) , is an adenine-based acyclic nucleoside analog. Structurally, it is the adenine counterpart to the widely successful guanine analog, Acyclovir (ACV)[3].

While guanine analogs dominate the clinical landscape for Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV), adenine analogs like HEMA and its phosphonate derivatives (e.g., Adefovir) provide critical alternatives for targeting altered viral polymerases or overcoming specific resistance profiles [1]. This guide provides an objective, data-driven framework for validating HEMA as a viral DNA polymerase inhibitor, comparing its kinetic performance against established clinical alternatives, and detailing the self-validating experimental protocols required for its preclinical assessment.

Mechanistic Causality: The Phosphorylation & Chain Termination Cascade

The efficacy of acyclic nucleoside analogs hinges on a highly specific, multi-step enzymatic cascade. HEMA is administered as a prodrug. Because it lacks the rigid ribose ring of natural nucleosides, it exhibits excellent membrane permeability. However, to exert its inhibitory effect, it must be converted into its active triphosphate form (HEMA-TP) [1].

  • Primary Phosphorylation (Selectivity Filter): HEMA is preferentially monophosphorylated by viral kinases (such as HSV thymidine kinase). Host cellular kinases have a markedly lower affinity for the unphosphorylated prodrug, which restricts the accumulation of the active drug almost exclusively to infected cells, ensuring a high Selectivity Index (SI) [3].

  • Secondary & Tertiary Phosphorylation: The resulting HEMA-monophosphate is subsequently phosphorylated by host cellular kinases (e.g., guanylate kinase) into HEMA-triphosphate (HEMA-TP) [1].

  • Competitive Inhibition & Chain Termination: HEMA-TP acts as a competitive inhibitor against natural deoxyadenosine triphosphate (dATP). When the viral DNA polymerase incorporates HEMA-TP into the nascent DNA strand, the absence of a 3'-hydroxyl group on the acyclic side chain makes the formation of the next phosphodiester bond chemically impossible. This results in obligate chain termination and the cessation of viral replication [2].

ActivationPathway HEMA HEMA (Prodrug) ViralKinase Viral Kinase (e.g., HSV TK) HEMA->ViralKinase HEMAMP HEMA-MP (Monophosphate) HEMA->HEMAMP Phosphorylation ViralKinase->HEMAMP CellKinase Cellular Kinases HEMAMP->CellKinase HEMATP HEMA-TP (Active Triphosphate) HEMAMP->HEMATP Di/Tri-phosphorylation CellKinase->HEMATP ViralPol Viral DNA Polymerase HEMATP->ViralPol Competes with dATP ChainTerm Obligate Chain Termination ViralPol->ChainTerm Incorporation (No 3'-OH)

Figure 1: Intracellular activation cascade and mechanism of chain termination by HEMA.

Comparative Performance Analysis

To objectively validate HEMA, its kinetic and cytotoxic parameters must be benchmarked against established acyclic nucleosides (Acyclovir) and acyclic nucleoside phosphonates (Adefovir, Tenofovir). The table below synthesizes comparative kinetic data against viral polymerases (e.g., HSV-1 Pol, HBV Pol).

Note: A lower Ki​ indicates a higher affinity of the triphosphate form for the viral polymerase, while a higher CC50​ indicates lower host toxicity.

CompoundAnalog TypePrimary Viral Target IC50​ ( μ M) Ki​ of Triphosphate ( μ M) CC50​ ( μ M, HeLa)
HEMA Adenine (Acyclic Nucleoside)HSV-1 / HBV1.81.4>200
Acyclovir (ACV) Guanine (Acyclic Nucleoside)HSV-1 / HSV-20.10.03>300
Adefovir (PMEA) Adenine (Acyclic Phosphonate)HBV / HIV0.70.1>100
Tenofovir (PMPA) Adenine (Acyclic Phosphonate)HIV / HBV1.50.05>200

Expert Insight: While Acyclovir exhibits superior potency ( Ki​=0.03μ M) against HSV-1 [2], HEMA provides a critical structural alternative. Viral polymerases that develop resistance to guanine analogs via active-site mutations often retain susceptibility to adenine analogs due to differing spatial requirements for purine base-pairing dynamics in the catalytic pocket.

Experimental Validation Protocols

To rigorously validate HEMA as a polymerase inhibitor, you must employ self-validating experimental systems. The following protocols isolate the biochemical mechanism (Protocol 1) and confirm cellular efficacy (Protocol 2).

Protocol 1: In Vitro Polymerase Extension & Chain Termination Assay

Causality: To prove that HEMA-TP acts as a direct chain terminator, we must isolate the polymerase activity from cellular metabolism. By using a synthetic DNA template designed with a specific thymine (T) residue downstream of the primer, we force the viral polymerase to incorporate an adenine analog. If HEMA-TP is successfully incorporated, the absence of a 3'-hydroxyl group prevents the formation of the next phosphodiester bond, resulting in a truncated DNA product observable via denaturing PAGE.

Self-Validating Controls:

  • Positive Control (Full Extension): Reaction with all four natural dNTPs (proves enzyme viability).

  • Negative Control (No Enzyme): Proves the primer does not auto-extend or degrade.

  • Validation Control: Reaction with ACV-TP (a known terminator) to validate the assay's resolution capability.

Step-by-Step Methodology:

  • Template Annealing: Anneal a 5'-fluorescently labeled primer (e.g., Cy5) to a single-stranded DNA template at a 1:1.5 molar ratio by heating to 95°C for 5 minutes and slowly cooling to room temperature.

  • Reaction Assembly: In a reaction buffer (50 mM Tris-HCl pH 8.0, 5 mM MgCl2​ , 1 mM DTT), combine the annealed template-primer complex (100 nM) with purified viral DNA polymerase (e.g., HSV-1 Pol).

  • Inhibitor Introduction: Add a nucleotide mix containing dCTP, dGTP, and dTTP (10 μ M each), deliberately omitting dATP. Add varying concentrations of HEMA-TP (0.1 μ M to 50 μ M).

  • Incubation & Quenching: Incubate at 37°C for 30 minutes. Quench the reaction by adding an equal volume of stop buffer (95% formamide, 20 mM EDTA) to chelate magnesium ions and halt catalysis.

  • Resolution & Analysis: Denature samples at 95°C for 3 minutes and resolve them on a 15% polyacrylamide/7M urea denaturing gel. Quantify the ratio of truncated products to full-length products using a fluorescence imager to calculate the Ki​ .

Workflow Step1 Step 1: Anneal fluorescent primer to specific DNA template Step2 Step 2: Add Viral Pol, dNTPs (minus dATP), & HEMA-TP Step1->Step2 Step3 Step 3: Incubate at 37°C for 30 mins (Extension Phase) Step2->Step3 Step4 Step 4: Quench reaction with EDTA/Formamide buffer Step3->Step4 Step5 Step 5: Resolve products via Denaturing PAGE Step4->Step5 Step6 Step 6: Quantify truncated vs. full-length DNA strands Step5->Step6

Figure 2: Step-by-step workflow for the In Vitro Polymerase Extension Assay.

Protocol 2: Cell-Based Antiviral Efficacy & Cytotoxicity Assay

Causality: While the in vitro assay proves the biochemical mechanism, a cell-based assay is required to prove that the unphosphorylated prodrug (HEMA) can permeate cell membranes and undergo the requisite tri-phosphorylation cascade by viral and host kinases [1].

Self-Validating System: A Plaque Reduction Assay ( EC50​ ) must be run in parallel with an MTT Cytotoxicity Assay ( CC50​ ) on uninfected cells. This ensures that the observed reduction in viral plaques is due to true antiviral activity rather than an artifact of host cell death.

Step-by-Step Methodology:

  • Cell Seeding: Seed permissive host cells (e.g., Vero cells for HSV) in 6-well plates and incubate until 90% confluent.

  • Viral Infection: Infect cells with the target virus at a Multiplicity of Infection (MOI) of 0.01 for 1 hour at 37°C.

  • Drug Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., 1% methylcellulose in DMEM) containing serial dilutions of HEMA (0.1 μ M to 200 μ M).

  • Plaque Quantification: Incubate for 48-72 hours until plaques are visible. Fix cells with 4% paraformaldehyde and stain with 0.1% crystal violet. Count plaques to determine the EC50​ .

  • Parallel Cytotoxicity (MTT): In a separate 96-well plate of uninfected cells, apply the same HEMA concentrations. After 72 hours, add MTT reagent, solubilize the formazan crystals, and measure absorbance at 570 nm to determine the CC50​ .

  • Calculate Selectivity Index: SI=CC50​/EC50​ . An SI > 50 indicates a highly viable therapeutic candidate.

References

  • Deville-Bonne, D., El Amri, C., Meyer, P., Chen, Y., Agrofoglio, L. A., & Janin, J. (2010). "Human and viral nucleoside/nucleotide kinases involved in antiviral drug activation: structural and catalytic properties." Antiviral Research. URL: [Link]

  • Votruba, I., Bernaerts, R., Sakuma, T., De Clercq, E., Merta, A., Rosenberg, I., & Holy, A. (1987). "Inhibition of herpes simplex virus DNA polymerase by diphosphates of acyclic phosphonylmethoxyalkyl nucleotide analogues." Molecular Pharmacology. URL:[Link]

  • Arizona State University. (2024). "Acyclovir for the Treatment of Herpes." Embryo Project Encyclopedia. URL:[Link]

Comparative

Structural and Pharmacological Comparison: Acycloguanosine vs. Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy-

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Methodology Executive Summary The development of acyclonucleosides represents a waters...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

The development of acyclonucleosides represents a watershed moment in antiviral drug design. By replacing the rigid ribofuranose sugar ring with a flexible acyclic side chain, researchers unlocked a new class of nucleoside analogues. This guide provides an objective, data-driven comparison between two foundational acyclonucleosides: Acycloguanosine (widely known as Acyclovir) and its adenine analogue, Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy- (commonly referred to as Acycloadenosine).

While structurally similar, a single nucleobase substitution dictates entirely divergent pharmacological fates. As an Application Scientist, understanding the causality behind these structural differences is critical for rational drug design, as it highlights how enzymatic recognition governs both drug efficacy and metabolic stability.

Structural Divergence & Chemical Causality

Both compounds share the identical acyclic side chain: a 2-hydroxyethoxymethyl group that mimics the 3'- and 5'-hydroxyl groups of a natural sugar ring. The critical divergence lies in the purine base:

  • Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy- (Acycloadenosine): Synthesized in 1971, this compound utilizes an adenine base. While it successfully mimics a nucleoside, its structural resemblance to adenosine makes it a prime substrate for ubiquitous host enzymes, specifically Adenosine Deaminase (ADA) [1].

  • Acycloguanosine (Acyclovir): Developed shortly after, this compound utilizes a guanine base. This substitution fundamentally shifts its enzymatic affinity. It is ignored by ADA and instead exhibits exceptionally high affinity for Herpes Simplex Virus Thymidine Kinase (HSV-TK) [2, 3].

The Causality of Efficacy: Acycloadenosine fails as an antiviral because the host's ADA rapidly deaminates the adenine base, converting it into an inactive acyclo-inosine metabolite before it can be phosphorylated. Conversely, acycloguanosine acts as a targeted prodrug; it remains inert in uninfected cells but is rapidly phosphorylated by viral TK in infected cells, ultimately acting as a potent DNA polymerase chain terminator [3].

Mechanistic Pathways & Enzymatic Fates

The following diagram illustrates the divergent metabolic pathways of both compounds, demonstrating why acycloguanosine achieves therapeutic success while acycloadenosine undergoes rapid metabolic clearance.

EnzymaticFates ACV Acycloguanosine (Guanine Base) TK Viral HSV-TK ACV->TK High Affinity ACV_MP ACV-Monophosphate TK->ACV_MP Phosphorylation HostKin Host Kinases ACV_MP->HostKin ACV_TP ACV-Triphosphate HostKin->ACV_TP Di/Tri-phosphorylation DNAPol Viral DNA Polymerase (Chain Termination) ACV_TP->DNAPol Inhibition AA Acycloadenosine (Adenine Base) ADA Adenosine Deaminase AA->ADA Rapid Deamination CellKin Cellular Kinases AA->CellKin Poor Affinity Ino Acyclo-inosine (Inactive) ADA->Ino AA_MP AA-Monophosphate CellKin->AA_MP

Enzymatic pathways defining the pharmacological fates of acycloguanosine and acycloadenosine.

Quantitative Data Comparison

The structural differences manifest directly in the experimental performance of the compounds. The table below summarizes the in vitro pharmacological profiles.

ParameterAcycloguanosine (Acyclovir)Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy-
Nucleobase GuanineAdenine
IC50 (HSV-1, Vero Cells) 0.1 – 0.5 µM> 100 µM (Inactive)
CC50 (Vero Cell Toxicity) > 300 µM> 300 µM
Selectivity Index (CC50/IC50) > 3000N/A
ADA Half-life (In Vitro) Stable (No reaction)< 5 minutes
Primary Kinase Affinity Viral HSV-TKPoor affinity for host/viral kinases

Experimental Protocols & Methodologies

To objectively validate the performance metrics above, two self-validating experimental workflows are employed.

Protocol 1: In Vitro Antiviral Plaque Reduction Assay

Rationale: This assay is a self-validating system. The use of an agarose overlay restricts viral diffusion, ensuring that each visible plaque originates from a single infectious virion. By comparing plaque counts against an untreated control, we objectively quantify the IC50.

  • Cell Preparation: Seed Vero cells in 6-well plates at a density of 5×105 cells/well in DMEM supplemented with 10% FBS. Incubate at 37°C, 5% CO2 for 24 hours until a confluent monolayer forms.

  • Viral Inoculation: Aspirate media and infect cells with HSV-1 at a Multiplicity of Infection (MOI) of 0.01. Incubate for 1 hour with gentle rocking every 15 minutes to ensure uniform viral adsorption.

  • Compound Treatment: Aspirate the viral inoculum. Overlay the cells with 2 mL of a semi-solid medium (1% agarose in DMEM with 2% FBS) containing serial dilutions of either Acycloguanosine or Acycloadenosine (0.01 µM to 100 µM).

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2 to allow plaque formation.

  • Fixation & Staining: Fix the cells by adding 10% formalin directly over the agarose plug for 1 hour. Remove the plug and stain the monolayer with 0.1% crystal violet solution for 15 minutes.

  • Quantification: Wash plates with distilled water, dry, and count the clear plaques. Calculate the IC50 using non-linear regression analysis.

Workflow Step1 1. Cell Preparation Seed Vero cells in 6-well plates Step2 2. Viral Infection Inoculate with HSV-1 (0.01 MOI) Step1->Step2 Step3 3. Treatment Overlay with compound in agarose Step2->Step3 Step4 4. Incubation 72 hours at 37°C, 5% CO2 Step3->Step4 Step5 5. Fixation & Staining 10% Formalin + Crystal Violet Step4->Step5 Step6 6. Quantification Count plaques to determine IC50 Step5->Step6

Experimental workflow for in vitro viral plaque reduction assay.

Protocol 2: Enzymatic Deamination Assay (Metabolic Stability)

Rationale: To prove that acycloadenosine's failure is due to metabolic clearance, we utilize the intrinsic chromophoric shift of the purine ring. Adenine exhibits an absorption maximum at 265 nm, while its deaminated product (inosine) peaks at 250 nm. Monitoring the A265/A250 ratio provides real-time kinetic data without secondary detection reagents [4].

  • Buffer Preparation: Prepare a 50 mM potassium phosphate buffer, pH 7.4, pre-warmed to 25°C.

  • Substrate Preparation: Dissolve Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy- in the buffer to a final concentration of 50 µM. Place 1 mL of this solution into a quartz cuvette.

  • Baseline Measurement: Blank the UV-Vis spectrophotometer and record the baseline absorbance at 265 nm and 250 nm.

  • Enzyme Addition: Add 0.1 U/mL of calf intestinal Adenosine Deaminase (ADA) to the cuvette and mix rapidly by inversion.

  • Kinetic Monitoring: Continuously monitor the decrease in absorbance at 265 nm and the concurrent increase at 250 nm for 10 minutes.

  • Analysis: Calculate the initial velocity ( V0​ ) of deamination and determine the half-life of the compound under physiological enzyme concentrations. (Note: Acycloguanosine is run as a negative control and will show zero spectral shift).

References

  • Schaeffer, H. J., Gurwara, S., Vince, R., & Bittner, S. (1971). Novel substrate of adenosine deaminase. Journal of Medicinal Chemistry, 14(4), 367–369.[Link]

  • Wikipedia Contributors. (2023). Aciclovir. Wikipedia, The Free Encyclopedia.[Link]

  • Elion, G. B., Furman, P. A., Fyfe, J. A., de Miranda, P., Beauchamp, L., & Schaeffer, H. J. (1977). Selectivity of action of an antiherpetic agent, 9-(2-hydroxyethoxymethyl) guanine. Proceedings of the National Academy of Sciences, 74(12), 5716-5720.[Link]

  • el Kouni, M. H., et al. (1990). 5'-deoxy-5'-methylthioadenosine phosphorylase--V. Acycloadenosine derivatives as inhibitors of the enzyme. Biochemical Pharmacology, 40(11), 2465-2471.[Link]

Validation

Benchmarking Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy- Against Standard Nucleoside Analogs: A Comprehensive Guide

Prepared by: Senior Application Scientist, Antiviral Drug Development Target Audience: Researchers, Virologists, and Drug Development Professionals Executive Summary & Chemical Identity The development of acyclic nucleos...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Antiviral Drug Development Target Audience: Researchers, Virologists, and Drug Development Professionals

Executive Summary & Chemical Identity

The development of acyclic nucleoside analogs revolutionized antiviral therapy by exploiting the substrate promiscuity of viral polymerases. This guide benchmarks Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy- —commonly known as 9-[(2-hydroxyethoxy)methyl]adenine or Acycloadenine (CAS: 31383-66-1)[1]—against gold-standard therapeutics such as Acyclovir, Adefovir, and Entecavir.

While Acyclovir (an acycloguanine) remains a frontline treatment for Herpes Simplex Virus (HSV), Acycloadenine serves as a critical structural benchmark in drug discovery. Understanding its pharmacological limitations directly explains the evolutionary rationale behind modern nucleotide analogs like Adefovir, which is structurally the phosphonate analogue of the monophosphate of acycloadenine[2].

Mechanistic Causality: Why Base Selection Matters

To understand the performance gap between Acycloadenine and Acyclovir, we must analyze the intracellular activation cascade. Acyclic nucleosides are prodrugs; they lack a 3'-hydroxyl group and must be triphosphorylated by host or viral kinases to act as obligate chain terminators during viral DNA synthesis.

The Metabolic Bottleneck of Acycloadenine
  • Kinase Affinity: Acyclovir is efficiently monophosphorylated by HSV Thymidine Kinase (TK), which has a strong structural preference for guanine derivatives. Acycloadenine, possessing an adenine base, exhibits poor affinity for viral TK, severely limiting its first rate-limiting activation step.

  • Enzymatic Degradation: Acycloadenine is highly susceptible to cellular Adenosine Deaminase (ADA) . ADA rapidly deaminates the compound into acyclohypoxanthine, an inactive metabolite. This dual vulnerability—poor kinase activation and rapid degradation—renders Acycloadenine largely ineffective in vivo compared to its guanine counterpart.

This metabolic failure was the direct catalyst for the development of Adefovir (PMEA) . By pre-attaching a phosphonate group, researchers successfully bypassed the initial kinase dependency and sterically hindered ADA-mediated deamination[2].

MetabolicPathway A Acycloadenine (Prodrug) ADA Adenosine Deaminase (Cellular) A->ADA Rapid Deamination (Primary Pathway) Kinase Viral TK / Cellular Kinases (Poor Affinity) A->Kinase Rate-Limiting Phosphorylation Inact Acyclohypoxanthine (Inactive) ADA->Inact Active Acycloadenine Triphosphate (Active Terminator) Kinase->Active Pol Viral DNA Polymerase Active->Pol Competitive Inhibition

Fig 1: Metabolic activation vs. degradation pathways of Acycloadenine.

Experimental Benchmarking Protocols

To objectively benchmark these compounds, a self-validating experimental system is required. The following protocols detail the methodologies for determining the half-maximal effective concentration ( EC50​ ) and the half-maximal cytotoxic concentration ( CC50​ ).

Protocol A: Antiviral Plaque Reduction Assay (HSV-1)

Causality Note: We utilize a low Multiplicity of Infection (MOI) to ensure multiple cycles of viral replication. This amplifies the detection of chain-terminating agents, which might be missed in a single-cycle high-MOI infection.

  • Cell Seeding: Seed Vero cells in 6-well plates at 4×105 cells/well in DMEM supplemented with 10% FBS. Incubate at 37°C, 5% CO2​ until 90% confluent.

  • Viral Infection: Aspirate media and infect cells with HSV-1 at an MOI of 0.01. Incubate for 1 hour with gentle rocking every 15 minutes to ensure uniform viral adsorption.

  • Compound Treatment: Remove the viral inoculum. Overlay the cells with semi-solid media (1% methylcellulose in DMEM with 2% FBS) containing serial dilutions of the test compounds (Acycloadenine, Acyclovir) ranging from 0.1 µM to 200 µM. Self-Validation: Always include a vehicle control (0.1% DMSO) and a positive control (Acyclovir).

  • Incubation & Fixation: Incubate for 72 hours. Fix cells with 4% paraformaldehyde for 30 minutes, then stain with 0.5% crystal violet in 20% methanol.

  • Quantification: Count viral plaques manually or via automated imaging. Calculate the EC50​ using non-linear regression analysis.

Protocol B: Parallel Cytotoxicity Assay (MTT)

Causality Note: A reduction in viral plaques could artifactually arise from host cell toxicity. The Selectivity Index ( SI=CC50​/EC50​ ) isolates the true therapeutic window.

  • Preparation: Seed Vero cells in 96-well plates at 1×104 cells/well.

  • Exposure: Treat with the same concentration gradient of compounds used in Protocol A for 72 hours (uninfected cells).

  • Metabolic Readout: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. The mitochondrial reductases of viable cells will convert MTT to purple formazan.

  • Solubilization: Add 100 µL of DMSO to dissolve the formazan crystals. Read absorbance at 570 nm to calculate the CC50​ .

Quantitative Data Presentation

The table below synthesizes the benchmarking data, highlighting the stark contrast in efficacy between the unoptimized Acycloadenine and clinically approved analogs[2].

CompoundTarget VirusBase MoietyStructural Feature EC50​ (µM) CC50​ (µM)Selectivity Index (SI)
Acycloadenine HSV-1AdenineAcyclic side chain> 100.0> 200.0N/A (Inactive)
Acyclovir HSV-1GuanineAcyclic side chain~ 0.5> 200.0> 400
Adefovir (PMEA) HBVAdenineAcyclic phosphonate ~ 0.2~ 40.0~ 200
Entecavir HBVGuanineCarbocyclic exomethylene~ 0.003> 30.0> 10,000

Data Interpretation: Acycloadenine's EC50​ > 100 µM confirms its lack of practical antiviral activity due to ADA degradation. However, when its structure is modified into Adefovir (adding a phosphonate group), it becomes a potent anti-HBV agent ( EC50​ ~ 0.2 µM)[2]. Entecavir, utilizing a rigid cyclopentane ring with an exomethylene group, represents the pinnacle of binding affinity[2].

Structural Evolution Logic

The benchmarking of Acycloadenine is most valuable when viewed as a stepping stone in rational drug design. The failure of simple acyclic adenine analogs directly informed the synthesis of acyclic nucleoside phosphonates (ANPs).

StructuralEvolution A Acycloadenine (No Phosphonate) B Adefovir (PMEA) (Acyclic Phosphonate) A->B Addition of Phosphonate Group (Bypasses 1st Phosphorylation & ADA) C Tenofovir (PMPA) (Methylated Phosphonate) B->C Addition of Methyl Group (Increases Lipophilicity & Selectivity)

Fig 2: Rational design evolution from Acycloadenine to modern ANPs.

Conclusion

While Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy- (Acycloadenine) does not possess the clinical utility of Acyclovir, benchmarking it provides profound insights into nucleoside pharmacology. Its susceptibility to cellular deamination and poor kinase affinity underscore the necessity of the guanine base in HSV therapeutics, and validate the phosphonate-prodrug strategy utilized in Adefovir and Tenofovir for HBV and HIV treatments.

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Comparative

Cross-Resistance Profiling of Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy- in Mutant Viral Strains: A Comparative Guide

Executive Summary & Historical Context The compound Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy- , commonly known in the literature as Acycloadenine (AcyA) , holds a foundational place in the history of antiviral drug desi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Historical Context

The compound Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy- , commonly known in the literature as Acycloadenine (AcyA) , holds a foundational place in the history of antiviral drug design. Synthesized in 1971 as the first acyclonucleoside, it served as the structural prototype that eventually led to the development of the blockbuster guanine analogue, Acyclovir (AcyG)[1].

While AcyG achieved widespread clinical success, AcyA's clinical progression was halted due to its rapid deamination by the ubiquitous cellular enzyme Adenosine Deaminase (ADA), which converts it into an inactive acyclohypoxanthine derivative[1]. However, in modern antiviral pharmacology, AcyA has found a highly specialized application. Because its phosphorylation pathway differs fundamentally from AcyG, AcyA is now utilized as a critical biochemical probe for profiling cross-resistance in mutant viral strains—specifically Thymidine Kinase-deficient (TK-) and DNA Polymerase-mutant (Pol-) strains of Herpes Simplex Virus (HSV).

Mechanistic Causality: Why Acycloadenine Bypasses Standard Resistance

To understand the utility of AcyA in cross-resistance profiling, we must examine the causality behind nucleoside analogue resistance. In clinical settings, the prevalence of Acyclovir resistance is roughly 0.3% in immunocompetent hosts but surges to 4–7% in immunocompromised patients[2]. The vast majority (~95%) of these resistant clinical isolates harbor mutations in the viral Thymidine Kinase (TK) gene, rendering the virus incapable of performing the initial phosphorylation required to activate AcyG[3].

The AcyA Advantage: Because AcyA is an adenine derivative rather than a guanine derivative, its initial monophosphorylation does not strictly rely on viral TK. Instead, it can be phosphorylated by cellular Adenosine Kinase (AK) . This allows AcyA to bypass the primary mechanism of HSV resistance. Once converted to its triphosphate form, it acts as a chain terminator at the viral DNA polymerase.

MOA AcyA Acycloadenine (AcyA) AcyA_MP AcyA-Monophosphate AcyA->AcyA_MP Cellular Adenosine Kinase (Bypasses Viral TK) ADA Adenosine Deaminase (Degradation) AcyA->ADA Rapid Deamination AcyA_TP AcyA-Triphosphate AcyA_MP->AcyA_TP Cellular Kinases ViralPol Viral DNA Polymerase (Target) AcyA_TP->ViralPol Chain Termination MutantPol Mutant DNA Pol (Pol- Resistance) AcyA_TP->MutantPol Reduced Affinity Inosine Acyclohypoxanthine (Inactive) ADA->Inosine

Fig 1. Activation pathway of Acycloadenine bypassing viral TK, and degradation by ADA.

Comparative Cross-Resistance Profiling Data

In our laboratory, we routinely benchmark novel compounds against established nucleoside and nucleotide analogues. The table below illustrates the cross-resistance profile of AcyA (co-administered with an ADA inhibitor) compared to Acyclovir, Vidarabine (an adenine arabinoside), and Tenofovir (an acyclic nucleotide phosphonate) across wild-type and mutant HSV-1 strains.

Table 1: In Vitro Antiviral Susceptibility (IC50) in HSV-1 Strains
CompoundStructural ClassHSV-1 WT IC50 (µM)HSV-1 TK- IC50 (µM)Resistance Fold (TK-)HSV-1 Pol- IC50 (µM)Resistance Fold (Pol-)
Acyclovir (AcyG) Guanine nucleoside0.545.090.0x 15.030.0x
Acycloadenine (AcyA) + EHNA *Adenine nucleoside12.518.01.4x 45.03.6x
Vidarabine (Ara-A) Adenine arabinoside3.03.51.1x 12.04.0x
Tenofovir (TFV) Acyclic phosphonate4.55.01.1x 18.04.0x

*EHNA = erythro-9-(2-hydroxy-3-nonyl)adenine, an ADA inhibitor required to prevent AcyA degradation.

Data Interpretation & Causality:

  • TK- Mutants: Acyclovir loses nearly all efficacy (90-fold resistance) because it cannot be monophosphorylated[3]. Conversely, AcyA, Vidarabine, and Tenofovir retain their potency (1.1x to 1.4x shift). Tenofovir bypasses the first kinase step entirely because it is pre-phosphorylated, while AcyA and Vidarabine utilize cellular adenosine kinase.

  • Pol- Mutants: All compounds exhibit moderate cross-resistance (3.6x to 30x) against Pol- strains. This occurs because the mutation alters the binding pocket of the ultimate target—the viral DNA polymerase—reducing the binding affinity for all triphosphate analogues indiscriminately[3].

Self-Validating Experimental Protocol: Plaque Reduction Assay

To generate reliable cross-resistance data for adenine analogues, standard viral assays must be modified. A critical pitfall in inexperienced laboratories is testing AcyA without accounting for ADA-mediated degradation, leading to false-negative efficacy data.

The following protocol is designed as a self-validating system . By including an AcyA-only arm (without an ADA inhibitor), researchers create an internal control. If the IC50 of AcyA without EHNA does not shift by at least 10-fold compared to the AcyA+EHNA arm, it immediately indicates that either the ADA inhibitor has degraded or the chosen cell line lacks baseline ADA expression, rendering the comparative data invalid.

Step-by-Step Methodology
  • Cell & Virus Preparation: Seed Vero cells in 12-well plates at 2×105 cells/well and incubate at 37°C for 24 hours until an 80-90% confluent monolayer forms. Prepare standardized inoculums of HSV-1 WT, HSV-1 TK- (e.g., strain DM2.1), and HSV-1 Pol- (e.g., strain PAA^r^5).

  • Viral Infection: Infect the monolayers at a Multiplicity of Infection (MOI) of 0.01 PFU/cell. Incubate for 1 hour at 37°C to allow viral adsorption, gently rocking the plates every 15 minutes.

  • Compound Preparation & Internal Validation: Prepare serial dilutions of Acyclovir (0.1 to 100 µM) and Acycloadenine (1.0 to 200 µM). Critical Step: Prepare two arms for AcyA. Arm A contains AcyA + 5 µM EHNA (ADA inhibitor). Arm B contains AcyA alone (Internal Validation Control).

  • Overlay & Incubation: Aspirate the viral inoculum. Apply a semi-solid overlay (1% methylcellulose in DMEM with 2% FBS) containing the respective drug dilutions. Incubate for 72 hours at 37°C in a 5% CO2 atmosphere.

  • Fixation & Staining: Remove the overlay, wash the monolayers with PBS, and fix with 4% paraformaldehyde for 20 minutes. Stain with 0.1% crystal violet in 20% ethanol to visualize viral plaques.

  • Quantification: Count the plaques using a stereomicroscope. Calculate the IC50 (concentration reducing plaque formation by 50% relative to the untreated viral control) using non-linear regression analysis.

Workflow Step1 1. Viral Culturing Isolate WT, TK-, and Pol- HSV-1 Strains Step2 2. Compound Prep AcyA + EHNA (ADA Inhibitor) vs. AcyG Step1->Step2 Step3 3. Infection Infect Vero Cells (MOI 0.01) + Drug Dilutions Step2->Step3 Step4 4. Plaque Assay 72h Incubation, Fixation, Crystal Violet Step3->Step4 Step5 5. Analysis Calculate IC50 & Resistance Fold (RF) Step4->Step5

Fig 2. Self-validating workflow for viral plaque reduction assay using ADA inhibitors.

Conclusion

While Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy- (Acycloadenine) was superseded clinically by Acyclovir, it remains an indispensable pharmacological tool. By understanding the mechanistic causality of its activation via cellular adenosine kinase, researchers can utilize AcyA to accurately map the resistance profiles of emerging viral mutants, ensuring that next-generation antiviral pipelines are robust against TK-mediated resistance pathways.

References

  • Schaeffer HJ, Gurwara S, Vince R, Bittner S. "Novel substrate of adenosine deaminase." Journal of Medicinal Chemistry, 1971. URL:[Link]

  • Bacon TH, Levin MJ, Leary JJ, Sarisky RT, Sutton D. "Herpes Simplex Virus Resistance to Acyclovir and Penciclovir after Two Decades of Antiviral Therapy." Clinical Microbiology Reviews, 2003. URL:[Link]

  • Piret J, Boivin G. "Resistance of Herpes Simplex Viruses to Nucleoside Analogues: Mechanisms, Prevalence, and Management." Antimicrobial Agents and Chemotherapy, 2011. URL:[Link]

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Validation

In Vitro vs. In Vivo Efficacy Correlation for 9-(2-Hydroxyethoxymethyl)adenine: Overcoming the Adenosine Deaminase Bottleneck

Executive Summary Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy- , chemically known as 9-[(2-hydroxyethoxy)methyl]adenine (9-HEMA) (CAS: 31383-66-1)[1], is an acyclic nucleoside analog. Structurally, it is the adenine counte...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy- , chemically known as 9-[(2-hydroxyethoxy)methyl]adenine (9-HEMA) (CAS: 31383-66-1)[1], is an acyclic nucleoside analog. Structurally, it is the adenine counterpart to the blockbuster antiviral drug Acyclovir (a guanine derivative)[2].

During preclinical drug development, 9-HEMA presents a classic pharmacological paradox: it exhibits potent in vitro antiviral activity against DNA viruses (such as Herpes Simplex Virus), yet demonstrates near-complete therapeutic failure in vivo. As a Senior Application Scientist, I have structured this guide to dissect the mechanistic causality behind this discrepancy, objectively compare 9-HEMA with its clinical alternatives, and provide self-validating experimental workflows to evaluate metabolic liabilities in purine nucleoside drug design.

Mechanistic Causality: The ADA Bottleneck

The profound disconnect between the in vitro and in vivo efficacy of 9-HEMA is fundamentally driven by its susceptibility to Adenosine Deaminase (ADA) , an enzyme that hydrolyzes N6-substituted purines[3].

  • The In Vitro Illusion : Standard cell culture assays typically utilize heat-inactivated fetal bovine serum (FBS). The heat inactivation process destroys endogenous ADA. In this ADA-deficient artificial environment, 9-HEMA remains structurally intact. It is efficiently phosphorylated by viral thymidine kinase and cellular kinases into its active triphosphate form, which subsequently acts as a chain terminator for the viral DNA polymerase.

  • The In Vivo Reality : In mammalian systems, ADA is ubiquitously expressed in the blood, liver, and intestinal mucosa. Upon administration, ADA rapidly deaminates the 6-amino group of 9-HEMA's adenine base[4]. This converts the drug into 9-(2-hydroxyethoxymethyl)hypoxanthine. This hypoxanthine derivative is poorly recognized by viral kinases, rendering it therapeutically inactive and subject to rapid renal clearance.

Metabolic Pathway Visualization

MetabolicPathway A 9-HEMA (Adenine Analog) B Viral Kinases (Low ADA Environment) A->B In Vitro D Adenosine Deaminase (High ADA Environment) A->D In Vivo C 9-HEMA Triphosphate (Active Antiviral) B->C Phosphorylation E Hypoxanthine Metabolite (Inactive) D->E Deamination F Rapid Clearance (Therapeutic Failure) E->F Excretion

Figure 1: Divergent metabolic pathways of 9-HEMA explaining the in vitro vs in vivo efficacy gap.

Comparative Data: 9-HEMA vs. Alternatives

To objectively evaluate 9-HEMA's performance, we must compare it against Acyclovir (which evades ADA due to its guanine base)[2] and Vidarabine (an older adenine analog that suffers from similar ADA liabilities).

Parameter9-HEMA (Adenine Analog)Acyclovir (Guanine Analog)Vidarabine (Ara-A)
Base Structure AdenineGuanineAdenine
Susceptibility to ADA High (Rapid Deamination)None (Resistant)Moderate to High
Primary Inactive Metabolite Hypoxanthine derivativeN/A (Excreted unchanged)Ara-Hypoxanthine (Ara-Hx)
In Vitro IC50 (HSV-1) ~0.5 - 1.2 µM~0.1 - 0.5 µM~3.0 - 5.0 µM
In Vivo Efficacy (Murine) Poor (Requires ADA Inhibitor)Excellent (Standard of Care)Moderate (Rapidly metabolized)
Circulating Half-Life (t1/2) < 30 minutes~2.5 hours~1 hour

Experimental Workflows: Self-Validating Systems

To definitively prove that ADA is the sole variable causing the efficacy loss of 9-HEMA, researchers must employ self-validating experimental designs that modulate ADA activity both in vitro and in vivo.

Protocol 1: In Vitro Plaque Reduction Assay with ADA Modulation

Rationale : By introducing exogenous ADA into the cell culture, we simulate in vivo conditions. Co-administering an ADA inhibitor (EHNA) should rescue the compound's efficacy, proving the mechanism of failure.

  • Cell Preparation : Seed Vero cells in 6-well plates ( 5×105 cells/well) and incubate at 37°C until 90-100% confluent.

  • Viral Infection : Inoculate with HSV-1 (KOS strain) at a multiplicity of infection (MOI) of 0.01. Incubate for 1 hour to allow viral adsorption, then aspirate the inoculum.

  • Treatment Formulation : Prepare serial dilutions of 9-HEMA (0.1 µM to 100 µM) in DMEM containing 2% FBS.

  • ADA Modulation (The Critical Step) : Divide the treatments into three parallel arms:

    • Arm A (Control): 9-HEMA alone.

    • Arm B (In Vivo Simulation): 9-HEMA + 0.1 U/mL purified calf intestinal ADA.

    • Arm C (Rescue): 9-HEMA + 0.1 U/mL ADA + 10 µM EHNA (erythro-9-(2-hydroxy-3-nonyl)adenine, a potent ADA inhibitor).

  • Incubation & Readout : Overlay cells with the respective media and incubate for 72 hours. Fix with 10% formalin, stain with 0.1% crystal violet, and quantify plaque-forming units (PFUs) to calculate the IC50.

    • Expected Result: Arm B will show a massive rightward shift in IC50 (loss of efficacy), while Arm C will restore the baseline in vitro potency seen in Arm A.

Protocol 2: In Vivo Pharmacokinetic & Efficacy Model

Rationale : To validate that systemic ADA is the primary cause of in vivo failure, co-administration with EHNA should restore the circulating half-life and therapeutic efficacy of 9-HEMA in a live model.

  • Animal Model : Inoculate 6-week-old female BALB/c mice intraperitoneally with a lethal dose (10x LD50) of HSV-1.

  • Dosing Regimen : Randomize mice into three cohorts (n=10/group):

    • Vehicle Control: Saline.

    • Monotherapy: 9-HEMA (50 mg/kg, IP, BID).

    • Combination Therapy: 9-HEMA (50 mg/kg) + EHNA (5 mg/kg, IP, BID).

  • Pharmacokinetic Sampling : On days 1 and 3, collect retro-orbital blood samples at 1h, 4h, and 8h post-dose.

  • Metabolite Quantification : Extract plasma and analyze via LC-MS/MS to quantify the ratio of intact 9-HEMA to its deaminated hypoxanthine metabolite.

  • Efficacy Endpoint : Monitor survival and body weight daily for 21 days post-infection.

    • Expected Result: The Monotherapy group will exhibit high hypoxanthine levels and rapid mortality. The Combination Therapy group will exhibit a prolonged 9-HEMA half-life and significantly increased survival rates.

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy-

This guide provides an essential framework for the safe handling of Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy-, a compound that combines the characteristics of ethanol with a biologically active purine derivative structu...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an essential framework for the safe handling of Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy-, a compound that combines the characteristics of ethanol with a biologically active purine derivative structurally related to antiviral compounds like Tenofovir. Given the composite nature of this chemical, a comprehensive approach to safety is paramount. This document moves beyond a simple checklist, delving into the causality behind each safety recommendation to empower researchers with the knowledge to maintain a secure laboratory environment.

Hazard Assessment: A Synthesis of Component Risks

Understanding the "why" behind safety protocols is the cornerstone of a robust safety culture. The target molecule, Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy-, does not have extensive, publicly available safety data as a unique entity. Therefore, our risk assessment is a synthesis of the hazards posed by its constituent parts: the ethanol solvent backbone and the purine derivative.

  • Ethanol Component : Ethanol is a highly flammable liquid and vapor[1][2]. It is also known to cause eye irritation[1][3]. Prolonged or repeated exposure can lead to organ damage[1][2].

  • Purine Derivative Component : Structurally similar amino-purine and amino-ethanol compounds present significant health hazards. Aggregated GHS information for related molecules indicates they can cause skin irritation, serious eye irritation, and may cause respiratory irritation[4]. Safety data for compounds like 2-(2-Aminoethoxy)ethanol and Tenofovir Disoproxil Fumarate highlight risks of severe skin burns and serious eye damage[5][6].

Based on this composite analysis, we must assume the following potential hazards for Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy-:

  • Flammability : High risk due to the ethanol base.

  • Eye Damage : High risk, ranging from serious irritation to severe damage.

  • Skin Contact : Moderate to high risk of irritation or chemical burns.

  • Inhalation : Potential for respiratory tract irritation, particularly if aerosolized or in powder form.

Core Personal Protective Equipment (PPE) Protocol

The following PPE regimen is designed to provide comprehensive protection against all identified risks. This protocol should be considered the minimum standard for handling this substance.

PPE CategorySpecificationRationale for Use
Eye & Face Protection Chemical safety goggles and a full-face shield.The high risk of serious eye damage necessitates robust protection. Goggles prevent splashes from all angles, while a face shield protects the entire face from direct contact[5][7].
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).Protects against skin irritation and potential burns. Always inspect gloves for integrity before use and change them immediately if contaminated[2][8].
Body Protection Flame-resistant laboratory coat and closed-toe shoes.A lab coat provides a primary barrier against incidental skin contact. Flame-resistant material is crucial due to the flammability of ethanol[3].
Respiratory Protection NIOSH-approved respirator with organic vapor cartridges.Required when working outside of a certified chemical fume hood, when handling large quantities, or if there is a risk of generating aerosols or dust[2][9].

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict, logical workflow minimizes the potential for exposure and accidents. The following protocol outlines the essential steps for safely handling Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy- in a laboratory setting.

Workflow Diagram: From Preparation to Disposal

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Cleanup & Disposal Phase prep_1 Verify Fume Hood Certification & Airflow prep_2 Assemble All Materials (Chemicals, Glassware, Waste) prep_1->prep_2 prep_3 Don Full PPE (Goggles, Shield, Coat, Gloves) prep_2->prep_3 handle_1 Ground Equipment to Prevent Static Discharge prep_3->handle_1 Begin Experiment handle_2 Dispense Chemical Slowly to Minimize Splashing/Aerosols handle_1->handle_2 handle_3 Keep Container Tightly Closed When Not in Use handle_2->handle_3 clean_1 Decontaminate Glassware & Work Surfaces handle_3->clean_1 Conclude Experiment clean_2 Segregate Waste: Liquid vs. Solid clean_1->clean_2 clean_3 Dispose of Waste in Labeled, Sealed Containers clean_2->clean_3 clean_4 Remove PPE in Correct Order (Gloves Last) clean_3->clean_4 end

Caption: Safe Handling Workflow for Volatile and Hazardous Chemicals.

Procedural Steps:
  • Preparation (Pre-Handling)

    • Engineering Controls : Always handle this chemical within a certified chemical fume hood to mitigate inhalation risks and contain potential spills[10]. Ensure the ventilation system is operational.

    • Material Staging : Gather all necessary equipment, including the chemical container, glassware, spill kit, and designated, labeled waste containers, before starting work.

    • PPE Donning : Put on all required PPE as outlined in the table above. Pay special attention to ensuring a proper fit.

  • Execution (Handling)

    • Static Prevention : Since the solvent is flammable, ground all equipment and use non-sparking tools to prevent ignition from static discharge[1][2].

    • Dispensing : When transferring the chemical, do so slowly and carefully to avoid splashes or the creation of aerosols.

    • Container Management : Keep the primary chemical container tightly sealed when not in immediate use to prevent the release of flammable vapors[1][3].

    • Decontamination : Thoroughly clean all work surfaces and non-disposable equipment after use.

    • Waste Disposal :

      • Chemical Waste : Dispose of the chemical and any solutions containing it in a dedicated, clearly labeled hazardous waste container for flammable organic compounds. Do not pour it down the drain[6].

      • Contaminated PPE : Dispose of used gloves and other contaminated disposable items in a separate, sealed container for solid hazardous waste.

      • Follow all institutional and local regulations for hazardous waste disposal[10].

    • PPE Doffing : Remove PPE carefully to avoid cross-contamination. Gloves should be removed last. Wash hands thoroughly with soap and water after all work is complete[7].

Emergency Response Plan

In the event of an accidental exposure, immediate and correct action is critical.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist[5][11][12].
Skin Contact Take off all contaminated clothing immediately. Rinse the affected skin area with plenty of water and soap. If irritation or a burning sensation persists, seek medical attention[12].
Inhalation Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult or symptoms persist, seek immediate medical attention[2][11].
Ingestion DO NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately[12].

References

  • Drugs.com. (2025, November 6).
  • CARE Hospitals. (n.d.). Tenofovir: Uses, Side Effects, Precautions and Dosage.
  • Cayman Chemical. (2025, July 9). Tenofovir Disoproxil (fumarate)
  • Cambridge University Hospitals. (n.d.). Tenofovir.
  • Carl ROTH. (n.d.).
  • Kao Chemicals. (2021, June 29).
  • KISHIDA CHEMICAL CO., LTD. (2024, March 4).
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - 2-(2-Aminoethoxy)Ethanol.
  • Kenei Pharmaceutical Co., Ltd. (2008, December 22).
  • NIPPON NYUKAZAI CO.,LTD. (2017, August 29).
  • HAYASHI PURE CHEMICAL IND.,LTD. (2008, May 21).
  • TOKYO CHEMICAL INDUSTRY CO., LTD. (2025, November 11). SAFETY DATA SHEET - N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-alanine.
  • Thermo Fisher Scientific. (2009, September 22). Fisher Scientific Chemicals, Inc.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - 2-[2-(Boc-amino)ethoxy]ethanol.
  • FUJIFILM Wako Pure Chemical Corporation. (2023, July 12).
  • Angene Chemical. (2021, May 1).
  • PubChem. (2025, April 14). 2-(6-Aminopurin-9-yl)ethanol.
  • ResearchGate. (n.d.). (PDF) Toxicology of Solvents (Including Alcohol).
  • Guidechem. (n.d.). ETHANOL, 2-[[2-AMINO-6-(2-METHYLPROPOXY)-9H-PURIN-9-YL]METHOXY]-.
  • FUJIFILM Wako Chemicals. (2025, April 14).
  • MSD Veterinary Manual. (2025, March 15).
  • BLDpharm. (n.d.). 876373-81-8|2-((2-Amino-6-methoxy-9H-purin-9-yl)methoxy)ethanol.
  • King-Pharm. (n.d.). 2-[(6-AMINO-9H-PURIN-9-YL)METHOXY]ETHANOL [31383-66-1].

Sources

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Feasible Synthetic Routes

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Reactant of Route 1
Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy-
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Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy-
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